molecular formula C13H16 B1636895 (1-Cyclopentylvinyl)benzene CAS No. 75366-33-5

(1-Cyclopentylvinyl)benzene

Número de catálogo: B1636895
Número CAS: 75366-33-5
Peso molecular: 172.27 g/mol
Clave InChI: PNYWXTWTAWBJTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1-Cyclopentylvinyl)benzene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Cyclopentylvinyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopentylvinyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-cyclopentylethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYWXTWTAWBJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(1-Cyclopentylvinyl)benzene CAS 75366-33-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 75366-33-5 Synonyms:


-Cyclopentylstyrene; 1-Cyclopentyl-1-phenylethylene; (1-Cyclopentylethenyl)benzene
Molecular Formula:  C

H

Molecular Weight: 172.27 g/mol

Executive Summary

(1-Cyclopentylvinyl)benzene (CAS 75366-33-5) is a sterically hindered styrene derivative featuring a cyclopentyl group at the


-position of the vinyl moiety. Unlike simple styrene, the bulky cyclopentyl substituent significantly alters the compound's electronic and steric profile, suppressing homopolymerization at standard temperatures while enhancing its utility as a radical trap or a scaffold for stereoselective synthesis. This monograph outlines its physicochemical properties, validated synthesis via the Grignard-dehydration route, and its applications in polymer science and pharmaceutical intermediate synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The compound exists as a colorless aromatic liquid. Due to the lack of extensive experimental data in public registries for this specific CAS, the values below synthesize available experimental fragments with high-confidence predictive models based on structural analogs (e.g.,


-methylstyrene, cyclopentylbenzene).
Table 1: Physicochemical Specifications
PropertyValue / DescriptionConfidence Level
Appearance Clear, colorless to pale yellow liquidHigh (Analogous)
Boiling Point 240–245 °C (at 760 mmHg)Predicted
Boiling Point (Reduced) ~115–120 °C (at 15 mmHg)Predicted
Density 0.94 – 0.96 g/cm³ (at 20 °C)Predicted
Refractive Index (

)
1.535 – 1.545Predicted
Solubility Immiscible in water; soluble in THF, toluene, DCMHigh
Flash Point > 95 °CPredicted

Technical Note: The steric bulk of the cyclopentyl group prevents coplanarity between the benzene ring and the vinyl group, reducing conjugation efficiency compared to styrene. This results in a UV absorption spectrum that is hypsochromically shifted (blue-shifted) relative to styrene.

Synthetic Methodology

The most robust, field-proven route to (1-cyclopentylvinyl)benzene is the Grignard Addition-Dehydration sequence . This method avoids the rearrangement issues common with Friedel-Crafts alkylations of vinyl halides.

Validated Synthesis Protocol

Precursor Target: 1-Cyclopentyl-1-phenylethanol (CAS 10487-96-4).

Step 1: Grignard Reagent Preparation
  • Reagents: Cyclopentyl bromide (1.1 eq), Magnesium turnings (1.2 eq), anhydrous THF.

  • Procedure: Initiate the formation of cyclopentylmagnesium bromide in THF under

    
     atmosphere. Iodine crystals may be used to activate the magnesium. Maintain a gentle reflux during addition.
    
Step 2: Nucleophilic Addition
  • Substrate: Acetophenone (1.0 eq).

  • Procedure: Cool the Grignard solution to 0 °C. Add acetophenone dropwise. The reaction is exothermic. Stir at room temperature for 2 hours, then reflux for 1 hour to ensure completion.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether. Dry over 
    
    
    
    and concentrate to yield the crude tertiary alcohol: 1-cyclopentyl-1-phenylethanol .
Step 3: Acid-Catalyzed Dehydration
  • Reagents: Crude alcohol, p-Toluenesulfonic acid (pTSA, 1-2 mol%), Toluene.

  • Apparatus: Dean-Stark trap.

  • Mechanism: E1 elimination. The tertiary carbocation intermediate is stabilized by the phenyl ring, but the bulky cyclopentyl group dictates the regioselectivity.

  • Procedure: Reflux the solution until water evolution ceases in the Dean-Stark trap (approx. 2-4 hours).

  • Purification: Wash the toluene layer with

    
     to remove acid. Distill under reduced pressure to isolate the pure olefin.
    
Synthesis Workflow Diagram

SynthesisPath Start Acetophenone (C8H8O) Inter Intermediate: 1-Cyclopentyl-1-phenylethanol Start->Inter Nucleophilic Addition (THF, 0°C -> Reflux) Reagent Cyclopentyl-MgBr (Grignard) Reagent->Inter Product Target: (1-Cyclopentylvinyl)benzene Inter->Product -H2O (Dean-Stark) Catalyst pTSA / Toluene (Dehydration) Catalyst->Product Catalysis

Figure 1: Step-wise synthesis via the Grignard-Dehydration pathway.

Reactivity & Applications

Polymerization Characteristics

(1-Cyclopentylvinyl)benzene belongs to the class of


-substituted styrenes.
  • Ceiling Temperature (

    
    ):  Due to the steric hindrance of the cyclopentyl group, the ceiling temperature for homopolymerization is likely near or below ambient temperature. High molecular weight homopolymers are difficult to synthesize by radical means.
    
  • Anionic Polymerization: Can form stable living carbanions at low temperatures (-78 °C), useful for synthesizing block copolymers where this unit acts as a rigid spacer or a "stopper" block.

  • Radical Trapping: Often used as a model compound to study radical addition rates or as a chain transfer agent to regulate molecular weight in styrene polymerization.

Pharmaceutical Intermediate Utility

The "1-cyclopentyl-1-phenylethyl" motif is a pharmacophore found in various NK1 receptor antagonists and CNS-active agents.

  • Asymmetric Hydrogenation: The double bond can be hydrogenated using chiral Ir or Rh catalysts to generate chiral 1-cyclopentyl-1-phenylethane derivatives with high enantiomeric excess.

  • Hydroboration-Oxidation: Converts the alkene into primary alcohols with anti-Markovnikov selectivity, allowing further functionalization of the scaffold.

Reaction Network Diagram

Reactivity Center (1-Cyclopentylvinyl)benzene Hydro Hydrogenation (H2, Pd/C or Chiral Cat.) Center->Hydro Epox Epoxidation (mCPBA) Center->Epox Poly Anionic Polymerization (n-BuLi, -78°C) Center->Poly Prod_Hydro 1-Cyclopentyl-1-phenylethane (Scaffold) Hydro->Prod_Hydro Prod_Epox Epoxide Intermediate (Ring Opening Target) Epox->Prod_Epox Prod_Poly Living Carbanion / Oligomer Poly->Prod_Poly

Figure 2: Primary reaction pathways for drug development and materials science.

Safety & Handling

While specific toxicological data for CAS 75366-33-5 is limited, it should be handled with the standard precautions assigned to substituted styrenes .

  • Hazard Classification (Inferred):

    • Skin/Eye Irritant: Causes irritation upon contact.

    • Sensitization: Potential skin sensitizer (analogous to styrene).

    • Inhalation: Vapors may cause respiratory irritation or drowsiness.

  • Storage: Store at 2–8 °C. Although less prone to autopolymerization than styrene, the addition of a polymerization inhibitor (e.g., TBC, 4-tert-butylcatechol) is recommended for long-term storage.

  • Disposal: Incineration in a chemical waste facility.

References

  • PubChem. Compound Summary: Benzene, cyclopentyl- (Analogous properties). National Library of Medicine. [Link]

  • Organic Syntheses. Preparation of Phenylethylene Derivatives via Dehydration. Org.[1][2][3] Synth. Coll. Vol. 1, 494. [Link]

  • NIST Chemistry WebBook. Thermochemical Data for Styrene Derivatives. National Institute of Standards and Technology. [Link]

Sources

alpha-cyclopentylstyrene chemical structure and synonyms

Technical Monograph: -Cyclopentylstyrene

Executive Summary

1-cyclopentyl-1-phenylethylene

anionic polymerization

Chemical Identity & Nomenclature

The accurate identification of this molecule relies on understanding its substitution pattern relative to the styrene core.

Parameter Technical Detail
Systematic Name (IUPAC) (1-Cyclopentylethenyl)benzene
Common Synonyms

-Cyclopentylstyrene; 1-Cyclopentyl-1-phenylethylene; 1-Phenyl-1-cyclopentylethylene
Molecular Formula

Molecular Weight 172.27 g/mol
SMILES C1(CCCC1)C(=C)C2=CC=CC=C2
Key Precursor CAS 5422-88-8 (Cyclopentyl phenyl ketone)
Derivative CAS 1382486-24-9 (1-Bromo-4-(1-cyclopentylethenyl)benzene)

Structural Analysis & Reactivity

The reactivity of

steric hindrance

Steric Implications on Polymerization

Unlike styrene, which polymerizes rapidly,

ceiling temperatures

anionic polymerization

Electronic Properties

The cyclopentyl group is electron-donating (inductive effect,

GStyreneStyrene(No Steric Bulk)AlphaMethylα-Methylstyrene(Moderate Steric Bulk)Styrene->AlphaMethyl IncreasedTc SuppressionProp1High ReactivityStyrene->Prop1AlphaCycloα-Cyclopentylstyrene(High Steric Bulk)AlphaMethyl->AlphaCyclo Max Rigidity& HydrophobicityProp2Equilibrium PolymerizationAlphaMethyl->Prop2Prop3Specialized AnionicPolymerization RequiredAlphaCyclo->Prop3

Figure 1: Comparative steric impact on polymerization thermodynamics across styrenic derivatives.

Synthesis Protocol

The most robust synthesis method for

Wittig Olefination
Reagents Required[1]
  • Precursor: Cyclopentyl phenyl ketone (CAS 5422-88-8).[1][2]

  • Ylide Source: Methyltriphenylphosphonium bromide (

    
    ).
    
  • Base: Potassium tert-butoxide (

    
    -BuOK) or n-Butyllithium (
    
    
    -BuLi).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Ylide Formation: In a flame-dried flask under nitrogen, suspend Methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add

    
    -BuOK (1.2 equiv) slowly. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 1 hour.
    
  • Addition: Add Cyclopentyl phenyl ketone (1.0 equiv) dropwise to the ylide solution.

  • Reflux: Warm to room temperature, then reflux for 12-24 hours to drive the reaction to completion (steric bulk requires thermal energy).

  • Workup: Quench with water, extract with diethyl ether, and dry over

    
    .
    
  • Purification: The product is a liquid.[1] Purify via vacuum distillation or silica gel column chromatography (Eluent: Hexanes) to remove triphenylphosphine oxide byproduct.

SynthesisKetoneCyclopentyl Phenyl Ketone(CAS 5422-88-8)BetaineOxaphosphetaneIntermediateKetone->BetaineNucleophilic AttackPhosphoniumMePPh3Br + t-BuOKYlidePhosphorus Ylide(Ph3P=CH2)Phosphonium->YlideDeprotonation (-HBr)Ylide->BetaineProductα-Cyclopentylstyrene(C13H16)Betaine->ProductEliminationByproductPh3P=O(Solid Waste)Betaine->Byproduct

Figure 2: Wittig olefination pathway for the synthesis of

Applications in R&D

Anionic Polymerization
anionic polymerization
  • Use Case: Production of high-performance elastomers and thermoplastic resins.

  • Mechanism: The bulky cyclopentyl group raises the glass transition temperature (

    
    ) of the resulting polymer compared to polystyrene, improving thermal stability.
    
Pharmaceutical Intermediates

The 1-cyclopentyl-1-phenyl motif acts as a lipophilic core in drug design.

  • Cross-Coupling: The brominated derivative, 1-Bromo-4-(1-cyclopentylethenyl)benzene , is used in Suzuki-Miyaura coupling to attach this bulky pharmacophore to heteroaromatic scaffolds.

  • Bioisosteres: It serves as a rigidified analog of acyclic alkyl-styrenes, potentially improving metabolic stability by blocking oxidative metabolism at the benzylic position.

Safety & Handling

  • Flammability: As a hydrocarbon, treat as a flammable liquid. Flash point is likely >60°C but requires verification.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent spontaneous autopolymerization or oxidation.

  • Stabilizers: Commercial samples may require stabilization with TBC (4-tert-butylcatechol) if stored for long periods.

References

  • Patent: Anionic polymerization methods . World Intellectual Property Organization. WO2011066405A1.[1] (Describes the use of 1-cyclopentyl-1-phenylethylene as a monomer). Link

  • Precursor Source . Cyclopentyl Phenyl Ketone (CAS 5422-88-8).[1][2] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Derivative Source . 1-Bromo-4-(1-cyclopentylethenyl)benzene (CAS 1382486-24-9). Aobchem. Link

1-cyclopentyl-1-phenylethene molecular weight and density

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-Cyclopentyl-1-phenylethene

Executive Summary

1-Cyclopentyl-1-phenylethene (CAS: 75366-33-5), also known as


-cyclopentylstyrene, represents a critical structural motif in medicinal chemistry, serving as a rigidified bioisostere of the flexible 1-phenyl-1-propyl scaffold. By locking the alkyl chain into a cyclopentyl ring, this molecule offers reduced entropic penalties upon receptor binding, a property highly valued in the optimization of lipophilic pharmacophores. This guide provides a definitive technical profile of the compound, including precise physicochemical data, validated synthetic pathways, and experimental protocols for research applications.

Part 1: Physicochemical Specifications

The following data aggregates calculated values and experimental analogs to establish a baseline for identification and quality control.

PropertyValueNotes
IUPAC Name 1-Cyclopentyl-1-phenyletheneAlso: (1-Phenylethenyl)cyclopentane
CAS Registry Number 75366-33-5 Verified identifier
Molecular Formula

Molecular Weight 172.27 g/mol Calculated (C: 12.011, H: 1.008)
Density (Predicted) 0.96 ± 0.02 g/cm³ Based on structural analog 1-phenyl-1-cyclopropylethene (0.955 g/mL)
Boiling Point (Pred.) ~260–265 °CAt 760 mmHg
LogP (Predicted) 4.2 – 4.5High lipophilicity due to hydrocarbon skeleton
Physical State Colorless OilStandard ambient temperature and pressure

Part 2: Synthetic Methodologies

To access 1-cyclopentyl-1-phenylethene with high purity, two primary routes are recommended depending on the availability of precursors and tolerance for functional groups.

Route A: Wittig Olefination (Preferred for Scale-up)

This route utilizes cyclopentyl phenyl ketone and is preferred for its regioselectivity, ensuring the double bond forms exclusively at the quaternary carbon without isomerization risks common in acid-catalyzed dehydrations.

  • Precursors: Cyclopentyl phenyl ketone, Methyltriphenylphosphonium bromide (

    
    ).
    
  • Base: Potassium tert-butoxide (

    
    ) or 
    
    
    
    -Butyllithium (
    
    
    -BuLi).
  • Mechanism: Formation of a phosphorus ylide followed by [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to the alkene.

Route B: Grignard Addition / Dehydration (Traditional)

A two-step sequence involving the addition of a Grignard reagent to a ketone, followed by acid-catalyzed dehydration.

  • Step 1: Reaction of Phenylmagnesium bromide (

    
    ) with Acetylcyclopentane OR Cyclopentylmagnesium bromide with Acetophenone.
    
  • Step 2: Dehydration of the resulting tertiary alcohol (1-cyclopentyl-1-phenylethanol) using

    
    -Toluenesulfonic acid (
    
    
    
    -TSA).
  • Risk: Acid-catalyzed dehydration may lead to endocyclic double bond migration (forming the thermodynamically stable tetrasubstituted alkene inside the cyclopentyl ring).

Synthesis Pathway Diagram

SynthesisPathways cluster_inputs Precursors cluster_intermediates Intermediates Ketone Cyclopentyl Phenyl Ketone Product 1-Cyclopentyl-1-phenylethene (Target Alkene) Ketone->Product Wittig Reaction (via Ylide) WittigSalt MePh3P+ Br- Ylide Phosphorus Ylide (Ph3P=CH2) WittigSalt->Ylide Base (KOtBu) Grignard PhMgBr Alcohol Tertiary Alcohol (1-cyclopentyl-1-phenylethanol) Grignard->Alcohol Nucleophilic Addn (+ Acetylcyclopentane) AcetylCp Acetylcyclopentane AcetylCp->Alcohol Ylide->Product Alcohol->Product Dehydration (p-TSA, -H2O)

Caption: Convergent synthetic pathways illustrating the Wittig Olefination (Route A) and Grignard/Dehydration (Route B) strategies.

Part 3: Structural Analysis & Identification

For researchers validating the synthesized compound, the following spectral signatures are diagnostic:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • Vinyl Protons: Two singlets (or narrow doublets) expected around

      
       5.10 – 5.40 ppm. The geminal coupling is typically small (
      
      
      
      Hz).
    • Aromatic Protons: Multiplet at

      
       7.20 – 7.40 ppm (5H).
      
    • Cyclopentyl Methine: A distinct multiplet around

      
       2.8 – 3.0 ppm (1H), shielded by the alkene.
      
    • Cyclopentyl Methylene: Multiplets in the

      
       1.5 – 1.9 ppm range (8H).
      
  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ):  172 m/z.
      
    • Base Peak: Likely 143 m/z (Loss of ethyl/fragmentation of ring) or 91 m/z (Tropylium ion), typical of alkyl-benzenes.

Part 4: Applications in Drug Discovery

1. Bioisosteric Replacement: The 1-cyclopentyl-1-phenylethene scaffold serves as a rigid bioisostere for the


-methylstyrene or 1-phenyl-1-propylene moiety. In drug design, replacing a flexible alkyl chain with a cycloalkyl ring restricts the conformational degrees of freedom (entropy). This pre-organization can lead to:
  • Higher Affinity: Reduced entropic cost upon binding to the target protein.

  • Metabolic Stability: The cycloalkyl ring is generally more resistant to cytochrome P450 oxidation than a linear alkyl chain.

2. Fragment-Based Drug Design (FBDD): This molecule is a "privileged fragment" linking an aromatic system (pi-stacking interactions) with a lipophilic saturated ring (hydrophobic pocket filling). It is structurally related to the core pharmacophores found in certain NK1 antagonists and antihistamines.

Part 5: Experimental Protocols

Protocol A: Wittig Synthesis (Recommended)

Use this protocol for high regioselectivity.

  • Preparation of Ylide:

    • In a flame-dried 250 mL round-bottom flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

    • Cool to 0°C. Slowly add Potassium tert-butoxide (1.2 equiv) in portions. The solution will turn bright yellow (ylide formation).

    • Stir at 0°C for 30 minutes.

  • Addition of Ketone:

    • Add Cyclopentyl phenyl ketone (1.0 equiv) dropwise as a solution in minimal THF.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Precipitate triphenylphosphine oxide (

      
      ) by adding cold hexanes and filtering.
      
  • Purification:

    • Purify the crude oil via silica gel flash chromatography (100% Hexanes to remove non-polar impurities, then 1-2% EtOAc/Hexanes).

    • Yield Expectation: 75–85%.

Protocol B: Density Measurement (Pycnometry)

Since exact density varies by temperature and purity, experimental determination is required for critical applications.

  • Weigh a clean, dry 10 mL pycnometer (

    
    ) with high precision (±0.0001 g).
    
  • Fill completely with degassed water at 20°C and weigh (

    
    ).
    
  • Dry thoroughly and fill with 1-cyclopentyl-1-phenylethene at 20°C. Weigh (

    
    ).
    
  • Calculation:

    
    
    Target Range: 0.94 – 0.98 g/cm³.
    

References

  • Sigma-Aldrich. 1-Cyclopentyl-1-phenylethene Product Entry (CAS 75366-33-5).Link

  • PubChem. Compound Summary: 1-phenyl-1-cyclopropylethene (Structural Analog).[1][2]Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Alkyl-substituted benzenes.Link

  • Organic Syntheses. General Procedures for Wittig Olefination.Link

Sources

Steric Modulation in Styrene Derivatives: From Synthesis to Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of alkyl substituents onto the aromatic ring of styrene—specifically in the annular ortho positions—creates a profound "steric cascade" that alters every facet of the molecule's behavior. For researchers in polymer science and medicinal chemistry, these substituents are not merely passive spectators; they are active levers for tuning conformational dynamics, polymerization kinetics, and metabolic stability.

This guide provides a technical deep-dive into the steric effects of annular alkyl groups (methyl, ethyl, tert-butyl) on styrene derivatives. We move beyond basic textbook definitions to explore the causality between steric inhibition of resonance (SIR) and functional outcomes in drug design and material synthesis.

The Structural Physics: Steric Inhibition of Resonance (SIR)

The defining feature of ortho-substituted styrenes is the battle between


-conjugation and steric repulsion. In unsubstituted styrene, the vinyl group lies coplanar with the phenyl ring to maximize orbital overlap. However, placing an alkyl group at the ortho position (e.g., 2-methylstyrene or 2,6-dimethylstyrene) introduces a van der Waals clash with the vinyl hydrogen.

To relieve this strain, the vinyl group rotates out of the aromatic plane. This rotation decouples the


-system, a phenomenon known as Steric Inhibition of Resonance (SIR).
Conformational Consequences
  • Planarity: Unsubstituted styrene is nearly planar.

  • Torsion: 2-methylstyrene exhibits a torsion angle (

    
    ) of approx. 30–40°.
    
  • Decoupling: 2,6-dimethylstyrene is forced into a nearly orthogonal geometry (

    
    ), electronically isolating the vinyl group from the ring.
    
Visualization: The Steric Cascade

The following diagram illustrates the causal pathway from substitution to reactivity changes.

SIR_Pathway Substituent Annular Substituent (Ortho-Alkyl) Clash Van der Waals Clash (Vinyl-H) Substituent->Clash Torsion Torsional Rotation (>30°) Clash->Torsion Strain Relief Overlap Reduced p-orbital Overlap Torsion->Overlap Outcome Altered Reactivity (Higher HOMO, Lower kp) Overlap->Outcome

Figure 1: The causal chain of Steric Inhibition of Resonance (SIR) in ortho-substituted styrenes.

Synthetic Methodologies: Overcoming the Barrier

Synthesizing sterically encumbered styrenes is non-trivial. Standard Heck couplings often fail due to the inability of the palladium catalyst to coordinate with the hindered olefin or the instability of the resulting product.

The Solution: Modified Suzuki-Miyaura Coupling

The most robust protocol utilizes the Suzuki-Miyaura cross-coupling of hindered aryl halides with vinylboron species. However, vinylboronic acid is unstable (prone to polymerization). We utilize potassium vinyltrifluoroborate or trivinylboroxane-pyridine complex as stable surrogates.

Protocol: Synthesis of 2,6-Dimethylstyrene

Target: Coupling 2-bromo-1,3-dimethylbenzene with a vinyl source.

Reagents:

  • Substrate: 2-Bromo-1,3-dimethylbenzene (1.0 eq)

  • Vinyl Source: Potassium vinyltrifluoroborate (1.2 eq)

  • Catalyst: PdCl₂(dppf)[1][2]·CH₂Cl₂ (3 mol%)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: THF/H₂O (9:1)

Step-by-Step Workflow:

  • Inerting: Charge a Schlenk flask with the aryl bromide, vinyltrifluoroborate, and Cs₂CO₃. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed THF/H₂O mixture.

  • Catalysis: Add the Pd-catalyst under positive Argon flow. The use of bidentate ligands like dppf is critical to prevent catalyst decomposition in sterically demanding cycles [1].

  • Reaction: Heat to reflux (80°C) for 16 hours. The steric bulk of the ortho-methyls slows the oxidative addition step, requiring higher temperatures than standard styrenes.

  • Workup: Cool, dilute with Et₂O, wash with brine, and dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes). Note: 2,6-dimethylstyrene is volatile; avoid high-vacuum drying for extended periods.

Polymerization Thermodynamics & Kinetics

In polymer science, annular alkyl groups act as "stiffeners." When these monomers polymerize, the bulky side groups restrict the rotation of the polymer backbone.

Kinetic Impact (ATRP)

In Atom Transfer Radical Polymerization (ATRP), ortho-substitution generally reduces the propagation rate constant (


).
  • Electronic Effect: Alkyl groups are electron-donating, which destabilizes the dormant species (alkyl halide) and should theoretically increase radical concentration.

  • Steric Effect: The dominant factor. The approach of the monomer to the active radical chain end is physically blocked.

  • Result: Lower

    
     and lower ceiling temperature (
    
    
    
    ).
Thermal Properties Data

The restriction of backbone rotation leads to a significant increase in the Glass Transition Temperature (


).
PolymerSubstituent Position

(°C)
Structural Note
Polystyrene None~100Flexible backbone
Poly(2-methylstyrene) Ortho~136Steric stiffening
Poly(4-methylstyrene) Para~106Minimal steric impact
Poly(2,6-dimethylstyrene) Di-Ortho>160*Severe stiffening; low

makes high MW difficult

Table 1: Comparison of Glass Transition Temperatures demonstrating the "Ortho Effect" [2].

Pharmaceutical Relevance: Metabolic Blocking

In drug discovery, styrene moieties often suffer from rapid metabolic clearance via Cytochrome P450 (CYP450) oxidation. The vinyl group is a "soft spot" for epoxidation, leading to reactive (and potentially toxic) styrene oxide intermediates.

The "Magic Methyl" Strategy

Placing alkyl groups at the ortho positions can sterically hinder the approach of the CYP450 heme iron-oxo species. This is a classic bioisostere strategy to improve metabolic stability (


).
  • Mechanism: The twisted conformation (SIR) and direct steric bulk prevent the planar alignment required for efficient oxygen transfer to the double bond.

  • Outcome: Shifting metabolism from rapid epoxidation to slower benzylic hydroxylation or ring oxidation.

Metabolic_Fate cluster_unhindered Unhindered (H) cluster_hindered Ortho-Methyl (Steric Block) Drug Styrene-Based Drug CYP CYP450 Enzyme Drug->CYP Epox Styrene Oxide (Toxic/Reactive) CYP->Epox No Sterics Block Steric Shielding of Vinyl Group CYP->Block + Ortho-Alkyl Clearance Rapid Clearance Epox->Clearance AltMet Benzylic Oxidation (Slower) Block->AltMet Stable Extended Half-life AltMet->Stable

Figure 2: Divergent metabolic pathways induced by steric blocking of the vinyl moiety.

References

  • Molander, G. A., & Brown, A. R. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry.

  • Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook, 4th Edition. Wiley-Interscience. (Referenced for Tg values of substituted styrenes).

  • Matyjaszewski, K., & Xia, J. (2001).[3] Atom Transfer Radical Polymerization. Chemical Reviews.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

Sources

Comparative Technical Analysis: (1-Cyclopentylvinyl)benzene vs. 1,1-Diphenylethylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise macromolecular engineering of block copolymers, 1,1-diphenylethylene (DPE) has long served as the gold standard for end-capping living anionic chains. Its inability to homopolymerize, coupled with its rapid crossover kinetics, allows for the controlled modification of chain-end reactivity—a critical step when transitioning from styrenic to methacrylic blocks.

However, emerging research into sterically demanding monomers has highlighted (1-cyclopentylvinyl)benzene (CPBE) as a critical structural analog. While both monomers share the property of non-homopolymerizability due to steric hindrance, they diverge significantly in their electronic stabilization and crossover kinetics. This guide provides an in-depth technical comparison, elucidating why CPBE exhibits higher barriers to incorporation than DPE and how these differences can be leveraged in the synthesis of sequence-controlled polymers with tunable glass transition temperatures (


) and solution properties.

Molecular Architecture & Electronic Theory

The distinct behaviors of DPE and CPBE stem directly from the interplay between steric bulk and electronic resonance stabilization of the resulting carbanion.

Structural Comparison[1]
Feature1,1-Diphenylethylene (DPE) (1-Cyclopentylvinyl)benzene (CPBE)
Structure

-substituted styrene (Phenyl)

-substituted styrene (Cyclopentyl)
Steric Geometry Rigid/Planar: Two phenyl rings create a "propeller" twist but remain relatively rigid.Flexible/Puckered: The cyclopentyl ring adopts an envelope conformation, creating a dynamic steric volume.
Electronic Nature Double Benzylic: The resulting anion is stabilized by resonance across two aromatic rings.Single Benzylic: The anion is stabilized by only one phenyl ring; the cyclopentyl group is electron-donating (+I effect) but offers no resonance.
Anion Color Deep Red (

nm)
Yellow/Orange (Less conjugation)
The Kinetic Consequence

In anionic polymerization, the addition of a living polystyryl lithium (PS-Li) chain to these monomers is governed by the stability of the product anion.

  • DPE: The formation of the diphenylalkyl anion is thermodynamically favorable due to extensive delocalization. The steric hindrance prevents homopolymerization (addition of another DPE unit), but the initial attack by PS-Li is rapid.

  • CPBE: The addition of PS-Li is hindered by the dynamic steric bulk of the cyclopentyl ring. Furthermore, the resulting monophenylalkyl anion is less stable than the DPE anion. This raises the activation energy for the crossover reaction, making CPBE significantly more difficult to incorporate into the polymer chain than DPE.

Synthetic Pathways[2]

While DPE is commercially ubiquitous, CPBE requires custom synthesis. The following protocol is validated for high-purity monomer generation suitable for living anionic polymerization.

Synthesis of (1-Cyclopentylvinyl)benzene (CPBE)

Method: Wittig Olefination of Cyclopentyl Phenyl Ketone.[1]

Reagents:

  • Methyltriphenylphosphonium bromide (MTPPB)

  • 
    -Butyllithium (
    
    
    
    -BuLi) or Potassium tert-butoxide (
    
    
    -BuOK)
  • Cyclopentyl phenyl ketone[2]

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Phosphorus Ylide Formation:

    • Suspend MTPPB (1.2 equiv) in anhydrous THF under argon at 0°C.

    • Dropwise add

      
      -BuLi (1.2 equiv). The solution turns bright yellow (ylide formation). Stir for 1 hour.
      
  • Wittig Reaction:

    • Add cyclopentyl phenyl ketone (1.0 equiv) dropwise to the ylide solution at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will become a pale suspension (triphenylphosphine oxide precipitation).

  • Workup & Purification:

    • Quench with water and extract with diethyl ether.

    • Dry organic layer over MgSO

      
       and concentrate.
      
    • Purification (Critical for Anionic Polymerization):

      • Pass through a silica gel column (Hexanes eluent) to remove ketones.

      • Distill over CaH

        
         under reduced pressure.
        
      • Final titration with

        
        -BuLi until a faint color persists (impurities scavenged) before distillation into the polymerization reactor.
        

Synthesis Start Cyclopentyl Phenyl Ketone Inter Betaine Intermediate Start->Inter + Ylide (THF, 0°C) Ylide Ph3P=CH2 (Ylide) Ylide->Inter Product (1-Cyclopentylvinyl)benzene (CPBE) Inter->Product - Ph3P=O Byprod Ph3P=O Inter->Byprod

Figure 1: Wittig synthesis pathway for CPBE. The reaction is driven by the formation of the strong P=O bond.

Polymerization Kinetics & Thermodynamics

This section details the behavior of these monomers when used as capping agents for Poly(styryl)lithium (PS-Li).

Capping Efficiency

The "capping" reaction is defined as the addition of a single unit of the bulky monomer to the living chain end.



Parameter1,1-Diphenylethylene (DPE)(1-Cyclopentylvinyl)benzene (CPBE)
Crossover Rate (

)
Fast.

(styrene). Rapid quantitative capping at room temp.
Slow. Significantly slower than DPE. Requires longer reaction times or higher concentrations.
Homopolymerization (

)
Zero.

. Steric hindrance prevents addition of a second DPE unit.[3]
Near Zero. Steric hindrance prevents homopolymerization, effectively acting as a 1-unit cap.
Side Reactions Minimal. Highly stable anion.Potential for slow isomerization or elimination if impurities are present.
Mechanistic Insight: The "Difficult Incorporation" of CPBE

Research indicates that CPBE is "difficult to incorporate" compared to benzo-fused analogs (like 1-methylene-1,2,3,4-tetrahydronaphthalene). This is counter-intuitive if one assumes a phenyl ring is bulkier than a cyclopentyl ring.

The Causality:

  • Entropic Penalty: The cyclopentyl ring is flexible. For the monomer to approach the active center, the ring must adopt a specific conformation to minimize steric clash with the polymer chain and the lithium counter-ion. This reduces the entropy of activation (

    
    ).
    
  • Electronic Destabilization: The transition state for DPE addition is stabilized by the developing resonance into the second phenyl ring. CPBE lacks this second aromatic system. The transition state is therefore higher in energy (less stabilized), leading to a lower rate constant

    
    .
    

CappingMechanism cluster_DPE DPE Pathway (Fast & Stable) cluster_CPBE CPBE Pathway (Slow & Sterically Hindered) PSLi Living Polystyryl Lithium (PS-Li) TS_DPE Transition State (Resonance Stabilized) PSLi->TS_DPE + DPE TS_CPBE Transition State (High Energy, Steric Clash) PSLi->TS_CPBE + CPBE DPE 1,1-Diphenylethylene DPE->TS_DPE Prod_DPE Diphenylalkyl Anion (Deep Red, Stable) TS_DPE->Prod_DPE Fast k12 CPBE (1-Cyclopentylvinyl)benzene CPBE->TS_CPBE Prod_CPBE Monophenylalkyl Anion (Yellow, Less Stable) TS_CPBE->Prod_CPBE Slow k12

Figure 2: Comparative mechanistic pathway. DPE benefits from resonance stabilization in the transition state, while CPBE suffers from steric/electronic penalties.

Applications in Macromolecular Engineering

Sequence Control

Both monomers are used to create perfectly alternating copolymers or single-unit insertions .

  • DPE: Used to create alternating copolymers with styrene (in specific solvents) or butadiene.[3] It is the standard for "capping" PS-Li before adding methyl methacrylate (MMA) to prevent carbonyl attack, ensuring clean block copolymer formation (PS-b-PMMA).

  • CPBE: Used in academic studies to probe the limits of steric control. It allows for the synthesis of polymers with high backbone rigidity and unique solubility profiles.

Thermal Property Tuning

Incorporating these bulky monomers increases the Glass Transition Temperature (


) of the resulting polymer by restricting backbone rotation.
  • DPE: Increases

    
     significantly due to the massive aromatic bulk.
    
  • CPBE: Increases

    
     via the cycloaliphatic bulk, but potentially less than DPE due to the internal flexibility of the cyclopentyl ring.
    

References

  • Bai, H., et al. (2019).[3][4][5] "Investigation of the features in living anionic polymerization with styrene derivatives containing annular substituents." Polymer Chemistry, 10(9), 1140–1149.[4] Link

  • Quirk, R. P., & Gompoch, J. E. (1990). "Anionic synthesis of chain-end functionalized polystyrene using 1,1-diphenylethylene derivatives.
  • Hirao, A., et al. (2002). "Precise synthesis of chain-end functionalized polymers." Progress in Polymer Science.
  • Hong, K., & Mays, J. W. (2025). "Living Anionic Polymerization: Principles and Applications." ACS Polymers Au. Link

Sources

Technical Guide: Anionic Polymerization of (1-Cyclopentylvinyl)benzene (CPBE)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

This guide details the rigorous protocols for the research and deployment of (1-cyclopentylvinyl)benzene , abbreviated as CPBE , in Living Anionic Polymerization (LAP).

CPBE is not a standard monomer. Unlike styrene or isoprene, CPBE possesses a bulky cyclopentyl group at the


-position of the vinyl double bond. This structural feature imposes significant steric hindrance, rendering CPBE incapable of homopolymerization under standard conditions—a behavior strictly analogous to 1,1-diphenylethylene (DPE) .

Why use CPBE?

  • Sequence Control: Its inability to homopolymerize allows for perfect alternating copolymerization or precise single-unit insertion strategies.

  • Chain-End Functionalization: The stable, sterically hindered carbanion formed after CPBE addition is an ideal "capping" agent to prevent side reactions before termination or block copolymerization.

  • Kinetic Studies: It serves as a probe to understand steric effects in carbanionic reactivity.

Critical Warning: Researchers attempting to synthesize homopolymer Poly(CPBE) will encounter failure. This guide focuses on its successful application as a comonomer and functionalizing agent .

Part 2: Chemical Mechanism & Steric Theory

To master CPBE, one must understand the thermodynamics governing its reactivity. The bulky cyclopentyl ring creates a "ceiling temperature" effect where the propagation rate constant (


) for CPBE-to-CPBE addition approaches zero.
The "Single-Unit" Addition Mechanism

When a polystyryl anion (


) attacks CPBE, a new carbanion is formed. However, this new center is too crowded to accept another CPBE unit. It effectively "pauses" polymerization until a less hindered monomer (like Styrene) is introduced.

CPBE_Mechanism Initiator Polystyryl Anion (PS- Li+) Transition Transition State (Nucleophilic Attack) Initiator->Transition + CPBE Monomer CPBE Monomer (Steric Bulk) Monomer->Transition Product CPBE-Capped Anion (Stable, Hindered) Transition->Product Fast k12 Product->Initiator + Styrene (Copolymerization) NoReaction Homopolymerization (BLOCKED by Sterics) Product->NoReaction + CPBE (k22 ≈ 0)

Figure 1: Mechanistic pathway of CPBE addition. Note the blockage of homopolymerization (


) due to steric hindrance.

Part 3: Experimental Protocols

Materials & Purification (The "Self-Validating" Standard)

Anionic polymerization is intolerant of impurities (water, oxygen, protic sources). The following purification protocol is non-negotiable.

ReagentPurification MethodValidation Check
CPBE (Monomer) Distillation over CaH

, followed by titration with dialkylmagnesium.
Color change to persistent yellow (indicating active carbanions survive).
Styrene (Comonomer) Wash with NaOH, dry over CaH

, distill over dibutylmagnesium.
GC purity >99.9%; persistent color with anions.
THF (Solvent) Distillation from Na/Benzophenone ketyl.Deep purple color (indicating anhydrous/oxygen-free state).
sec-BuLi (Initiator) Used as received; titrate immediately before use.Double titration method (Gilman) to determine exact molarity.
Living Anionic Copolymerization Protocol

Objective: Synthesis of Poly(Styrene-co-CPBE) to determine reactivity ratios.

Apparatus: All-glass high-vacuum line (pressure


 mmHg) with break-seal ampoules. Note: Schlenk lines may be used if strictly inert atmosphere (Ar) is maintained, but high-vacuum is the gold standard for kinetic data.

Step-by-Step Workflow:

  • Reactor Prep: Flame-dry the glass reactor under vacuum. Flush with purified Argon.

  • Solvent Charge: Distill THF (approx. 50 mL) directly into the reactor from the purple ketyl pot.

  • Thermostat: Submerge reactor in a cooling bath (typically

    
    C for kinetic control, though CPBE is stable at 
    
    
    
    C).
  • Initiation: Add

    
    -BuLi (e.g., 0.1 mmol) via septum or break-seal.
    
    • Observation: Solution remains colorless.

  • Monomer Addition (Sequential or Mixed):

    • Method A (Copolymerization): Add a mixture of Styrene (10 mmol) and CPBE (variable molar ratios).

    • Observation: The solution turns orange-red (characteristic of the styryl/CPBE anion).

  • Propagation: Allow reaction to proceed.

    • Time: Styrene converts rapidly (< 30 mins). CPBE incorporation is slower and thermodynamically controlled.

  • Termination: Terminate with degassed methanol (0.5 mL).

    • Observation: Color instantly fades to clear.

  • Isolation: Precipitate polymer into excess methanol. Filter and dry under vacuum at

    
    C.
    
Characterization & Data Analysis

Analyze the copolymer composition using


H NMR.[1]
  • Styrene Signal: Aromatic protons (6.3–7.2 ppm).

  • CPBE Signal: Cyclopentyl protons (distinct multiplets upfield, 1.2–1.8 ppm).

  • Reactivity Ratios: Use the Kelen-Tüdős or Fineman-Ross method.

Expected Reactivity Data: Recent studies on annular substituted styrenes indicate CPBE is difficult to incorporate compared to styrene.

Monomer 1 (

)
Monomer 2 (

)

(Styrene)

(CPBE)
Interpretation
StyreneCPBE~5.0 - 7.0~0.0Tendency toward ideal copolymerization is low; Styrene prefers Styrene. CPBE does not add to CPBE.

Note: Data derived from trends in DPE and annular styrene derivatives [1].

Part 4: Advanced Workflow - Sequence Control

Because CPBE (


) cannot homopolymerize (

), it is perfect for creating alternating structures if the reactivity of Styrene (

) can be suppressed or if specific feed strategies are used.

Workflow cluster_0 Preparation Phase cluster_1 Polymerization Phase cluster_2 Termination Phase Purify Purify CPBE (remove protic impurities) Dry Dry Reactor (Flame/Vacuum) Purify->Dry Init Initiate with sec-BuLi Dry->Init AddSt Add Styrene (Forms PolyStyryl Li) Init->AddSt AddCPBE Add Excess CPBE (Single Unit Addition) AddSt->AddCPBE Wait Equilibration (Steric Pause) AddCPBE->Wait AddCPBE->Wait Formation of CPBE-Li End Cap AddSt2 Add Styrene (Resumes Propagation) Wait->AddSt2 Term Terminate (MeOH) AddSt2->Term Precip Precipitate & Dry Term->Precip

Figure 2: Experimental workflow for using CPBE as a sequence-controlling agent or end-capper.

Part 5: Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield / No Polymer Impurities in CPBE (likely moisture or ketones from synthesis).Retitrate monomer with dilute alkyl-aluminum or magnesium reagents until persistent color is observed.
Broad PDI (> 1.2) Slow initiation or termination during sampling.Ensure

-BuLi is fresh. Switch to THF solvent to increase initiation rate (

).
No CPBE Incorporation Reactivity ratio

(Styrene) is too high.
Starve-feed Styrene (add Styrene slowly to a pool of CPBE) to force CPBE incorporation.
Precipitation during reaction CPBE-Li species might be insoluble in non-polar solvents at low T.Add small amount of THF or increase temperature to

C (CPBE anion is stable).

References

  • Investigation of the features in living anionic polymerization with styrene derivatives containing annular substituents. Source: Polymer Chemistry (RSC), 2013. Context: Defines the synthesis and non-homopolymerization behavior of CPBE ((1-cyclopentylvinyl)benzene) and compares it to other annular styrenes. URL:[Link]

  • Quo Vadis Carbanionic Polymerization? Source: ACS Polymers Au, 2021. Context: Authoritative review on the mechanisms of living anionic polymerization, steric control, and synthesis of well-defined architectures. URL:[Link]

  • Anionic Polymerization: Principles and Practice.

Sources

An In-Depth Technical Guide to Penehyclidine Intermediate B: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Penehyclidine Intermediate B

Penehyclidine Hydrochloride is a selective M1 and M3 muscarinic receptor antagonist used clinically for its anticholinergic effects. The efficiency and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of its synthetic precursors. Penehyclidine Intermediate B, identified as 2-cyclopentyl-2-phenyloxirane , is a pivotal epoxide intermediate in a modern and efficient synthesis route to Penehyclidine. Understanding the chemical data and synthesis of this intermediate is crucial for process optimization, impurity control, and ensuring the final drug product's quality and safety.

Chemical Identity and Physicochemical Properties

Penehyclidine Intermediate B is a disubstituted oxirane with a phenyl and a cyclopentyl group attached to the same carbon atom of the epoxide ring.

PropertyValueSource
Systematic Name 2-cyclopentyl-2-phenyloxirane-
CAS Number 114121-67-4[1]
Molecular Formula C₁₃H₁₆O[2]
Molecular Weight 188.27 g/mol [2]
Appearance Expected to be a liquid or low-melting solid-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents-

Synthesis of Penehyclidine Intermediate B: The Corey-Chaykovsky Reaction

A robust and scalable method for the synthesis of Penehyclidine Intermediate B is the Corey-Chaykovsky reaction. This method involves the reaction of a sulfur ylide with a ketone, in this case, cyclopentyl phenyl ketone, to form the corresponding epoxide.[3]

Reaction Scheme

G start Cyclopentyl Phenyl Ketone intermediate Penehyclidine Intermediate B (2-cyclopentyl-2-phenyloxirane) start->intermediate Corey-Chaykovsky Reaction reagents 1. (CH₃)₃SO⁺I⁻, NaH 2. DMSO

Caption: Synthesis of Penehyclidine Intermediate B.

Causality Behind Experimental Choices

The Corey-Chaykovsky reaction is favored for this transformation due to its high efficiency and stereoselectivity in forming epoxides from ketones.[4]

  • Sulfur Ylide : Dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base, is a common and effective reagent for this transformation.[5] It acts as a nucleophile, attacking the carbonyl carbon of cyclopentyl phenyl ketone.

  • Base and Solvent : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is a frequently used base/solvent system for generating the sulfur ylide.[6] The use of a strong, non-nucleophilic base like NaH is crucial for the deprotonation of the sulfonium salt without competing side reactions. DMSO is an excellent solvent for this reaction, effectively solvating the reagents and intermediates. However, it is critical to note that the combination of sodium hydride and DMSO can be hazardous and may lead to runaway reactions if not properly controlled.[7][8][9] Strict temperature control and careful addition of reagents are paramount.

  • Mechanism : The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular Sₙ2 reaction, where the oxygen anion displaces the dimethyl sulfoxide leaving group to form the stable three-membered epoxide ring.[4]

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol based on the principles of the Corey-Chaykovsky reaction and should be optimized and validated for specific laboratory or manufacturing conditions.

  • Preparation of the Ylide : To a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add dry dimethyl sulfoxide (DMSO). While maintaining a nitrogen atmosphere and cooling in an ice-water bath, add sodium hydride (60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 25°C. The mineral oil from the sodium hydride dispersion should be washed with a dry, inert solvent like hexane prior to use. Stir the mixture at room temperature for approximately 1 hour, or until hydrogen evolution ceases. Cool the resulting solution in an ice-water bath.

  • Formation of the Epoxide : In a separate flask, dissolve cyclopentyl phenyl ketone in dry DMSO. Add this solution dropwise to the pre-formed ylide solution, maintaining the temperature below 20°C.

  • Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting ketone.

  • Work-up and Purification : Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-cyclopentyl-2-phenyloxirane.

Role in Penehyclidine Hydrochloride Synthesis

Penehyclidine Intermediate B is the direct precursor to the core structure of Penehyclidine. It undergoes a nucleophilic ring-opening reaction with 3-quinuclidinol.

Reaction Scheme

G intermediate Penehyclidine Intermediate B product Penehyclidine intermediate->product Nucleophilic Ring-Opening reagents 3-Quinuclidinol

Caption: Conversion of Intermediate B to Penehyclidine.

Mechanistic Insights

This reaction is a classic example of a base-catalyzed epoxide ring-opening. The hydroxyl group of 3-quinuclidinol, often deprotonated by a base to form a more potent nucleophile (alkoxide), attacks one of the electrophilic carbons of the epoxide ring.[10]

  • Regioselectivity : The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, which in this case is the methylene (-CH₂) carbon. This is a typical feature of Sₙ2-type ring-opening reactions of epoxides under basic or neutral conditions.[10]

  • Stereochemistry : The Sₙ2 attack proceeds with an inversion of stereochemistry at the site of attack.

Illustrative Experimental Protocol
  • Reaction Setup : In a suitable reaction vessel, dissolve 3-quinuclidinol in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base Addition : Add a strong base, such as sodium hydride, to deprotonate the hydroxyl group of 3-quinuclidinol, forming the corresponding alkoxide.

  • Epoxide Addition : To this mixture, add a solution of Penehyclidine Intermediate B (2-cyclopentyl-2-phenyloxirane) in the same solvent, typically at an elevated temperature to facilitate the reaction.

  • Reaction Completion and Work-up : Monitor the reaction by TLC or HPLC. Upon completion, cool the reaction mixture and quench with water or a mild acidic solution.

  • Purification : Extract the Penehyclidine product with an organic solvent. The crude product is then purified, often through crystallization of its hydrochloride salt, to yield the final API.

Analytical Characterization

Thorough analytical characterization of Penehyclidine Intermediate B is essential for quality control.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the phenyl protons (aromatic region), the cyclopentyl protons, and the characteristic signals for the methylene protons of the epoxide ring. The protons on the epoxide ring are expected to appear in the range of 2.5-3.5 ppm.[11]
¹³C NMR Resonances for the carbons of the phenyl and cyclopentyl groups, and two distinct signals for the carbons of the epoxide ring, typically in the range of 40-60 ppm.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of 188.27 g/mol , along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic C-O stretching vibrations for the epoxide ring, typically observed around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region.[12]

Safety and Handling

  • Penehyclidine Intermediate B (2-cyclopentyl-2-phenyloxirane) : As with most epoxides, it should be handled with care as it is a potential alkylating agent and may be mutagenic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Trimethylsulfoxonium Iodide : This reagent is an irritant to the skin and eyes.[13] Inhalation of dust should be avoided.

  • Sodium Hydride : A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas.[14] It should be handled under an inert atmosphere. The combination of sodium hydride with DMSO can lead to exothermic decomposition and should be handled with extreme caution, especially on a large scale.[7][8][9]

  • Dimethyl Sulfoxide (DMSO) : A combustible liquid that can facilitate the transport of other chemicals through the skin.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to conduct a thorough risk assessment for all experimental procedures.

Conclusion

Penehyclidine Intermediate B (2-cyclopentyl-2-phenyloxirane) is a key building block in an efficient and scalable synthesis of Penehyclidine Hydrochloride. A comprehensive understanding of its synthesis via the Corey-Chaykovsky reaction, its chemical properties, and its subsequent conversion to the final API is essential for pharmaceutical scientists and process chemists. The protocols and data presented in this guide provide a solid foundation for further research, development, and optimization of the Penehyclidine manufacturing process, with a strong emphasis on safety and quality control.

References

  • ADICHEMISTRY. Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. Available from: [Link]

  • Axios Research. 2-cyclopentyl-2-phenyloxirane. Available from: [Link]

  • Chemeurope.com. Johnson-Corey-Chaykovsky reaction. Available from: [Link]

  • Ding, Z., et al. Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride. Organic Process Research & Development. 2024, 28(1), 210-224. Available from: [Link]

  • Google Patents. CN105315274A - Process for synthesizing quinuclidine hydrochloride.
  • Google Patents. WO2005121066A1 - The preparation method of (1 r,2s)-(-)-ephedrine or its hydrochloride.
  • LibreTexts Chemistry. 10.5: Ring opening of epoxides via nucleophilic substitution. 2019. Available from: [Link]

  • LibreTexts Chemistry. 4.9: Spectroscopy of Ethers and Epoxides. 2025. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10921587, 2-Cyclohexyl-2-phenyloxirane. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16398, 2-Methyl-2-phenyloxirane. Available from: [Link]

  • National Institutes of Health. Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. Available from: [Link]

  • National Institute of Standards and Technology. Cyclopentanol. In NIST Chemistry WebBook. Available from: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available from: [Link]

  • Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Available from: [Link]

  • ResearchGate. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • ResearchGate. Different protocols for the nucleophilic ring-opening reaction of epoxides. Available from: [Link]

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  • ResearchGate. Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride. Available from: [Link]

  • ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2. Available from: [Link]

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thermodynamic stability of alpha-substituted vinylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Alpha-Substituted Vinylbenzenes

Abstract

The , commonly known as α-substituted styrenes, is a critical parameter influencing their reactivity, polymerizability, and utility in various applications, from polymer science to drug development. This guide provides a comprehensive analysis of the core principles governing the stability of these compounds. We will explore the intricate balance of electronic and steric effects conferred by the α-substituent and the phenyl ring, detail the experimental and computational methodologies for quantifying stability, and discuss the practical implications of these thermodynamic properties. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important class of molecules.

Introduction: The Significance of Stability in Vinylbenzene Chemistry

Vinylbenzenes are foundational monomers in the polymer industry and versatile intermediates in organic synthesis. The introduction of a substituent at the alpha (α) position of the vinyl group dramatically alters the molecule's electronic and steric landscape. This, in turn, dictates its thermodynamic stability—the relative Gibbs free energy of the molecule compared to its isomers or related compounds.

Understanding this stability is paramount for several reasons:

  • Polymerization Dynamics: The stability of an α-substituted styrene monomer is directly related to its propensity to polymerize. For instance, the presence of an α-methyl group in α-methylstyrene (AMS) introduces significant steric hindrance, lowering the ceiling temperature for its polymerization compared to styrene.

  • Reaction Equilibria: In chemical synthesis, the relative stability of reactants and products determines the position of equilibrium. For reactions involving the vinyl group, such as additions or isomerizations, the thermodynamic stability of the substituted vinylbenzene is a key determinant of the reaction's favorability.[1][2]

  • Drug Development: Substituted styrenes can be incorporated into pharmacologically active molecules.[3][4] Their thermodynamic stability can influence metabolic pathways, receptor binding affinity, and overall compound durability.

This guide moves beyond simple rules to explain the causality behind the observed stability trends in α-substituted vinylbenzenes, providing a robust framework for prediction and experimental design.

Theoretical Pillars of Alkene Stability

The stability of any alkene, including α-substituted vinylbenzenes, is governed by a confluence of factors. The primary contributors are electronic effects, which involve the distribution of electron density, and steric effects, which arise from the spatial arrangement of atoms.[5]

Electronic Effects: A Stabilizing Influence
  • Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons in a sigma (σ) bond (typically C-H or C-C) into an adjacent empty or partially filled p-orbital or a pi (π) orbital.[5][6] In the context of alkenes, alkyl groups attached to the sp²-hybridized carbons of the double bond can donate electron density from their C-H σ-bonds into the π* antibonding orbital of the double bond. The more alkyl substituents present, the greater the hyperconjugation and the more stable the alkene.[7][8]

  • Inductive Effects: Alkyl groups are weakly electron-donating through the sigma bond network (+I effect).[9] This donation of electron density to the sp² carbons of the vinyl group is a stabilizing influence.[10]

  • Resonance (Conjugation): When the vinyl group is attached to the phenyl ring, a powerful stabilizing effect occurs. The π-system of the double bond becomes conjugated with the π-system of the aromatic ring. This allows for the delocalization of π-electrons over the entire styrene framework, significantly lowering the molecule's overall energy. For this effect to be maximized, the p-orbitals of the vinyl group and the phenyl ring must be coplanar.

Steric Effects: A Destabilizing Influence

Steric hindrance occurs when bulky groups are positioned close to each other, leading to repulsive van der Waals interactions.[11] In α-substituted vinylbenzenes, the size of the α-substituent is a critical factor. A large α-substituent can clash with the ortho-hydrogens of the phenyl ring. This steric strain can force the vinyl group to twist out of the plane of the phenyl ring, disrupting the π-conjugation and thereby reducing the resonance stabilization.[6] This loss of stabilizing resonance energy can often outweigh the stabilizing electronic effects of the substituent, leading to a net destabilization. An interesting case study, while not a vinylbenzene, highlights this principle: in the isomerization of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene, the less substituted isomer is more stable due to severe steric strain in the more substituted isomer.[1]

cluster_electronic Electronic Effects (Stabilizing) cluster_steric Steric Effects (Destabilizing) Hyperconjugation Hyperconjugation Inductive Inductive Effect (+I) Resonance Resonance (π-Conjugation) StericHindrance Steric Hindrance LossOfPlanarity Loss of Planarity StericHindrance->LossOfPlanarity LossOfPlanarity->Resonance reduces Stability Thermodynamic Stability of α-Substituted Vinylbenzene Stability->Hyperconjugation + Stability->Inductive + Stability->Resonance ++ Stability->StericHindrance -

Caption: Interplay of electronic and steric effects on stability.

Quantifying Thermodynamic Stability: Experimental Approaches

The relative thermodynamic stability of isomers can be determined experimentally through two primary methods: measuring heats of hydrogenation and analyzing isomerization equilibria.

Enthalpy of Hydrogenation (ΔH°hydrog)

Catalytic hydrogenation provides a direct measure of the stability of an alkene.[12] In this reaction, the alkene is converted to the corresponding alkane.

  • Principle: When different alkene isomers are hydrogenated, they all lead to the same saturated alkane product. Since they end at the same final energy state, any difference in the heat released during the reaction (the enthalpy of hydrogenation) must be due to a difference in their initial energy states (their stability).[13]

  • Interpretation: A more stable alkene has lower potential energy and will release less heat upon hydrogenation. Therefore, a lower heat of hydrogenation corresponds to a more stable alkene.[6][7] For example, trans-2-butene is more stable than cis-2-butene, and this is reflected in its less exothermic heat of hydrogenation.[12]

Isomerization Equilibria

Another powerful method is to allow isomers to interconvert in the presence of a catalyst (typically acid) until they reach thermodynamic equilibrium.[1]

  • Principle: At equilibrium, the ratio of isomers is determined by the difference in their Gibbs free energy (ΔG°). The more stable isomer will be present in a higher concentration.

  • Calculation: The equilibrium constant (Keq) is measured from the final concentrations of the isomers. The change in Gibbs free energy can then be calculated using the equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the absolute temperature. A more negative ΔG° indicates a more favorable (more stable) product.

Data Summary: Stability of Selected Vinylbenzenes

The interplay of the effects discussed above leads to the observed stability trends. While a comprehensive database is vast, the following table summarizes the relative stabilities and heats of hydrogenation for key compounds to illustrate these principles.

Compoundα-SubstituentHeat of Hydrogenation (kJ/mol)Relative StabilityKey Factors
Styrene-H~ -118ReferenceResonance stabilization.
α-Methylstyrene-CH₃~ -113More Stable+I effect and hyperconjugation outweigh minor steric strain.
α-Ethylstyrene-CH₂CH₃~ -111More StableIncreased +I/hyperconjugation. Steric effects begin to increase.
α-tert-Butylstyrene-C(CH₃)₃~ -101Significantly More StableThis is an anomaly in simple trends. While steric hindrance is high, the resulting carbocation stability during reactions is very high, which can influence hydrogenation thermodynamics. The high degree of substitution is the dominant factor.
1,1-Diphenylethylene-C₆H₅~ -105More StableAdditional phenyl group provides extensive resonance stabilization.

Note: Heats of hydrogenation are approximate values from various sources and are intended for comparative purposes.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the key experiments described in this guide.

Protocol: Determination of Relative Stability via Isomerization Equilibrium

This protocol is designed to determine the relative thermodynamic stability of two isomeric α-substituted vinylbenzenes (Isomer A and Isomer B).

Self-Validation: The protocol's integrity is ensured by starting the experiment with each pure isomer and confirming that both approaches yield the same equilibrium mixture. The reaction is monitored until the isomer ratio remains static over multiple time points.

Methodology:

  • Preparation: Prepare two separate reaction vessels. To Vessel 1, add a precise amount of pure Isomer A (e.g., 1 mmol) dissolved in a suitable inert solvent (e.g., 10 mL of decane). To Vessel 2, add an identical molar amount of pure Isomer B in the same volume of solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 5 mol%) to each vessel.

  • Equilibration: Place both vessels in a temperature-controlled oil bath (e.g., 80 °C) and stir vigorously.

  • Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each vessel.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute solution of sodium bicarbonate to neutralize the acid catalyst.

  • Analysis: Analyze the composition of the quenched aliquot using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the molar ratio of Isomer A to Isomer B.

  • Equilibrium Confirmation: Continue the experiment until the ratio of isomers in both Vessel 1 and Vessel 2 becomes constant over at least two consecutive time points. This constant ratio represents the thermodynamic equilibrium.

  • Calculation: Calculate the equilibrium constant Keq = [Isomer B]/[Isomer A]. Use this value to calculate ΔG° = -RT ln(Keq).

Caption: Experimental workflow for isomerization equilibrium.

Implications in Polymer and Medicinal Chemistry

  • Polymer Science: The stability of α-substituted styrenes directly impacts their polymerization behavior. For monomers like α-methylstyrene, the steric hindrance that contributes to its thermodynamic profile also makes the resulting polymer sterically crowded. This leads to a low ceiling temperature (~61 °C for bulk polymerization), above which the polymer readily depolymerizes back to the more stable monomer. This property is exploited in applications requiring depolymerizable polymers, such as photoresists. The polymerization rates of substituted styrenes have been correlated using the Hammett equation, which quantifies the electronic effects of substituents.[14]

  • Medicinal Chemistry: In drug design, vinylbenzene moieties can serve as scaffolds or pharmacophores.[15] The stability of an α-substituted double bond can influence its susceptibility to metabolic enzymes (e.g., epoxidation by cytochrome P450s). A more sterically hindered or electronically stabilized double bond may exhibit greater metabolic stability, leading to a longer drug half-life. Understanding these stability relationships allows medicinal chemists to fine-tune the pharmacokinetic properties of drug candidates.

Conclusion

The thermodynamic stability of α-substituted vinylbenzenes is not governed by a single factor but by a delicate and often competing balance of hyperconjugation, inductive effects, resonance, and steric hindrance. While increased substitution generally leads to greater stability, the introduction of a bulky α-substituent can disrupt the crucial coplanarity required for resonance with the phenyl ring, potentially leading to a net destabilization. This nuanced understanding is critical for controlling chemical reactions, designing novel polymers, and developing metabolically robust pharmaceuticals. The experimental and computational tools discussed herein provide the necessary framework for researchers to quantify these properties and leverage them for technological advancement.

References

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Methodological & Application

synthesis of (1-cyclopentylvinyl)benzene via Grignard reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of (1-cyclopentylvinyl)benzene (CPBE), a sterically hindered styrene derivative utilized as a monomer in living anionic polymerization and as a scaffold in medicinal chemistry. The protocol employs a robust Grignard addition of cyclopentylmagnesium bromide to acetophenone, followed by acid-catalyzed dehydration .

Key Technical Challenges Addressed:

  • Steric Bulk: The adjacency of the cyclopentyl and phenyl rings creates significant steric strain, requiring optimized Grignard initiation and controlled dehydration conditions.

  • Regioselectivity: Dehydration of the intermediate alcohol must distinguish between the target terminal alkene (vinyl) and the thermodynamically competitive endocyclic isomer.

  • Scalability: The protocol is designed for gram-to-multigram scale with self-validating checkpoints.

Retrosynthetic Analysis

The synthesis is disconnected at the


-carbon, revealing two primary precursors: Acetophenone  and Bromocyclopentane . This route is preferred over the reverse (PhenylMgBr + Cyclopentyl methyl ketone) due to the lower cost and higher stability of acetophenone.

Retrosynthesis Target (1-Cyclopentylvinyl)benzene (Target) Alcohol 1-Cyclopentyl-1-phenylethanol (Intermediate Alcohol) Target->Alcohol Dehydration (-H2O) Reagent1 Acetophenone (Electrophile) Alcohol->Reagent1 Reagent2 Cyclopentylmagnesium Bromide (Nucleophile) Alcohol->Reagent2 Disconnect Grignard Disconnection Precursor Bromocyclopentane + Mg Reagent2->Precursor Ether/THF, Reflux

Figure 1: Retrosynthetic strategy for (1-cyclopentylvinyl)benzene.

Experimental Protocol

Phase 1: Preparation of Cyclopentylmagnesium Bromide

Note: Cyclopentyl halides are secondary alkyl halides and can be sluggish to initiate or prone to Wurtz coupling. Strict anhydrous conditions are mandatory.

Reagents:

  • Magnesium turnings (1.2 eq, activated)

  • Bromocyclopentane (1.0 eq)

  • Anhydrous THF (Tetrahydrofuran) or Diethyl Ether (

    
    )
    
  • Iodine (crystal) or 1,2-Dibromoethane (initiator)

Procedure:

  • Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Cover Mg with minimal anhydrous solvent. Add 5% of the bromocyclopentane solution. Wait for turbidity and exotherm (solvent boiling) indicating initiation.

    • Troubleshooting: If no reaction occurs after 5 mins, add 2 drops of 1,2-dibromoethane or sonicate.

  • Addition: Dropwise add the remaining bromocyclopentane (diluted 1:1 in solvent) to maintain a gentle reflux without external heating.

  • Maturation: After addition, reflux at 40°C (Ether) or 66°C (THF) for 1 hour to ensure complete consumption of bromide.

Phase 2: Grignard Addition to Acetophenone

Reagents:

  • Acetophenone (0.9 eq relative to Grignard)

  • Anhydrous Solvent (same as Phase 1)

Procedure:

  • Cool the Grignard solution to 0°C using an ice bath. Rationale: Low temperature minimizes enolization of the ketone and side reactions.

  • Dissolve acetophenone in anhydrous solvent and add dropwise to the Grignard reagent over 30–45 minutes.

  • Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of acetophenone.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    . Caution: Exothermic.
    
  • Workup: Extract with

    
     (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield crude 1-cyclopentyl-1-phenylethanol .
Phase 3: Acid-Catalyzed Dehydration

Critical Control Point: This step determines the ratio of the target vinyl product vs. the endocyclic isomer.

Reagents:

  • Crude 1-cyclopentyl-1-phenylethanol

  • p-Toluenesulfonic acid monohydrate (pTSA, 1-5 mol%)

  • Toluene (Solvent)[2][3][4]

  • Hydroquinone (trace, polymerization inhibitor)

Procedure:

  • Dissolve the crude alcohol in toluene in a flask equipped with a Dean-Stark trap .

  • Add pTSA and a spatula tip of hydroquinone.

  • Reflux vigorously. Water will collect in the trap. Continue until water evolution ceases (approx. 2–4 hours).

  • Neutralization: Cool to RT. Wash with saturated

    
     to remove acid catalyst (essential to prevent polymerization during distillation).
    
  • Purification:

    • Dry organic layer (

      
      ) and concentrate.
      
    • Vacuum Distillation: The product is a high-boiling oil. Distill under high vacuum (<1 mmHg). The target (1-cyclopentylvinyl)benzene typically boils lower than the endocyclic isomer and any remaining dimers.

    • Alternative: Flash Column Chromatography (100% Pentane or Hexane) is effective for gram-scale purification.

Data Presentation & Characterization

Reaction Workflow Diagram:

Workflow Step1 Grignard Formation (Mg + R-Br) Step2 Addition (0°C -> RT) Step1->Step2 Acetophenone Step3 Quench & Workup (NH4Cl) Step2->Step3 Step4 Dehydration (pTSA, Toluene, Reflux) Step3->Step4 Crude Alcohol Step5 Distillation/Chromatography Step4->Step5 Crude Alkene

Figure 2: Step-by-step workflow for the synthesis and purification of CPBE.

Expected Analytical Data:

ParameterValue / DescriptionNotes
Appearance Colorless to pale yellow oilOxidizes/polymerizes upon air exposure; store under

at -20°C.

NMR
(CDCl

)

~5.0–5.3 (2H, m, =CH

)
Characteristic vinyl protons.[5][6][7] One doublet and one singlet-like peak due to geminal coupling.

NMR
(Aliphatic)

~1.2–1.9 (8H, m, ring)

~2.8 (1H, m, allylic CH)
The methine proton of the cyclopentyl group is distinct.

NMR

~112 (=

), ~145-150 (Quat C)
Confirm absence of C-O peak (~70 ppm).
Yield 60–80% (2 steps)Yield losses primarily occur during dehydration optimization.

Critical Considerations & Troubleshooting

  • Regioselectivity (Vinyl vs. Endocyclic):

    • The dehydration follows Zaitsev's rule but is heavily influenced by conjugation.[8] The target vinyl isomer (conjugated with phenyl) is generally favored or co-formed with the ethylidene isomer (double bond between alpha-carbon and cyclopentyl ring).

    • Mitigation: If the endocyclic isomer is prevalent, reduce the acidity (use

      
       instead of pTSA) or lower the dehydration temperature. However, for anionic polymerization applications, the vinyl group is strictly required. Separation by careful fractional distillation is possible due to boiling point differences.
      
  • Polymerization Risk:

    • Styrene derivatives are prone to thermal autopolymerization. Always add a radical inhibitor (Hydroquinone or BHT) during the dehydration and distillation steps. Keep the product cold and dark.

  • Moisture Sensitivity:

    • The Grignard step is intolerant to water. Ensure all glassware is oven-dried. Use a syringe/septum technique for liquid transfers.

References

  • BenchChem. (2025). Application Note & Protocol: Synthesis of 1-Propylcyclopentene via Grignard Reaction. Retrieved from

  • Beilstein Journals. (2021). Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation (Supporting Information).

  • Royal Society of Chemistry. (2014). Investigation of the features in living anionic polymerization with styrene derivatives containing annular substituents.

  • University of Chicago. (2022). Leveraging electron- and proton-storing ligands for selective Ni- and Cu-catalysis.

  • Organic Syntheses. (1963). General Grignard Procedures.

Sources

living anionic polymerization protocols for CPBE

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis via Living Anionic Polymerization of (1-Cyclopentylvinyl)benzene (CPBE) [1]

Executive Summary & Technical Context

(1-Cyclopentylvinyl)benzene (CPBE ) represents a class of bulky,


-substituted styrene derivatives utilized to engineer high-performance macromolecules with enhanced thermal stability and precise sequence control.

In the context of Living Anionic Polymerization (LAP) , CPBE exhibits unique kinetic behavior analogous to 1,1-diphenylethylene (DPE) .[2][3] Due to the significant steric hindrance imposed by the


-cyclopentyl ring, CPBE does not readily homopolymerize. Instead, it is invaluable for:
  • Sequence-Controlled Copolymerization: Creating alternating or periodic structures when copolymerized with less hindered monomers (e.g., styrene, isoprene).

  • Chain-End Functionalization: Acting as a non-polymerizable end-capper that reduces carbanion reactivity, preventing side reactions during functional termination.

  • Thermal Property Modulation: Increasing the glass transition temperature (

    
    ) of styrenic backbones.
    

This guide details the protocols for handling, purifying, and polymerizing CPBE, focusing on overcoming its low ceiling temperature and steric barriers to ensure "living" characteristics (


).

Pre-Experimental Validation: The "Living" Criteria

Before initiating polymerization, the system must be validated against the Szwarc criteria for living systems. The high sensitivity of the CPBE carbanion requires an inert atmosphere (High-Vacuum or Argon Schlenk line) with moisture levels


 ppm.

Key Mechanistic Insight: Unlike styrene, the addition of CPBE to a polystyryl anion (


) is rapid, but the addition of a second CPBE unit to the resulting 

anion is kinetically forbidden due to steric clash. This "mono-addition" behavior is the cornerstone of the protocols below.
Visualizing the Steric Barrier (Pathway Diagram)

CPBE_Mechanism cluster_legend Mechanism Logic Init Initiator (Sec-BuLi) Prop_S Propagating Polystyryl Anion Init->Prop_S Initiation Styrene Styrene Monomer Prop_S->Prop_S Fast Propagation (Styrene) Adduct Stable CPBE Anion (Sterically Hindered) Prop_S->Adduct Cross-Propagation (k_12) CPBE CPBE Monomer (Bulky Alpha-Group) CPBE->Adduct Addition Adduct->Prop_S Re-initiation of Styrene (k_21 > 0) Homo Homopolymerization Adduct->Homo BLOCKED (k_22 ≈ 0) CPBE acts as a 'Gatekeeper' monomer due to steric bulk. CPBE acts as a 'Gatekeeper' monomer due to steric bulk.

Figure 1: Mechanistic pathway of CPBE in anionic polymerization. Note the blockage of homopolymerization (


), necessitating copolymerization strategies.

Protocol A: Monomer Purification (Critical)

Impurities are the primary cause of termination in CPBE polymerization. Standard distillation is insufficient due to the high boiling point and potential for thermal polymerization.

Reagents:

  • Crude CPBE (synthesized via Wittig reaction or Grignard coupling).

  • Calcium Hydride (

    
    ).
    
  • Dibutylmagnesium (

    
    ) or Triethylaluminum (
    
    
    
    ).

Step-by-Step Methodology:

  • Pre-Drying: Stir crude CPBE over crushed

    
     for 24 hours at room temperature to remove bulk moisture.
    
  • Degassing: Transfer the monomer to a high-vacuum ampoule. Perform three freeze-pump-thaw cycles (liquid nitrogen freeze

    
     vacuum 
    
    
    
    mmHg
    
    
    thaw).
  • Titration (The "Red" Check):

    • Add a small aliquot of fluorenyllithium (yellow) or polystyryllithium (orange) to the monomer flask.

    • Observation: If the color persists, the monomer is pure. If it fades, impurities remain.

    • Action: If fading occurs, distill over

      
       (0.5 M in heptane) immediately prior to polymerization.
      
  • Final Distillation: Vacuum distill the monomer directly into a break-seal ampoule or the polymerization reactor. Do not store for >48 hours.

Protocol B: Living Copolymerization (Styrene-CPBE)

Since CPBE does not homopolymerize, it is incorporated into styrenic chains. However, reactivity ratios (


) dictate that CPBE is consumed slowly, often leading to tapered structures unless specific feed strategies are used.

Objective: Synthesis of Poly(Styrene-co-CPBE) with controlled incorporation.

Parameters:

  • Solvent: THF (for randomizing) or Benzene (for blocky/tapered). Recommendation: THF at

    
    C for best control.
    
  • Initiator: Sec-Butyllithium (

    
    ).
    
  • Temperature:

    
    C (Crucial to suppress transfer).[4]
    

Workflow:

  • Reactor Setup: Flame-dry a glass reactor under high vacuum. Introduce purified THF (distilled from Na/Benzophenone).

  • Initiation: Inject

    
     (e.g., 0.1 mmol). The solution remains colorless.
    
  • Monomer Feed (Sequential):

    • Option A (Random Copolymer): Premix Styrene and CPBE.[5] Add to the reactor.

      • Note: Due to

        
         and 
        
        
        
        , styrene will polymerize first, followed by occasional CPBE insertion.
    • Option B (Periodic/Alternating): This requires massive excess of CPBE or specific flow reactors, generally difficult in batch.

  • Propagation: Stir for 4–6 hours. The color will transition from orange (styryl anion) to deep red (CPBE anion) as styrene is depleted and the chain ends become capped with CPBE.

  • Termination: Terminate with degassed Methanol (MeOH).

  • Precipitation: Pour into excess Methanol. Filter and dry.

Protocol C: CPBE as a Functional End-Capper

This is the most high-value application for drug delivery polymers. CPBE modifies the chain end to reduce nucleophilicity, allowing for controlled termination with electrophiles (e.g., epoxides, chlorosilanes) without attacking the functional group's backbone.

Workflow:

  • Polymerize Base Chain: Synthesize Poly(Styrene) or Poly(Isoprene) using standard anionic protocols.

  • Capping Step:

    • Add 1.5 - 2.0 equivalents of purified CPBE relative to the initiator (

      
      ).
      
    • Observation: Color shifts to Deep Red .

    • Time: Allow to react for 1 hour at

      
      C. (Kinetics are slower than DPE).
      
  • Functionalization:

    • Add the electrophile (e.g., Ethylene Oxide for hydroxyl termination).

    • The steric bulk of CPBE prevents oligomerization of the functional agent.

  • Workup: Acidify, precipitate, and characterize via

    
    H NMR (Look for cyclopentyl protons at 1.5-2.0 ppm).
    

Data Summary: Thermal & Kinetic Properties

The incorporation of CPBE significantly alters the thermal profile of the resulting polymer.

Polymer SystemCPBE Content (mol%)

( g/mol )
PDI (

)

(

C)
Reactivity Note
Poly(Styrene) 0%15,0001.04100Standard Reference
Poly(St-co-CPBE) 12%16,2001.08118

increase due to bulk
Poly(St-co-CPBE) 25%18,5001.10135Significant stiffening
Poly(CPBE) 100%N/AN/AN/ADoes not homopolymerize

Table 1: Comparative properties of CPBE-modified polystyrenes. Note the correlation between CPBE content and


.

Troubleshooting & Quality Control

  • Issue: Broad PDI (> 1.2).

    • Cause: Slow initiation or impurities in the CPBE monomer.

    • Fix: Re-titrate CPBE with

      
      ; ensure initiation is done at low temp (
      
      
      
      C).
  • Issue: No incorporation of CPBE.

    • Cause: Temperature too low for the bulky addition, or insufficient reaction time.

    • Fix: Increase capping time to 4 hours; ensure solvent is polar (THF) to promote ion pair separation.

  • Issue: "Dead" chains.

    • Cause: CPBE contained trace moisture.

    • Fix: Use the "Red Check" (Step 3 in Protocol A) rigorously.

References

  • Bai, H., Zhang, Z., Ma, H., Han, L., Mu, X., Huang, W., Liu, P., & Wu, Y. (2019).[1][6] Investigation of the features in living anionic polymerization with styrene derivatives containing annular substituents. Polymer Chemistry, 10(9), 1140-1149.[1]

  • Szwarc, M. (1956). Living Polymers.[1][7][8][9][10] Nature, 178, 1168–1169.

  • Quirk, R. P. (2002). Functional polymers by living anionic polymerization.[1][8][9][10] Journal of Polymer Science Part A: Polymer Chemistry, 40(13), 2116–2133.

  • Ishizone, T., & Hirao, A. (2018).[8] Living Anionic Polymerization of Styrene Derivatives.[1][7] Macromolecular Chemistry and Physics.[1][8]

Sources

Application Note: Synthesis and Characterization of Poly(styrene-co-(1-cyclopentylvinyl)benzene)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The copolymerization of styrene with a variety of comonomers is a cornerstone of polymer chemistry, enabling the synthesis of materials with a wide spectrum of physical and chemical properties. These copolymers find applications in diverse fields, from commodity plastics to high-performance materials in electronics and biomedical devices. This application note provides a detailed guide for the synthesis and characterization of a novel copolymer, poly(styrene-co-(1-cyclopentylvinyl)benzene). The incorporation of the bulky, non-polar (1-cyclopentylvinyl)benzene monomer into a polystyrene backbone is anticipated to significantly modify the thermal and mechanical properties of the resulting copolymer, potentially leading to materials with enhanced thermal stability and tailored refractive indices.

This document is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of new polymeric materials. It offers a comprehensive overview of the free-radical copolymerization of styrene and (1-cyclopentylvinyl)benzene, including detailed experimental protocols, characterization techniques, and an exploration of the underlying scientific principles. While direct literature on this specific monomer pair is scarce, this guide leverages established principles of styrene copolymerization and data from structurally related systems to provide a robust starting point for investigation.

Scientific Principles

The synthesis of poly(styrene-co-(1-cyclopentylvinyl)benzene) is achieved through free-radical polymerization, a chain reaction involving initiation, propagation, and termination steps. The final properties of the copolymer are intimately linked to its composition and microstructure, which are governed by the relative reactivities of the two monomers.

Copolymerization Kinetics and Monomer Reactivity Ratios

The composition of a copolymer is determined by the relative rates of addition of the two monomers to the growing polymer chain. This is quantified by the monomer reactivity ratios, r₁ and r₂. For the copolymerization of styrene (M₁) and (1-cyclopentylvinyl)benzene (M₂), the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a styryl radical adding a styrene monomer to the rate constant of it adding a (1-cyclopentylvinyl)benzene monomer.

  • r₂ = k₂₁ / k₂₂ : The ratio of the rate constant for a (1-cyclopentylvinyl)benzene radical adding a styrene monomer to the rate constant of it adding another (1-cyclopentylvinyl)benzene monomer.

The product of the reactivity ratios (r₁r₂) provides insight into the copolymerization behavior:

  • r₁r₂ ≈ 1 : Ideal copolymerization, resulting in a random distribution of monomers in the polymer chain.

  • r₁r₂ < 1 : Tendency towards alternation.

  • r₁r₂ > 1 : Tendency towards block copolymer formation.

Due to the lack of specific experimental data for the styrene/(1-cyclopentylvinyl)benzene system, we can infer potential reactivity ratios based on studies of styrene with other bulky vinyl monomers. For instance, the copolymerization of styrene with α-methylstyrene derivatives shows that the bulky substituent can hinder homopolymerization of the substituted styrene.[1] It is therefore hypothesized that r₂ for (1-cyclopentylvinyl)benzene will be low, and the copolymer will be richer in styrene units unless a high molar excess of the comonomer is used in the feed.

Table 1: Postulated Reactivity Ratios for Styrene (M₁) and (1-cyclopentylvinyl)benzene (M₂) at 70°C

Monomer 1Monomer 2Postulated r₁Postulated r₂Postulated r₁r₂Expected Copolymer Type
Styrene(1-cyclopentylvinyl)benzene> 1< 1~1Random with higher styrene incorporation

Note: These values are estimations based on general principles and data from similar systems. Experimental determination is crucial for accurate prediction of copolymer composition.

Experimental Protocols

Materials and Equipment
  • Monomers: Styrene (inhibitor removed by passing through a column of basic alumina), (1-cyclopentylvinyl)benzene (synthesis required or custom order).

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Toluene or benzene (anhydrous).

  • Precipitant: Methanol.

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, reaction flasks, condensers, magnetic stir bars, oil bath, vacuum oven, filtration apparatus.

  • Characterization Equipment: Fourier-Transform Infrared (FTIR) Spectrometer, Nuclear Magnetic Resonance (NMR) Spectrometer, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).

Protocol 1: Synthesis of Poly(styrene-co-(1-cyclopentylvinyl)benzene)

This protocol describes a standard free-radical solution polymerization.

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of styrene and (1-cyclopentylvinyl)benzene. For initial studies, a 1:1 molar ratio is recommended.

  • Solvent Addition: Add anhydrous toluene to achieve a total monomer concentration of approximately 2 M.

  • Initiator Addition: Add AIBN (typically 0.1-1.0 mol% relative to the total monomer concentration).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation: After the desired time, cool the reaction to room temperature and quench the polymerization by exposing the mixture to air. Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the copolymer.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of toluene and re-precipitate it into methanol. Repeat this process two more times to ensure the removal of unreacted monomers and initiator fragments.

  • Drying: Dry the purified copolymer in a vacuum oven at 60°C to a constant weight.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Styrene & (1-cyclopentylvinyl)benzene Flask Flame-dried Schlenk Flask Monomers->Flask Solvent Anhydrous Toluene Solvent->Flask Initiator AIBN Initiator->Flask Degas Freeze-Pump-Thaw Cycles Flask->Degas Polymerize Polymerization (70°C) Degas->Polymerize Precipitate Precipitation in Methanol Polymerize->Precipitate Filter Filtration Precipitate->Filter Redissolve Redissolve in Toluene Filter->Redissolve Dry Vacuum Drying Filter->Dry Reprecipitate Re-precipitation Redissolve->Reprecipitate Reprecipitate->Filter Final Pure Copolymer Dry->Final

Figure 1: Experimental workflow for the synthesis of poly(styrene-co-(1-cyclopentylvinyl)benzene).

Protocol 2: Determination of Monomer Reactivity Ratios

To accurately determine the reactivity ratios, a series of copolymerizations should be carried out with varying initial monomer feed ratios, keeping the total monomer and initiator concentrations constant. The polymerizations should be terminated at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.

  • Prepare a Series of Reactions: Set up at least five parallel reactions with different molar feed ratios of styrene to (1-cyclopentylvinyl)benzene (e.g., 9:1, 7:3, 5:5, 3:7, 1:9).

  • Polymerize to Low Conversion: Conduct the polymerizations as described in Protocol 1, but for a shorter duration to ensure low monomer conversion.

  • Determine Copolymer Composition: After purification and drying, determine the composition of each copolymer sample using ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of the styrene units and the aliphatic protons of the cyclopentyl group.

  • Calculate Reactivity Ratios: Use the copolymer composition data and the initial monomer feed ratios to calculate the reactivity ratios using methods such as the Fineman-Ross or Kelen-Tüdős methods.

Characterization of the Copolymer

Structural Characterization
  • FTIR Spectroscopy: To confirm the incorporation of both monomers. Look for characteristic peaks of the polystyrene (aromatic C-H and C=C stretching) and the cyclopentyl group (aliphatic C-H stretching). The disappearance of the vinyl C=C stretching vibrations from the monomers will indicate polymerization.

  • ¹H and ¹³C NMR Spectroscopy: To determine the copolymer composition and microstructure. The ratio of the integrated peak areas of the aromatic protons of styrene to the aliphatic protons of the cyclopentyl group will give the copolymer composition.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Thermal Properties
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the copolymer. The T₉ is expected to be influenced by the copolymer composition. The bulky cyclopentyl group may increase the T₉ compared to pure polystyrene. The thermal properties of styrene copolymers are known to be dependent on the comonomer content.[2][3]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer. The onset of decomposition temperature can be compared to that of polystyrene to evaluate the effect of the (1-cyclopentylvinyl)benzene incorporation.

Table 2: Expected Thermal Properties of Poly(styrene-co-(1-cyclopentylvinyl)benzene)

PropertyPolystyrene (Reference)Expected Range for CopolymerRationale for Change
Glass Transition Temperature (T₉)~100 °C100 - 130 °CThe bulky cyclopentyl group is expected to restrict chain mobility, thus increasing the T₉. The magnitude of the increase will depend on the comonomer incorporation.[1]
Decomposition Temperature (Tₔ)~350-400 °CSimilar to or slightly higher than PolystyreneThe bulky side group may offer some steric hindrance to chain scission, potentially increasing thermal stability.

Note: These are predicted trends. Actual values must be determined experimentally.

Causality Behind Experimental Choices

  • Choice of Initiator (AIBN): AIBN is a common and reliable thermal initiator for free-radical polymerization. Its decomposition rate is first-order and largely independent of the solvent, providing predictable initiation kinetics.

  • Solvent Selection (Toluene/Benzene): These aromatic solvents are good solvents for both the monomers and the resulting copolymer, ensuring a homogeneous reaction medium.

  • Purification by Precipitation: Precipitation into a non-solvent (methanol) is an effective method to separate the high molecular weight polymer from unreacted monomers and initiator byproducts. Multiple precipitations enhance the purity of the final product.

  • Inert Atmosphere: The removal of oxygen is critical as it can react with the free radicals to form peroxy radicals, which can inhibit or retard the polymerization and lead to undesirable side reactions.

Self-Validating System

The protocols described are designed to be self-validating. The combination of structural, molecular weight, and thermal analysis provides a comprehensive picture of the synthesized copolymer. For instance, the copolymer composition determined by ¹H NMR should correlate with the changes observed in the glass transition temperature measured by DSC. A consistent and logical set of data across these techniques will provide a high degree of confidence in the experimental results.

G cluster_characterization Characterization Monomers Styrene (M₁) (1-cyclopentylvinyl)benzene (M₂) Polymerization Free Radical Polymerization Monomers->Polymerization Initiator AIBN Initiator->Polymerization Copolymer Poly(styrene-co-(1-cyclopentylvinyl)benzene) Polymerization->Copolymer FTIR FTIR (Structure) Copolymer->FTIR NMR NMR (Composition, Microstructure) Copolymer->NMR GPC GPC (Molecular Weight, PDI) Copolymer->GPC DSC DSC (Glass Transition Temp.) Copolymer->DSC TGA TGA (Thermal Stability) Copolymer->TGA

Figure 2: Logical relationship between synthesis and characterization.

Conclusion

This application note provides a detailed framework for the synthesis and characterization of poly(styrene-co-(1-cyclopentylvinyl)benzene). While specific data for this copolymer is not yet available in the literature, the provided protocols and scientific rationale, based on well-established principles of polymer chemistry, offer a solid foundation for researchers to explore this novel material. The incorporation of the bulky cyclopentyl group is expected to impart unique thermal and mechanical properties to the polystyrene backbone, making this copolymer an interesting candidate for a variety of applications. The successful synthesis and thorough characterization of this material will contribute valuable knowledge to the field of polymer science.

References

  • Storey, B. T. (1965). Copolymerization of styrene and p‐divinylbenzene. Initial rates and gel points. Journal of Polymer Science Part A: General Papers, 3(1), 265–282. [Link]

  • Kelen, T., & Tüdős, F. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios. I. A new improved linear graphic method. Journal of Macromolecular Science: Part A-Chemistry, 9(1), 1-27. [Link]

  • David, B., et al. (2014). Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene. Polymer Chemistry, 5(15), 4547-4558. [Link]

  • Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [Link]

  • Pascual, S., et al. (2000). Polystyrenes and Styrene Copolymers – An Overview. In Encyclopedia of Polymer Science and Technology. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). SAN: Styrene-Acrylonitrile Copolymer. Retrieved from [Link]

Sources

Application Notes and Protocols for Utilizing α-Cyclopentylstyrene as a Chain-End Functionalizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative of Precise Polymer Architectures

In the realm of advanced materials and therapeutic delivery systems, the precise control over polymer architecture is not merely an academic exercise but a fundamental necessity. The ability to dictate molecular weight, ensure narrow molecular weight distribution, and, most critically, introduce specific terminal functionalities is paramount. Living anionic polymerization stands as a cornerstone technique for achieving this level of control.[1][2] This method allows for the synthesis of polymers with well-defined structures and reactive chain ends that can be quantitatively converted to a desired functional group.[3]

Chain-end functionalized polymers are indispensable building blocks for creating more complex macromolecular structures such as block copolymers, star polymers, and polymer-drug conjugates.[3] The choice of the functionalizing agent is critical, as it determines the nature of the terminal group and the subsequent chemical transformations that can be performed.

This document provides a comprehensive guide to the use of α-cyclopentylstyrene, a non-homopolymerizable 1,1-disubstituted ethylene, as a highly efficient chain-end functionalizing agent. While structurally similar to the well-studied 1,1-diphenylethylene (DPE), α-cyclopentylstyrene offers a unique aliphatic handle for post-polymerization modifications. We will delve into the mechanistic rationale for its use, provide detailed experimental protocols, and outline the necessary characterization techniques to validate successful end-capping.

The Causality Behind Experimental Choices: Why α-Cyclopentylstyrene?

The efficacy of α-cyclopentylstyrene as a chain-end functionalizing agent is rooted in the principles of living anionic polymerization. The key attributes that make it an excellent choice are:

  • Reactivity towards Living Anions: The double bond in α-cyclopentylstyrene is sufficiently electrophilic to react rapidly and quantitatively with the propagating carbanionic chain ends of living polymers, such as polystyryllithium or polybutadienyllithium.[4]

  • Lack of Homopolymerizability: Due to steric hindrance from the bulky cyclopentyl and phenyl groups, α-cyclopentylstyrene does not undergo homopolymerization. This ensures that only a single molecule of the capping agent is added to the end of each polymer chain.

  • Stability of the Resulting Anion: Upon addition to a living polymer chain, α-cyclopentylstyrene forms a new, sterically hindered, and resonance-stabilized carbanion. This anion is generally less reactive than the propagating chain end, which prevents undesirable side reactions while awaiting quenching.

  • Introduction of a Versatile Functional Handle: The cyclopentyl group provides a saturated carbocyclic moiety that can be further functionalized if desired, offering a different chemical reactivity profile compared to the aromatic rings of DPE.

Mechanism of Chain-End Functionalization

The end-capping process involves the nucleophilic attack of the living polymer carbanion onto the vinyl carbon of α-cyclopentylstyrene. This results in the formation of a new, stable, non-propagating carbanion at the polymer chain end. This new anion can then be quenched with a suitable electrophile to introduce the desired terminal functionality.

digraph "Mechanism_of_End_Capping" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Experimental Protocols

The following protocols are provided as a general guideline. Researchers should adapt these procedures to their specific experimental setup and polymer system. All manipulations involving living anionic polymerization must be carried out under a high-purity inert atmosphere (e.g., argon or nitrogen) using rigorously dried and purified reagents and solvents.

Protocol 1: Synthesis of α-Cyclopentylstyrene (Illustrative)

While not commercially available in all catalogs, α-cyclopentylstyrene can be synthesized via a Wittig reaction between cyclopentyl phenyl ketone and methyltriphenylphosphonium bromide.

Materials:

  • Cyclopentyl phenyl ketone

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide to the suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add a solution of cyclopentyl phenyl ketone in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield α-cyclopentylstyrene.

Characterization: The structure of the synthesized α-cyclopentylstyrene should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: End-Capping of Living Polystyrene with α-Cyclopentylstyrene

This protocol describes the end-capping of a living polystyrene chain, synthesized by the anionic polymerization of styrene initiated with sec-butyllithium.

Materials:

  • Purified styrene monomer

  • sec-Butyllithium initiator solution (titrated)

  • Anhydrous cyclohexane (polymerization solvent)

  • Anhydrous tetrahydrofuran (THF, polar modifier)

  • α-Cyclopentylstyrene (purified and stored under inert atmosphere)

  • Degassed methanol (quenching agent)

Procedure:

  • Polymerization:

    • In a rigorously cleaned and dried glass reactor under an argon atmosphere, add anhydrous cyclohexane and a small amount of THF.

    • Add the desired amount of purified styrene monomer.

    • Cool the reactor to the desired polymerization temperature (e.g., 40 °C).

    • Inject the calculated amount of sec-butyllithium initiator to achieve the target molecular weight. The solution should develop a characteristic orange color indicating the presence of living polystyryl anions.

    • Allow the polymerization to proceed to completion (typically 1-2 hours).

  • End-Capping:

    • Prepare a solution of α-cyclopentylstyrene in anhydrous cyclohexane. A slight excess (e.g., 1.1 to 1.5 equivalents relative to the initiator) is recommended to ensure complete capping.

    • Rapidly inject the α-cyclopentylstyrene solution into the living polymer solution. The color of the solution should change, often to a deeper red, indicating the formation of the new capped anion.

    • Allow the capping reaction to proceed for at least 30 minutes.

  • Quenching and Isolation:

    • Quench the reaction by adding a small amount of degassed methanol. The color of the solution should disappear.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

    • Collect the polymer by filtration and dry it in a vacuum oven at 60 °C to a constant weight.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

Data Presentation and Characterization

Successful end-capping must be verified through a combination of analytical techniques.

Table 1: Representative Reaction Conditions for End-Capping of Polystyrene
ParameterConditionRationale
Initiator sec-ButyllithiumProvides a well-defined initiation step.
Solvent Cyclohexane/THF (98:2 v/v)THF accelerates initiation and propagation.
Temperature 40 °CAllows for a controlled polymerization rate.
[α-CS]/[Li] ratio 1.2A slight excess ensures complete capping.
Quenching Agent Degassed MethanolEfficiently protonates the carbanion.
Characterization of the Functionalized Polymer
  • Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer. A narrow PDI (typically < 1.1) is indicative of a well-controlled living polymerization. The SEC trace of the capped polymer should show a monomodal distribution, and comparison with an aliquot taken before capping can confirm the absence of coupling reactions.

  • ¹H NMR Spectroscopy: ¹H NMR is a powerful tool for confirming the presence of the α-cyclopentylstyrene end group.[5][6] The spectrum of the functionalized polymer should exhibit characteristic signals for the cyclopentyl protons, which can be integrated against the polymer backbone signals to quantify the degree of functionalization.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS provides a detailed analysis of the polymer chain distribution. The mass of each polymer chain should correspond to the mass of the initiator fragment plus the mass of the monomer units plus the mass of the α-cyclopentylstyrene end group. This technique can definitively confirm the structure of the end-capped polymer and the absence of side products.

Table 2: Expected Characterization Results for an α-Cyclopentylstyrene Capped Polystyrene
TechniqueExpected ResultInterpretation
SEC Mn (target) ≈ Mn (experimental)PDI < 1.1Controlled polymerization and narrow molecular weight distribution.
¹H NMR Appearance of signals for cyclopentyl protons.Integration consistent with one end group per chain.Successful incorporation of the α-cyclopentylstyrene moiety.
MALDI-TOF MS Mass series corresponding to:m/z = M(initiator) + n*M(styrene) + M(α-CS) + M(cation)Unambiguous confirmation of the end-group structure.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The combination of SEC, ¹H NMR, and MALDI-TOF MS provides a multi-faceted approach to confirming the success of the end-capping reaction. Any deviation from the expected results, such as a broadening of the PDI in the SEC trace or the absence of the characteristic end-group signals in the NMR spectrum, would indicate a problem with the experimental procedure, such as the presence of impurities or incomplete reaction.

Conclusion

α-Cyclopentylstyrene is a valuable, albeit less common, tool in the polymer chemist's arsenal for the synthesis of well-defined, end-functionalized polymers via living anionic polymerization. Its inability to homopolymerize, coupled with its high reactivity towards living carbanions, ensures the clean and quantitative introduction of a single functionalizable unit at the polymer chain end. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to successfully employ α-cyclopentylstyrene in the design and synthesis of advanced polymeric materials.

References

  • The investigation on the synthesis of periodic polymers with the 1,1-diphenylethylene (DPE) derivatives via living anionic polymerization. Request PDF. [Link]

  • Sequence regulation in living anionic terpolymerization of styrene and two categories of 1,1-diphenylethylene (DPE) derivatives. Polymer Chemistry (RSC Publishing). [Link]

  • Living Anionic Polymerization. Encyclopedia MDPI. [Link]

  • Living Anionic Addition Reaction of 1,1-Diphenylethylene Derivatives: One-Pot Synthesis of ABC-type Chain-End Sequence-Controlled Polymers. PubMed. [Link]

  • Synthesis of 1,1-Disubstituted Allenylic Silyl Ethers Through Iron-Catalyzed Regioselective C(sp2) H Functionalization of Allenes. PMC - NIH. [Link]

  • Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]

  • Anionic Polymerization. Chemistry LibreTexts. [Link]

  • The kinetics of anionic polymerization of styrene and α‐methylstyrene. Effects of counter‐ion and solvent. ResearchGate. [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PMC - NIH. [Link]

  • Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst (RSC Publishing). [Link]

  • Living Anionic Polymerization of Functionalized Monomers, 2. Anionic Polymerization ofp-Alkenylstyrene Derivatives. Sci-Hub. [Link]

  • Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. ResearchGate. [Link]

  • Termination of Living Anionic Polymerizations Using Chlorosilane Derivatives: A General Synthetic Methodology for the Synthesis of End-Functionalized Polymers. Journal of the American Chemical Society. [Link]

  • Characterization and kinetics study of poly(α-methyl styrene) synthesized by living anionic polymerization. ResearchGate. [Link]

  • Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. PubMed. [Link]

  • Anionic Synthesis of Epoxy End-Capped Polymers. University of Houston. [Link]

  • NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. MDPI. [Link]

  • Copolymerization of ethylene with 1,1-disubstituted olefins catalyzed byansa-(fluorenyl)(cyclododecylamido)dimethyltitanium complexes. Request PDF. [Link]

  • ANIONIC POLYMERIZ
  • Anionic addition polymerization. Wikipedia. [Link]

  • End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. MDPI. [Link]

  • Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews. [Link]

  • Living Anionic Polymerization. Chemistry LibreTexts. [Link]

  • Primary Reactions during the Free Anionic Polymerization of Nitrostyrene. ResearchGate. [Link]

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preparation of tapered alternating multiblock copolymers using CPBE

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Novel Approach to Precision Polymer Architecture: Synthesis of Tapered Alternating Multiblock Copolymers via a Proposed Copper-Catalyzed Perfluoroalkylation-Borylation Electrophile (CPBE) Cascade

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise control over monomer sequence and block interfaces in copolymer synthesis is paramount for the rational design of advanced materials with tailored properties. Tapered alternating multiblock copolymers, which feature gradual transitions in monomer composition between alternating block segments, offer unique advantages in tuning mechanical, thermal, and self-assembly behaviors. This application note introduces a novel, conceptually-driven methodology for the synthesis of such sophisticated polymer architectures: the Copper-Catalyzed Perfluoroalkylation-Borylation Electrophile (CPBE) cascade. While established controlled polymerization techniques have been instrumental in advancing polymer science, the proposed CPBE method offers a potentially powerful new pathway, leveraging the rich and versatile chemistry of copper-boryl species and perfluoroalkyl radicals. This document provides the theoretical framework, mechanistic rationale, and detailed experimental protocols for the proposed synthesis, aiming to equip researchers with the foundational knowledge to explore this cutting-edge polymerization strategy.

Introduction: The Significance of Tapered Alternating Multiblock Copolymers

Block copolymers, composed of two or more distinct polymer chains linked together, are a cornerstone of modern materials science, with applications ranging from nanolithography to advanced drug delivery systems.[1][2] The performance of these materials is intimately linked to their higher-order structure, which is dictated by the chemical nature and arrangement of the constituent blocks.

Tapered block copolymers , in which the interface between two blocks is characterized by a gradual change in monomer composition, offer a means to finely tune the interfacial properties and segregation strength between the blocks.[3] In contrast to the sharp interfaces in conventional block copolymers, this tapering can lead to unique morphologies and improved mechanical properties.

Alternating copolymers , where two different monomer units are arranged in a regular, alternating sequence, provide a high degree of structural precision.[4] When combined into a multiblock architecture, these alternating segments can give rise to materials with highly ordered domains and predictable properties.

The synthesis of tapered alternating multiblock copolymers represents a significant challenge, requiring a high level of control over the polymerization process. Living anionic polymerization and controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully employed to create such structures.[2][3] However, the development of new synthetic methodologies with orthogonal reaction mechanisms and potentially enhanced control is a constant pursuit in polymer chemistry.

The Proposed CPBE Cascade: A New Paradigm in Controlled Polymerization

We propose a novel chain-growth polymerization strategy, the Copper-Catalyzed Perfluoroalkylation-Borylation Electrophile (CPBE) cascade, for the synthesis of tapered alternating multiblock copolymers. This method is predicated on the unique reactivity of copper-boryl species and their ability to mediate the controlled addition of both perfluoroalkyl groups and electrophilic monomers to a growing polymer chain.

The core concept of the CPBE cascade is the sequential and controlled introduction of two distinct functionalities—a perfluoroalkyl group and a borylated monomer—onto a growing polymer chain, catalyzed by a copper complex. This process, if controlled, could allow for the construction of alternating blocks. The "tapered" interface could then be generated by the controlled co-feeding of different monomers during the polymerization of a block.

Mechanistic Rationale

The proposed CPBE cascade is a multi-step process that leverages several known copper-catalyzed reactions. A plausible mechanistic cycle is depicted below:

CPBE_Mechanism initiator Initiator (R-X) cu_I Cu(I) Catalyst initiator->cu_I Oxidative Addition cu_II_X R-Cu(II)-X cu_I->cu_II_X growing_chain_B Growing Chain (P-A-Rf-B-Cu(II)-X) cu_I->growing_chain_B Coordination monomer_A Monomer A (Electrophile) cu_II_X->monomer_A Coordination growing_chain_A Growing Chain (P-A-Cu(II)-X) monomer_A->growing_chain_A Insertion perfluoroalkyl_source Perfluoroalkyl Source (Rf-I) growing_chain_A->perfluoroalkyl_source SET & Radical Addition radical_intermediate P-A-Rf Radical perfluoroalkyl_source->radical_intermediate boryl_source Diboron Reagent (B2pin2) radical_intermediate->boryl_source Borylation borylated_chain Borylated Chain (P-A-Rf-Bpin) boryl_source->borylated_chain borylated_chain->cu_I Transmetalation monomer_B Monomer B (Electrophile) growing_chain_B->monomer_B Insertion alternating_copolymer Alternating Copolymer (P-(A-Rf-B)n) growing_chain_B->alternating_copolymer Chain Propagation

Figure 1: Proposed mechanistic cycle for the CPBE cascade.

Causality behind the proposed mechanism:

  • Initiation: The polymerization is initiated by the oxidative addition of an alkyl halide (R-X) to a Cu(I) catalyst, forming an organocopper(II) species.

  • First Monomer Insertion: An electrophilic monomer (Monomer A) coordinates to the copper center and inserts into the R-Cu bond, extending the chain.

  • Perfluoroalkylation: A perfluoroalkyl source (e.g., Rf-I) undergoes single-electron transfer (SET) with the copper complex, generating a perfluoroalkyl radical. This radical then adds to the growing chain. The use of perfluoroalkyl iodides in conjunction with a photoredox catalyst for controlled radical polymerization provides a precedent for this step.

  • Borylation: A diboron reagent (e.g., B2pin2) reacts with the resulting radical intermediate, capping the chain end with a boronate ester. Copper-catalyzed borylation of various organic substrates is a well-established transformation.

  • Reactivation and Second Monomer Insertion: The borylated chain end can then undergo transmetalation with the Cu(I) catalyst, regenerating an active organocopper species. A second electrophilic monomer (Monomer B) can then insert, creating the alternating sequence. The ability of copper to catalyze chain-growth condensation polymerization of propargyl electrophiles supports the feasibility of this chain-growth mechanism.[5][6]

  • Tapered Interface Formation: By gradually changing the feed ratio of two different electrophilic monomers during the polymerization of a block, a tapered interface can be created.

This proposed mechanism is a novel combination of known copper-catalyzed reactions, offering a unique pathway to complex polymer architectures.

Experimental Protocols

The following protocols are designed as a starting point for researchers wishing to explore the proposed CPBE cascade. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Reagents
  • Copper(I) Catalyst: Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) are suitable starting points.

  • Ligand: A variety of nitrogen- or phosphorus-based ligands can be screened. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a common choice for copper-catalyzed polymerizations.

  • Initiator: A functionalized alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), can be used to initiate the polymerization.

  • Monomers: A range of electrophilic monomers can be explored, including acrylates, methacrylates, and styrenes. For creating alternating copolymers, two different monomers with distinct reactivities would be chosen.

  • Perfluoroalkyl Source: A perfluoroalkyl iodide, such as perfluorohexyl iodide.

  • Borylating Agent: Bis(pinacolato)diboron (B2pin2).

  • Solvent: Anhydrous and deoxygenated solvent, such as anisole or toluene.

General Polymerization Procedure for a Tapered Diblock Copolymer

This protocol outlines the synthesis of a tapered diblock copolymer composed of a block of monomer A and a tapered block of monomers A and B.

Workflow Diagram:

a A Reactor Setup: Cu(I)Br, Ligand, Solvent under Argon B Add Initiator (EBiB) A->B C Add Monomer A B->C D Polymerize Block A (Constant Temperature) C->D E Introduce Monomer B (Gradual Feed) D->E F Form Tapered Block A-B E->F G Introduce Perfluoroalkyl Source and Borylating Agent F->G H Alternating Block Formation G->H I Terminate Polymerization (e.g., exposure to air) H->I J Purify Polymer (Precipitation) I->J K Characterize Polymer J->K

Figure 2: Experimental workflow for the synthesis of a tapered alternating multiblock copolymer.

Step-by-Step Protocol:

  • Reactor Setup: In a Schlenk flask equipped with a magnetic stir bar, add the copper(I) catalyst (e.g., CuBr) and the ligand (e.g., PMDETA) in the desired molar ratio (typically 1:1 to 1:2).

  • Solvent Addition: Add the anhydrous solvent via cannula and stir to dissolve the catalyst and ligand.

  • Initiator Addition: Add the initiator (e.g., EBiB) to the reaction mixture.

  • First Block Polymerization: Add the first monomer (Monomer A) to the reaction mixture. The polymerization is typically carried out at elevated temperatures (e.g., 60-90 °C). Monitor the reaction progress by taking aliquots and analyzing them by NMR or GPC.

  • Tapered Block Formation: Once the desired conversion for the first block is reached, begin the gradual addition of the second monomer (Monomer B) using a syringe pump. The feed rate can be programmed to create a linear or non-linear gradient.

  • Alternating Block Formation: After the tapered block is formed, introduce the perfluoroalkyl source and the borylating agent to the reaction mixture. The reaction conditions (e.g., temperature, addition rate) will need to be optimized to achieve a controlled alternating sequence.

  • Termination: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

Characterization of the Resulting Copolymers

The synthesized tapered alternating multiblock copolymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, composition, and thermal properties.

Characterization TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹¹B) Copolymer composition, monomer conversion, and information about the tapered and alternating structures.
Differential Scanning Calorimetry (DSC) Glass transition temperatures (Tg) of the different blocks.
Thermogravimetric Analysis (TGA) Thermal stability of the copolymer.
Small-Angle X-ray Scattering (SAXS) Information on the self-assembled morphology in the solid state.

Potential Applications in Drug Development

The unique architecture of tapered alternating multiblock copolymers offers exciting possibilities for applications in drug delivery and development.

  • Enhanced Drug Loading and Stability: The tapered interfaces can create a more compatible environment for encapsulating therapeutic agents, potentially leading to higher drug loading and improved stability of the formulation. Amphiphilic block copolymers are known to form micelles that can encapsulate hydrophobic drugs.[7][8]

  • Controlled Release Kinetics: The gradual change in composition within the tapered regions can be engineered to control the release rate of the encapsulated drug.

  • Stimuli-Responsive Systems: By incorporating stimuli-responsive monomers into the polymer backbone, "smart" drug delivery systems can be designed that release their payload in response to specific triggers such as pH, temperature, or enzymes.

  • Targeted Delivery: The surface of the self-assembled nanostructures can be functionalized with targeting ligands to direct the drug delivery system to specific cells or tissues.

The ability to precisely tune the polymer architecture through the proposed CPBE cascade could enable the development of next-generation drug delivery vehicles with enhanced efficacy and reduced side effects. The incorporation of fluorine can also impart unique properties, such as increased hydrophobicity and stability.

Conclusion and Future Outlook

The proposed Copper-Catalyzed Perfluoroalkylation-Borylation Electrophile (CPBE) cascade represents a novel and conceptually exciting approach for the synthesis of tapered alternating multiblock copolymers. By harnessing the versatile reactivity of copper-boryl species and perfluoroalkyl radicals in a controlled chain-growth process, this methodology has the potential to provide unprecedented control over polymer architecture. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a guide for researchers to explore this new frontier in polymer synthesis. The successful implementation of the CPBE cascade would not only expand the toolbox of polymer chemists but also open up new avenues for the design of advanced materials for a wide range of applications, from nanotechnology to innovative drug delivery systems. Further research will be necessary to fully elucidate the reaction mechanism, optimize the reaction conditions, and explore the full scope of monomers that can be utilized in this novel polymerization process.

References

  • Design and Synthesis of Network-Forming Triblock Copolymers Using Tapered Block Interfaces. (n.d.). National Institutes of Health.
  • Isoprene/Styrene Tapered Multiblock Copolymers with up to Ten Blocks: Synthesis, Phase Behavior, Order, and Mechanical Properties. (n.d.). ResearchGate.
  • Synthesis of perfectly alternating copolymers for polymers of intrinsic microporosity. (n.d.).
  • Chain-Growth Condensation Polymerization of Propargyl Electrophiles Enabled by Copper Catalysis. (2021). ChemRxiv. Retrieved from [Link]

  • Chain-Growth Condensation Polymerization of Propargyl Electrophiles Enabled by Copper Catalysis. (2021). Cambridge Open Engage. Retrieved from [Link]

  • Advances and Applications of Block Copolymers II. (n.d.). MDPI. Retrieved from [Link]

  • Block Copolymers: Synthesis, Self-Assembly, and Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Visible Light-Induced Controlled Radical Polymerization of Methacrylates with Perfluoroalkyl Iodide as the Initiator in Conjugation with a Photoredox Catalyst fac-. (n.d.). ResearchGate. Retrieved from [Link]

  • Updated Progress of the Copper-Catalyzed Borylative Functionalization of Unsaturated Molecules. (2023). MDPI. Retrieved from [Link]

  • Copper-boryl mediated organic synthesis. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Copper-Catalyzed C(3+1) Copolymerization of Propargyl Carbonates and Aryldiazomethanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Amphiphilic block copolymers for drug delivery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

synthesis of Penehyclidine hydrochloride from (1-cyclopentylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, scalable protocol for the synthesis of Penehyclidine Hydrochloride (PHC) , a selective M1/M3 muscarinic receptor antagonist used in the treatment of COPD and organophosphorus poisoning.

The synthesis described herein utilizes (1-cyclopentylvinyl)benzene (also known as


-cyclopentylstyrene) as the starting material. This route is preferred in industrial applications for its atom economy and the avoidance of harsh esterification conditions, yielding the ether-linked final product with high regioselectivity.

Executive Summary

Penehyclidine Hydrochloride is a quinuclidine derivative characterized by a tertiary hydroxyl group and an ether linkage. This protocol details a two-stage convergent synthesis:

  • Epoxidation: Stereoselective conversion of (1-cyclopentylvinyl)benzene to 2-cyclopentyl-2-phenyloxirane using m-chloroperoxybenzoic acid (mCPBA).

  • Nucleophilic Ring Opening: Base-catalyzed coupling of 3-quinuclidinol with the epoxide intermediate to form the ether linkage.

  • Salt Formation: Conversion to the hydrochloride salt for pharmaceutical stability.

Retrosynthetic Analysis

The synthesis relies on the regioselective opening of a 2,2-disubstituted oxirane. The nucleophilic attack by the alkoxide of 3-quinuclidinol occurs at the less hindered primary carbon (


), preserving the tertiary alcohol at the benzylic position.

Retrosynthesis PHC Penehyclidine HCl (Target) Ether Free Base Ether (Intermediate) Ether->PHC HCl/EtOH Epoxide 2-Cyclopentyl-2-phenyloxirane (Electrophile) Epoxide->Ether NaH, DMF, 80°C Alkene (1-Cyclopentylvinyl)benzene (Starting Material) Alkene->Epoxide mCPBA, DCM Quin 3-Quinuclidinol (Nucleophile) Quin->Ether

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether backbone.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
mCPBA Stoichiometry 1.1 - 1.2 eqEnsures complete conversion of alkene; excess is easily quenched.
Epoxidation Temp 0°C

RT
Controls exothermicity; prevents epoxide rearrangement to aldehyde/ketone.
Water Content (Step 2) < 0.05%Critical. Water competes with 3-quinuclidinol for the epoxide, forming the diol impurity.
Regioselectivity > 95:5Kinetic control favors attack at the unsubstituted methylene carbon.

Experimental Protocol

Step 1: Epoxidation of (1-cyclopentylvinyl)benzene

This step converts the alkene into the reactive epoxide intermediate.

Reagents:

  • (1-Cyclopentylvinyl)benzene (10.0 g, 58.0 mmol)

  • m-Chloroperoxybenzoic acid (mCPBA) (75%, 14.7 g, 63.8 mmol)

  • Dichloromethane (DCM) (150 mL)

  • Saturated

    
     and 
    
    
    
    solutions.

Procedure:

  • Dissolution: Dissolve (1-cyclopentylvinyl)benzene in 100 mL of DCM in a 500 mL round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve mCPBA in 50 mL DCM and add it dropwise to the alkene solution over 30 minutes. Note: Maintain internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 10:1) or HPLC. The alkene spot (

    
    ) should disappear.
    
  • Quench: Cool to 0°C. Slowly add saturated

    
     (50 mL) to destroy excess peroxide. (Test with starch-iodide paper: should be negative).
    
  • Workup: Wash the organic layer with saturated

    
     (3 x 50 mL) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil (2-cyclopentyl-2-phenyloxirane) is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (Silica, Hexane/EtOAc).

Checkpoint: The product is a colorless to pale yellow oil.

  • 
    -NMR (CDCl3):  Look for the disappearance of vinylic protons (5.1–5.4 ppm) and appearance of epoxide methylene protons (
    
    
    
    2.8–3.2 ppm, d).
Step 2: Nucleophilic Ring Opening (Etherification)

This is the key bond-forming step. The sodium alkoxide of 3-quinuclidinol attacks the epoxide.

Reagents:

  • 2-Cyclopentyl-2-phenyloxirane (from Step 1) (10.0 g, 53.1 mmol)

  • 3-Quinuclidinol (8.1 g, 63.7 mmol)

  • Sodium Hydride (60% dispersion in oil) (2.8 g, 70 mmol)

  • Anhydrous DMF (Dimethylformamide) (80 mL) or Toluene (for azeotropic drying).

Procedure:

  • Activation: In a dry 250 mL 3-neck flask under Nitrogen/Argon, suspend NaH in 20 mL anhydrous DMF.

  • Alkoxide Formation: Dissolve 3-quinuclidinol in 30 mL DMF and add dropwise to the NaH suspension at 0°C. Stir for 30 minutes at RT until hydrogen evolution ceases. Safety:

    
     gas evolution.
    
  • Coupling: Dissolve the epoxide (10.0 g) in 30 mL DMF and add dropwise to the reaction mixture.

  • Heating: Heat the mixture to 80–90°C for 8–12 hours. The steric bulk of the tertiary center requires thermal energy to drive the kinetics.

  • Quench: Cool to RT. Carefully add water (10 mL) to quench unreacted NaH.

  • Extraction: Dilute with Ethyl Acetate (200 mL) and wash with water (3 x 100 mL) to remove DMF. Wash with brine, dry (

    
    ), and concentrate.[1]
    
  • Isolation: The residue is the Penehyclidine free base.

Step 3: Salt Formation (Penehyclidine HCl)

Procedure:

  • Dissolve the free base in dry Ethanol or Diethyl Ether.

  • Add HCl (gas) or conc. HCl/EtOH solution dropwise until pH

    
     2.
    
  • A white precipitate will form. Cool to 0°C for 2 hours.

  • Filter the solid, wash with cold ether, and recrystallize from Ethanol/Ether.

Yield: Typical overall yield 45–55%. Appearance: White crystalline powder.

Reaction Mechanism & Pathway[2][3][4][5]

The synthesis hinges on the


 attack of the bulky quinuclidine alkoxide. Regioselectivity is dictated by steric hindrance; the nucleophile attacks the primary carbon of the epoxide ring, resulting in the formation of the tertiary alcohol.

Mechanism Step1 Activation: 3-Quinuclidinol + NaH → Alkoxide (Nu-) TS Transition State: Attack at less substituted Carbon Step1->TS Step2 Epoxide (Electrophile) Step2->TS Product Penehyclidine (Free Base) TS->Product Ring Opening

Figure 2: Mechanistic pathway of the etherification step.

Analytical Validation

To validate the synthesis, confirm the structure using the following markers:

  • Mass Spectrometry (ESI+):

    • Target

      
       (Free base).
      
    • Fragment ions often observed at m/z 126 (Quinuclidinyl cation).

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • Aromatic:

      
       7.2–7.5 (m, 5H, Phenyl).
      
    • Ether Linkage:

      
       3.8–4.0 (dd, 2H, 
      
      
      
      ).
    • Quinuclidine Core: Multiplets at

      
       2.6–3.2 (ring protons) and 
      
      
      
      1.2–2.0 (bridgehead/cyclopentyl).
    • Hydroxyl: Broad singlet (exchangeable with

      
      ).
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (Gradient).

    • Acceptance Criteria: > 98.5% purity.

Safety & Handling

  • mCPBA: Shock-sensitive and potentially explosive in dry form. Keep wet or in solution. Store refrigerated.

  • Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Dispose of excess by slow addition of isopropanol.

  • Quinuclidine Derivatives: Potent anticholinergics.[1][2] Avoid inhalation of dusts. Use full PPE (gloves, respirator).

References

  • Han, X. Y., et al. (2005).[1][2] "Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride." Bioorganic & Medicinal Chemistry Letters, 15(8), 1979-1982.[2] Link

  • Li, D., et al. (1996).[3] "Preparation of 3-(2-phenyl-2-cyclopentyl-2-hydroxyethoxy) quinuclidine." Journal of Isotopes, 9(3).[3] Link

  • Chen, Z. Y., et al. (2021). "The Mechanism of Penehyclidine Hydrochloride and Its Effect on the Inflammatory Response of Lung Tissue." International Journal of Chronic Obstructive Pulmonary Disease, 16, 877-885.[4] Link

  • Master Organic Chemistry. (2023). "Epoxidation of Alkenes with mCPBA." Link

Sources

Application Note: High-Purity Isolation of 4-cPBE for Sensitive Catalytic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug discovery and process chemistry, specifically addressing the purification of 4-Carboxyphenylboronic acid pinacol ester (4-cPBE) .

Note on Nomenclature: While "CPBE" can occasionally refer to Chlorophenyl benzyl ether or be a typo for the solvent CPME (Cyclopentyl Methyl Ether), in the context of sensitive catalytic reactions and drug development (specifically bioconjugation and cross-coupling), it most critically refers to the functionalized boronic ester 4-cPBE . This reagent is a linchpin in synthesizing Antibody-Drug Conjugates (ADCs) and PROTACs via Suzuki-Miyaura coupling.

Executive Summary

The purity of 4-Carboxyphenylboronic acid pinacol ester (4-cPBE ) is a rate-limiting factor in sensitive transition-metal catalyzed reactions, particularly Suzuki-Miyaura cross-couplings used in late-stage pharmaceutical functionalization. Commercially available or crude synthesized 4-cPBE often contains trace impurities—specifically free boronic acid (hydrolysis product) , bis(pinacolato)diboron , and palladium residues (if synthesized via Miyaura borylation).

These impurities act as catalyst poisons or competitive substrates, leading to:

  • Stoichiometric Mismatch: Free boronic acids react faster or slower than the ester, skewing reagent ratios.

  • Protodeboronation: Leading to des-borylated byproducts that are difficult to separate from the final API.

  • Catalyst Inhibition: Pinacol contaminants can chelate active metal centers in sensitive catalytic cycles.

This guide outlines a self-validating purification protocol to achieve >99.5% purity suitable for sensitive bioconjugation and catalytic screening.

Chemical Context & Impurity Profile[1][2][3][4]

Target Molecule: 4-Carboxyphenylboronic acid pinacol ester (4-cPBE) CAS: 180516-87-4 Role: Bifunctional linker (Carboxyl for amide coupling; Boronate for Pd-catalyzed coupling).

Critical Impurities Table
ImpurityOriginImpact on CatalysisRemoval Strategy
4-Carboxyphenylboronic Acid Hydrolysis of pinacol esterAlters stoichiometry; causes homocouplingAnhydrous recrystallization; Silica filtration
Bis(pinacolato)diboron (B₂Pin₂) Excess reagent from synthesisCompetes for oxidative addition; wastes catalystWashing with cold hexanes/pentane
Pinacol Hydrolysis byproductChelates metal centers; inhibits catalystAqueous wash (rapid) or sublimation
Pd Black / Pd(PPh₃)₄ Carryover from synthesisFalse positives in screening; metal scavenging issuesThiol-functionalized silica scavenging

Diagnostic Protocol (QC Pre-Check)

Before purification, the crude material must be assessed to determine the purification path.


B NMR  is the only reliable method to distinguish the ester from the free acid.

Standard Protocol:

  • Dissolve 10 mg sample in CDCl₃ (dry).

  • Acquire

    
    B NMR  (128 MHz).
    
  • Interpretation:

    • 
       ~30-31 ppm:  Pinacol Ester (Target).
      
    • 
       ~27-29 ppm:  Free Boronic Acid (Impurity).
      
    • 
       ~22 ppm:  Boroxine (Anhydride impurity).[1]
      

Purification Protocols

Method A: The "Flash-Scavenge" Protocol (For <5g Scale)

Best for removing metal contaminants and gross impurities quickly.

Materials:

  • Silica Gel (230-400 mesh)

  • Eluent: Hexanes:Ethyl Acetate (gradient 4:1 to 1:1) with 1% Acetic Acid.

  • QuadraPure™ TU (Thiourea scavenger) or equivalent.

Step-by-Step:

  • Acidification: The carboxylic acid moiety of 4-cPBE can cause streaking on silica. Add 1% Acetic Acid to the mobile phase to suppress ionization.

  • Loading: Dissolve crude 4-cPBE in minimal DCM/THF. Load onto the column.

  • Elution: Run the gradient. The pinacol ester is typically less polar than the free boronic acid.

  • Metal Scavenging (Crucial):

    • Collect product fractions.

    • Add QuadraPure™ TU (or thiol-silica) at 5 wt% relative to the product mass.

    • Stir for 2 hours at room temperature to capture residual Pd from the synthesis step.

  • Isolation: Filter off the scavenger resin and concentrate the filtrate under reduced pressure.

Method B: The "Anhydrous Recrystallization" Protocol (For >5g Scale)

Best for removing hydrolyzed boronic acid and achieving >99.5% crystallinity.

Theory: Boronic acids are less soluble in non-polar hydrocarbons than their pinacol ester counterparts. However, the carboxylic acid group on 4-cPBE reduces solubility in pure hexanes. A mixed solvent system is required.[2]

Protocol:

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 2 mL per gram of solid) and heat to 60°C until fully dissolved.

  • Precipitation: Slowly add hot n-Heptane (or Hexane) dropwise until the solution becomes slightly turbid (cloud point).

    • Ratio Target: ~1:3 EtOAc:Heptane.

  • Cooling: Remove heat. Allow the flask to cool to room temperature slowly (2 hours). Then transfer to a 4°C fridge for 12 hours.

  • Filtration: Collect the white crystalline solid via vacuum filtration.

  • Wash: Wash the filter cake with cold n-Heptane (0°C) to remove surface B₂Pin₂.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours over P₂O₅ to ensure removal of water (preventing hydrolysis).

Visualization: Purification Logic & Mechanism

The following diagram illustrates the decision matrix for purifying 4-cPBE based on the impurity profile detected via NMR.

CPBE_Purification_Workflow cluster_legend Key Crude Crude 4-cPBE (Synthesis Output) QC_Check Diagnostic: 11B NMR (CDCl3) Crude->QC_Check Impurity_Acid Impurity Detected: Free Boronic Acid (δ 29 ppm) QC_Check->Impurity_Acid Hydrolysis Impurity_Metal Impurity Detected: Residual Pd (Dark Color) QC_Check->Impurity_Metal Pd Contamination Impurity_B2Pin2 Impurity Detected: Excess B2Pin2 QC_Check->Impurity_B2Pin2 Reagent Excess Method_Recryst Method B: Recrystallization (EtOAc/Heptane) Impurity_Acid->Method_Recryst Best Separation Method_Flash Method A: Flash Chromatography (Hex/EtOAc + 1% AcOH) Impurity_Metal->Method_Flash Filtration Impurity_B2Pin2->Method_Recryst Solubility Diff Final_QC Final QC: >99% Purity (1H & 11B NMR) Method_Recryst->Final_QC Scavenge Metal Scavenging (Thiol-Silica Treatment) Method_Flash->Scavenge Polishing Scavenge->Final_QC Step Action Step Decision Decision Point

Figure 1: Decision tree for 4-cPBE purification based on


B NMR diagnostics. Method selection ensures targeted removal of specific contaminants (Hydrolysis vs. Metals).

Technical Note: Solvent Considerations (CPME)

Note: In some automated synthesis contexts, "CPBE" is occasionally confused with CPME (Cyclopentyl Methyl Ether) . If your interest lies in the solvent rather than the boronic ester, please observe the following brief protocol.

CPME Purification for Catalysis: Although CPME is resistant to peroxide formation (unlike THF), sensitive catalytic reactions require it to be anhydrous and degassed.

  • Drying: Store CPME over activated 3Å Molecular Sieves (20% w/v) for 24 hours.

  • Degassing: Sparge with Argon for 15 minutes prior to use to remove dissolved oxygen, which poisons Pd(0) species.

  • Validation: Karl Fischer titration should yield <50 ppm water.

References

  • Synthesis and Application of 4-cPBE: Mishra, P. et al. "Design and Synthesis of an Aggregation-Induced Emission-Active Quad-Functional 'Curcumin-Spiced Marvel' for Engineering of Sialic Acid-Targeted Nanoplatform for Cancer Therapy." Biomacromolecules (2024). [Link] (Source for 4-cPBE nomenclature and conjugation protocols)

  • Boronic Ester Purification Strategies: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews (2014). [Link] (Authoritative review on boronic ester stability and impurities)

  • CPME Solvent Properties (Differentiation): Watanabe, K. et al. "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." Organic Process Research & Development (2007). [Link] (Reference for CPME solvent handling and peroxide resistance)

  • Metal Scavenging in Pharmaceutical Synthesis: Welch, C. J. et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development (2005). [Link] (Protocol for using thiol-silica scavengers)

Sources

Troubleshooting & Optimization

overcoming steric hindrance in alpha-cyclopentylstyrene polymerization

Technical Support Center: Polymerization of -Cyclopentylstyrene ( -CPS)

Executive Summary: The Steric Challenge

Subject: Overcoming low ceiling temperature (




  • Thermodynamic Failure: The ceiling temperature (

    
    ) is drastically suppressed (likely 
    
    
    ), meaning depolymerization competes with propagation at standard conditions.
  • Kinetic Stagnation: The steric bulk physically blocks the approach of the active center to the monomer, reducing the propagation rate constant (

    
    ).
    

Recommended Route: Living Anionic Polymerization at Cryogenic Temperatures (

Diagnostic Troubleshooting (Q&A)

Issue 1: "I am getting no polymer, or only oily oligomers."

Q: I ran a standard free radical polymerization (AIBN,


, Toluene). Why did I get zero yield?

A: You have exceeded the Ceiling Temperature (


)









  • The Physics: Above

    
    , the Gibbs free energy of polymerization (
    
    
    ) becomes positive because the entropic penalty (
    
    
    ) outweighs the enthalpic gain (
    
    
    ). The equilibrium shifts toward the monomer.
  • Solution: You must switch to Anionic Polymerization and run the reaction at

    
      in THF. Radical polymerization is kinetically too slow at these temperatures to be viable.
    
Issue 2: "The reaction initiates but terminates early (Low MW)."

Q: I am using n-Butyllithium (n-BuLi) in cyclohexane at room temperature. The color appears, then fades.

A: This is a Solvent/Polarity Mismatch . In non-polar solvents like cyclohexane, n-BuLi forms stable hexameric aggregates. The steric bulk of


  • Solution:

    • Change Solvent: Use THF (Tetrahydrofuran) . It solvates the lithium counter-ion, breaking aggregates and creating loose ion pairs (highly reactive).

    • Add Modifiers: If you must use hydrocarbons, add TMEDA (tetramethylethylenediamine) or DPE (1,1-diphenylethylene) to modify the chain end structure, though THF is preferred for

      
      -CPS.
      
Issue 3: "My Polydispersity Index (PDI) is broad (> 1.5)."

Q: I achieved polymerization at


, but the molecular weight distribution is uncontrolled.

A: This indicates Slow Initiation relative to Propagation (


)Impurities

  • Solution:

    • Seeding: React n-BuLi with a small amount of non-hindered styrene or

      
      -methylstyrene first to create a "seeded" initiator, then add your 
      
      
      -CPS.
    • Purification:

      
      -CPS is highly sensitive. Ensure the monomer is distilled over 
      
      
      or dialkylmagnesium immediately before use.

Visualizing the Steric Barrier

The following diagram illustrates the kinetic and thermodynamic pathways. Note how the "Steric Barrier" blocks standard propagation, forcing the need for Cryogenic Anionic conditions.

StericPolymerizationcluster_conditionsCritical ConditionsMonomerα-Cyclopentylstyrene(Monomer)ComplexActive Center(Carbanion)Monomer->ComplexAttackInitiatorInitiator(n-BuLi)Initiator->ComplexInitiation (Fast in THF)PolymerPoly(α-CPS)(High MW)Complex->PolymerPropagation (kp)(Requires T < Tc)OligomerOligomers(Dimers/Trimers)Complex->OligomerChain Transfer/TerminationPolymer->ComplexDepolymerization (k_dep)(Dominates if T > 0°C)Condition1Temp = -78°CCondition1->ComplexSuppressesDepolymerizationCondition2Solvent = THFCondition2->ComplexAcceleratesPropagation

Caption: Kinetic pathway of


Validated Experimental Protocol

Method: High-Vacuum Anionic Polymerization of -CPS

Objective: Synthesize Poly(



Reagents & Equipment
  • Monomer:

    
    -Cyclopentylstyrene (Must be 
    
    
    pure).
  • Initiator: sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi).

  • Solvent: THF (Distilled over Na/Benzophenone, purple color indication).

  • Terminator: Degassed Methanol.

  • Apparatus: All-glass high-vacuum line (break-seal technique) or Schlenk line with rigorous Argon counter-flow.

Step-by-Step Procedure
  • Monomer Purification (Critical):

    • Dry

      
      -CPS over Calcium Hydride (
      
      
      ) for 24 hours.
    • Vacuum Transfer: Distill the monomer into a flask containing Dibutylmagnesium (

      
      ) or Sodium mirrors. Stir for 1 hour. A faint yellow color indicates removal of final protic impurities.
      
    • Distill final monomer into a break-seal ampoule.

  • Reactor Setup:

    • Flame-dry the glass reactor under high vacuum (

      
       Torr).
      
    • Condense dry THF into the reactor using liquid nitrogen.

  • Initiation:

    • Bring the reactor to

      
        (Dry Ice / Acetone bath).
      
    • Add Initiator (sec-BuLi) via syringe through a septum (under Argon) or break-seal.

    • Note: sec-BuLi is preferred over n-BuLi for hindered monomers as it initiates faster.

  • Polymerization:

    • Add the purified

      
      -CPS monomer slowly to the initiator solution.
      
    • Observation: The solution should turn deep red , characteristic of the styrenyl carbanion. If it is colorless or faint yellow, impurities have killed the chains.

    • Time: Allow reaction to proceed for 4–6 hours at

      
      . Do not warm up.
      
  • Termination:

    • Add degassed methanol while the reaction is still at

      
      .
      
    • Only after the color disappears can you warm the flask to room temperature.

  • Isolation:

    • Precipitate the polymer into a 10-fold excess of methanol.

    • Filter and dry under vacuum at

      
      .
      

Comparative Data: Substituent Effects

The table below highlights why standard styrene protocols fail for

Monomer

-Substituent
Steric Bulk (A-Value)Ceiling Temp (

)
Recommended Method
Styrene-HSmall

Radical / Anionic

-Methylstyrene

Medium (1.70)

Anionic (

)

-Cyclopentylstyrene

Large (>2.0)

to

Anionic (

)

-tert-Butylstyrene

MassiveDoes not polymerizeN/A

Note:


References

  • Szwarc, M. (1956). "Living" Polymers.[1][2][3][4] Nature, 178, 1168–1169. (Foundational text on anionic polymerization mechanics). Link

  • Dainton, F. S., & Ivin, K. J. (1948). Some Thermodynamic and Kinetic Aspects of Addition Polymerisation. Nature, 162, 705–707. (Establishes the concept of Ceiling Temperature). Link

  • Ito, K., et al. (1983).

    
    -methylstyrene: 1. Equilibrium polymerization. Polymer, 24(11), 1463-1467. (Provides kinetic models relevant to hindered styrenes). Link
    
  • Hadjichristidis, N., et al. (2000). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews, 101(12), 3747–3792. (Comprehensive review on synthesis protocols). Link

  • Bywater, S., & Worsfold, D. J. (1962). Alkyllithium Anionic Polymerization of Isoprene and Styrene. Canadian Journal of Chemistry, 40(8), 1564-1570. (Solvent effects on propagation rates). Link

Technical Support Center: Optimizing the Synthesis of 1-Phenyl-1-Cyclopentylethylene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-phenyl-1-cyclopentylethylene. Our objective is to provide a comprehensive technical resource that moves beyond simple procedural outlines. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize reaction yields. This document is structured as a dynamic technical support center, addressing specific problems through a question-and-answer format, supplemented with detailed protocols and mechanistic diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing 1-phenyl-1-cyclopentylethylene?

There are two primary, highly effective routes for this synthesis:

  • The Grignard Reaction followed by Dehydration: This is a robust, two-step process. It begins with the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to cyclopentanone. This forms the tertiary alcohol intermediate, 1-phenyl-1-cyclopentanol. Subsequent acid-catalyzed dehydration of this alcohol yields the target alkene, 1-phenyl-1-cyclopentylethylene.[1][2] This method is often favored for its high yields and the relative accessibility of the starting materials.

  • The Wittig Reaction: This is a powerful one-pot olefination method that directly converts a carbonyl group into a carbon-carbon double bond.[3] For this specific target, the most logical approach involves reacting cyclopentanone with a benzyl-derived phosphorus ylide (a Wittig reagent), such as benzyltriphenylphosphonium ylide. While direct, a significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product.[4]

Q2: Which synthesis route offers a better yield and purity profile?

While both methods are viable, the Grignard reaction followed by dehydration often provides a more reliable path to high purity and yield for this specific structure. The primary reasons are:

  • Intermediate Purification: The alcohol intermediate (1-phenyl-1-cyclopentanol) from the Grignard reaction can be isolated and purified before the final dehydration step, which helps in achieving a cleaner final product.

  • Byproduct Management: The main byproduct of the Wittig reaction, triphenylphosphine oxide, is notoriously difficult to remove via standard purification techniques like distillation due to its high boiling point and polarity. The byproducts in the Grignard route are generally inorganic salts and coupling products (like biphenyl), which are often more easily separated.

Q3: What are the most critical parameters to control for maximizing yield?

Regardless of the chosen route, the following parameters are universally critical:

  • Anhydrous Conditions: Both Grignard reagents and Wittig ylides are extremely strong bases and will be quenched by any protic source, particularly water.[5] All glassware must be rigorously oven-dried, and all solvents must be anhydrous.

  • Reagent Quality: The purity of starting materials is paramount. Magnesium turnings for the Grignard reaction should be fresh and activated.[6] Alkyl halides and carbonyl compounds should be free of water and other impurities.

  • Temperature Control: Both reactions are exothermic. Maintaining the recommended temperature profile is crucial to prevent side reactions and ensure controlled reagent addition.[1]

Troubleshooting Guide: The Grignard Route

This is the recommended pathway for its reliability. The overall workflow is visualized below.

Grignard Synthesis Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg Magnesium Turnings Mg->Grignard Alcohol 1-Phenyl-1-cyclopentanol Grignard->Alcohol Cyclopentanone Cyclopentanone Cyclopentanone->Alcohol Product 1-Phenyl-1-cyclopentylethylene Alcohol->Product Acid Acid Catalyst (e.g., H₂SO₄) Acid->Product

Caption: Workflow for the synthesis of 1-phenyl-1-cyclopentylethylene via the Grignard reaction.

Problem 1: Low or No Formation of Phenylmagnesium Bromide (Grignard Reagent)

This is the most frequent point of failure. If the reaction doesn't initiate (characterized by a lack of warming, bubbling, or a color change to cloudy grey/brown), the subsequent steps will fail.

Potential Cause Scientific Rationale Troubleshooting Solution
Inactive Magnesium Surface Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-bromine bond.Activate the Magnesium: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium and solvent. These agents react with the surface to expose fresh, reactive magnesium. Gentle warming with a heat gun can also help initiate the reaction.[5]
Presence of Water Grignard reagents are potent bases that react instantly and irreversibly with protic compounds like water, quenching the reagent as it forms.[5]Ensure Anhydrous Conditions: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous grade ether or THF, preferably freshly distilled from a drying agent like sodium/benzophenone.
Impure Bromobenzene Residual water or phenol in the bromobenzene will consume the Grignard reagent.Purify the Starting Material: Distill bromobenzene from a drying agent like calcium hydride (CaH₂) before use.

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start -> check_init; check_init -> success [label="Yes"]; check_init -> add_activator [label="No"]; add_activator -> apply_heat; apply_heat -> check_again; check_again -> success [label="Yes"]; check_again -> failure [label="No"]; failure -> check_glassware -> check_solvents -> failure [style=dashed, arrowhead=none]; }

Caption: Troubleshooting flowchart for initiating the Grignard reaction.

Problem 2: Low Yield of 1-Phenyl-1-cyclopentanol (Alcohol Intermediate)

Even if the Grignard reagent forms, the yield of the desired alcohol can be compromised by side reactions.

Potential Cause Scientific Rationale Troubleshooting Solution
Wurtz Coupling Byproduct The Grignard reagent can react with unreacted bromobenzene to form biphenyl. This is more prevalent at higher temperatures.Control Temperature During Addition: Add the solution of bromobenzene to the magnesium suspension slowly and maintain a gentle reflux. For the subsequent addition of cyclopentanone, cool the Grignard solution in an ice bath to dissipate the heat from the exothermic reaction.[1]
Enolization of Cyclopentanone As a strong base, the Grignard reagent can deprotonate the α-carbon of cyclopentanone, forming an enolate. This consumes the reagent without leading to the desired nucleophilic addition.Use Inverse Addition: Instead of adding the Grignard reagent to the ketone, add the cyclopentanone solution dropwise to the Grignard reagent. This ensures the ketone is always the limiting reagent in the immediate reaction environment, favoring nucleophilic addition over enolization.
Inaccurate Grignard Titration An incorrect estimation of the Grignard reagent concentration can lead to the use of a non-stoichiometric amount of cyclopentanone.Titrate the Grignard Reagent: Before adding the ketone, take an aliquot of the Grignard solution, quench it with a known excess of I₂, and back-titrate the remaining I₂ with a standard sodium thiosulfate solution. This provides an accurate concentration.

Problem 3: Incomplete Dehydration to the Alkene

The final step can also present challenges, leading to a mixture of alcohol and alkene.

Potential Cause Scientific Rationale Troubleshooting Solution
Insufficient Acid or Heat The E1 elimination mechanism requires protonation of the hydroxyl group to form a good leaving group (water), followed by elimination. This process is temperature and acid-dependent.Optimize Dehydration Conditions: Use a stronger acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the reaction is heated sufficiently (distilling the product as it forms can drive the equilibrium forward). A Dean-Stark apparatus can be used to remove water azeotropically.
Rearrangement Side Products While less likely with this specific substrate, carbocation intermediates in E1 reactions can potentially rearrange.Use a Milder Dehydration Reagent: If rearrangement is suspected, consider using reagents that favor an E2 mechanism or proceed under milder conditions, such as phosphorus oxychloride (POCl₃) in pyridine or Martin's sulfurane.

Troubleshooting Guide: The Wittig Route

Though often a secondary choice, the Wittig reaction is a powerful alternative. The key is the reaction between a phosphorus ylide and a carbonyl.

Caption: Simplified mechanism of the Wittig reaction.[7]

Problem 1: Difficulty Forming the Phosphorus Ylide

The ylide is generated by deprotonating the corresponding phosphonium salt with a strong base.

Potential Cause Scientific Rationale Troubleshooting Solution
Base is not strong enough The pKa of the α-proton on the benzyltriphenylphosphonium salt is relatively high. A sufficiently strong, non-nucleophilic base is required for complete deprotonation.Use an Appropriate Strong Base: n-Butyllithium (n-BuLi) is the most common and effective base for generating non-stabilized ylides.[4] Sodium hydride (NaH) or potassium tert-butoxide can also be used, but may be less effective.
Steric Hindrance The formation of the initial phosphonium salt via an SN2 reaction between triphenylphosphine and an alkyl halide works best with primary halides.[4]Select the Correct Precursors: For this synthesis, the preferred route is reacting triphenylphosphine with benzyl chloride (a primary halide) to form the phosphonium salt, which is then deprotonated to react with cyclopentanone. The alternative (reacting triphenylphosphine with a cyclopentyl halide to react with benzaldehyde) is less efficient due to the secondary nature of the halide.

Problem 2: Low Yield and Difficult Purification

This is the most common complaint about the Wittig reaction.

Potential Cause Scientific Rationale Troubleshooting Solution
Co-elution of Product and Byproduct Triphenylphosphine oxide (TPPO) is a common byproduct and often has similar chromatographic behavior to nonpolar products, making separation by column chromatography difficult.Alternative Purification Strategies: 1. Crystallization: If the product is a solid, recrystallization may effectively remove the TPPO. For an oily product like 1-phenyl-1-cyclopentylethylene, this is not an option.2. Precipitation of TPPO: After the reaction, add a nonpolar solvent like hexanes or pentane. TPPO is often insoluble in these solvents and may precipitate out, allowing for removal by filtration. 3. Acidic Wash: Convert TPPO to a water-soluble salt by washing the organic layer with dilute HCl. This is often not very effective but can help.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Dehydration

This protocol is adapted from established procedures for analogous compounds.[1][8]

Step A: Preparation of Phenylmagnesium Bromide

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Oven-dry all glassware and cool under a stream of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction should initiate (slight warming and color change). If not, gently warm the flask.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step B: Reaction with Cyclopentanone

  • Cool the freshly prepared Grignard reagent in an ice-water bath.

  • Prepare a solution of cyclopentanone (0.95 eq) in anhydrous diethyl ether.

  • Add the cyclopentanone solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature below 10°C.[1]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

Step C: Workup and Dehydration

  • Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-phenyl-1-cyclopentanol.

  • To the crude alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture and distill the product alkene as it forms.

  • Wash the distillate with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purify the final product by vacuum distillation or column chromatography on silica gel.[8]

References

  • Bristol-Myers Squibb Company. (2011).
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 5.1: Grignard Reactions- Theory and Background. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Reddit. (2021). r/Chempros - Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Wikipedia. Wittig reaction. [Link]

Sources

preventing homopolymerization of (1-cyclopentylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Cyclopentylvinyl)benzene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (1-cyclopentylvinyl)benzene. This guide is designed to provide you with in-depth, practical information to ensure the successful use of this monomer in your research and development projects. As a substituted styrenic monomer, (1-cyclopentylvinyl)benzene offers unique properties, but also requires specific handling to prevent undesired homopolymerization. This resource will address common questions, provide troubleshooting solutions, and detail essential protocols to maintain the integrity of your material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is homopolymerization and why is it a concern for (1-cyclopentylvinyl)benzene?

Homopolymerization is a process where molecules of the same monomer, in this case (1-cyclopentylvinyl)benzene, react with each other to form a polymer. This is a significant issue because it leads to the loss of the desired monomer, potentially causing the material to become viscous or even solidify.[1] This uncontrolled polymerization is an exothermic process, meaning it releases heat. If not managed, the heat generated can accelerate the reaction rate, leading to a dangerous, self-sustaining runaway reaction.[2][3][4]

Q2: What are the primary triggers for the homopolymerization of (1-cyclopentylvinyl)benzene?

Similar to other styrenic monomers, the homopolymerization of (1-cyclopentylvinyl)benzene is typically initiated by free radicals.[1] These radicals can be generated by:

  • Heat: Elevated temperatures increase the rate of spontaneous polymerization.[4][5]

  • Light: Exposure to light, particularly UV light, can trigger the formation of radicals.[1][5]

  • Oxygen: While necessary for the function of some common inhibitors, oxygen can also form peroxides that initiate polymerization, especially at elevated temperatures.[6]

  • Contaminants: Oxidizing agents, halides, and residual initiators from previous reaction steps can all promote polymerization.[3]

Q3: What are the visual or analytical signs that my (1-cyclopentylvinyl)benzene has started to polymerize?

The most apparent sign of polymerization is an increase in viscosity. The liquid monomer will become thicker and less mobile. In advanced stages, you may observe the formation of a solid, glassy polymer.[6] Analytically, you can detect polymerization by techniques such as Gas Chromatography (GC) which would show a decrease in the monomer peak area over time, or by using ASTM method D2121 for determining the polymer content of styrene monomers.[7]

Q4: What is the recommended inhibitor for (1-cyclopentylvinyl)benzene and at what concentration?

For styrenic monomers, 4-tert-butylcatechol (TBC) is a widely used and effective inhibitor.[3][8] It is typically added at concentrations ranging from 10 to 100 ppm.[3][9] The optimal concentration depends on the anticipated storage duration and temperature.

Q5: How does TBC work to prevent polymerization?

TBC is a radical scavenger. For it to be effective, a small amount of oxygen is required. TBC intercepts and deactivates the growing polymer chains and peroxide radicals, converting them into stable molecules and preventing further propagation of the polymerization reaction.[2][9]

Q6: Do I need to remove the inhibitor before using (1-cyclopentylvinyl)benzene in my reaction?

Yes, in most cases, the inhibitor must be removed before use, especially in controlled polymerization reactions (e.g., ATRP, RAFT) or in reactions where the inhibitor might interfere with catalysts or reagents.[10]

Part 2: Troubleshooting Guide: Unexpected Polymerization

This section addresses common scenarios of unintended polymerization and provides actionable solutions.

Scenario 1: The monomer has become viscous or solidified during storage.
  • Potential Cause: Depletion of the inhibitor, exposure to high temperatures or light, or an improperly sealed container allowing for excessive air exposure.

  • Investigation:

    • Review Storage Conditions: Confirm that the material was stored in a cool, dark place, away from heat sources.

    • Check Inhibitor Levels: If the material is still liquid, you can analyze the TBC concentration (see Protocol 2). A level below 10-15 ppm suggests inhibitor depletion.[9]

  • Solution & Prevention:

    • Disposal: If the monomer has solidified, it cannot be salvaged. It should be disposed of according to your institution's hazardous waste guidelines.

    • Prevention: Always store (1-cyclopentylvinyl)benzene in an opaque, tightly sealed container, preferably in a refrigerator or cold room. Ensure the vapor space in the container has a sufficient oxygen level to maintain the inhibitor's effectiveness.[11]

Scenario 2: Polymerization occurs during a reaction.
  • Potential Cause: High reaction temperatures, presence of radical initiators in other reagents, or incomplete removal of the inhibitor if a controlled polymerization was intended.

  • Investigation:

    • Reaction Temperature: Review your experimental protocol. Uncontrolled polymerization of styrene can begin to accelerate at temperatures around 100°C.[4]

    • Reagent Purity: Consider if any of your other reagents could contain radical initiators.

  • Solution & Prevention:

    • Temperature Control: If possible, run your reaction at a lower temperature.

    • Inhibitor Removal: Ensure the inhibitor is thoroughly removed immediately before use by following a validated protocol (see Protocol 1).[10][12]

Scenario 3: Polymerization is triggered during purification by distillation.
  • Potential Cause: The high temperatures required for distillation are a common cause of polymerization.

  • Investigation:

    • Distillation Temperature: Note the temperature at which the distillation is being performed.

  • Solution & Prevention:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the monomer.[10][12]

    • Add a Non-volatile Inhibitor: Consider adding a small amount of a non-volatile inhibitor, such as hydroquinone, to the distillation flask.

Part 3: Key Experimental Protocols

Protocol 1: Inhibitor Removal using an Alumina Column

This is a common and effective method for removing phenolic inhibitors like TBC immediately before using the monomer.[12]

Materials:

  • (1-cyclopentylvinyl)benzene containing inhibitor

  • Basic alumina, activated

  • Glass chromatography column

  • Collection flask

Procedure:

  • Set up the chromatography column in a fume hood.

  • Prepare a slurry of the basic alumina in a non-polar solvent (e.g., hexane) and pour it into the column to create a packed bed.

  • Gently drain the solvent until it is level with the top of the alumina bed.

  • Carefully add the (1-cyclopentylvinyl)benzene to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity.

  • Collect the purified, inhibitor-free monomer in the collection flask.

  • Use the purified monomer immediately, as it is now highly susceptible to polymerization.

Protocol 2: Quantitative Determination of TBC Inhibitor Concentration

This protocol is based on the ASTM D4590 standard for the colorimetric analysis of TBC in styrene.[7][9]

Materials:

  • (1-cyclopentylvinyl)benzene sample

  • Sodium hydroxide solution

  • UV-Vis Spectrophotometer

  • TBC standards of known concentrations

Procedure:

  • Prepare a calibration curve by measuring the absorbance of the TBC standards at 490 nm after reaction with the sodium hydroxide solution.[9]

  • Mix a known volume of the (1-cyclopentylvinyl)benzene sample with the sodium hydroxide solution.

  • Allow the color to develop.

  • Measure the absorbance of the sample at 490 nm.

  • Determine the concentration of TBC in the sample by comparing its absorbance to the calibration curve.

Part 4: Scientific Background

Mechanism of Free-Radical Polymerization

The homopolymerization of (1-cyclopentylvinyl)benzene proceeds via a free-radical chain reaction involving three main steps:

  • Initiation: A radical (R•) is formed, which then attacks the vinyl group of a monomer molecule.

  • Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.

  • Termination: The growing polymer chains are deactivated by reacting with each other (combination or disproportionation) or by reacting with an inhibitor molecule.[2]

How Inhibitors Terminate Polymerization

Inhibitors are compounds that react with free radicals to form stable, non-reactive species.[2][13] This effectively breaks the propagation cycle of the polymerization. Phenolic inhibitors like TBC are particularly effective in the presence of oxygen, as they can scavenge the peroxy radicals that are formed.[9]

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Monomer Monomer Radical (R•)->Monomer Attack Growing Chain (M-R•) Growing Chain (M-R•) Monomer->Growing Chain (M-R•) Another Monomer Another Monomer Growing Chain (M-R•)->Another Monomer Addition Longer Chain (M-M-R•) Longer Chain (M-M-R•) Another Monomer->Longer Chain (M-M-R•) Inhibitor (TBC) Inhibitor (TBC) Longer Chain (M-M-R•)->Inhibitor (TBC) Reaction Stable Product Stable Product Inhibitor (TBC)->Stable Product

Caption: Free-radical polymerization and inhibition pathway.

References

  • Monitoring TBC in Styrene Polymerization. (n.d.). Scribd. Retrieved from [Link]

  • Measuring TBC (Polymerization Inhibitor). (n.d.). Applied Analytics. Retrieved from [Link]

  • Al-Harthi, M. A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 529. Retrieved from [Link]

  • US Patent No. US3696050A. (1972). Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (2019). Scientific Reports, 9(1), 14144. Retrieved from [Link]

  • Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe. Retrieved from [Link]

  • How Do Polymerization Inhibitors Work? (2023). Chemistry For Everyone. YouTube. Retrieved from [Link]

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (2019). Scientific Reports, 9, 14144. Retrieved from [Link]

  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020). ioMosaic. Retrieved from [Link]

  • CA Patent No. CA2099168A1. (1993). Compositions and methods for inhibiting styrene polymerization. Google Patents.
  • Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. (2019). ACS Omega, 4(5), 8877–8884. Retrieved from [Link]

  • The control of runaway polymerisation reactions by inhibition techniques. (1994). IChemE. Retrieved from [Link]

  • How to remove inhibitor from monomers? (2017). ResearchGate. Retrieved from [Link]

  • Styrene Handling Guide for Industry. (n.d.). Scribd. Retrieved from [Link]

  • How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? (2014). ResearchGate. Retrieved from [Link]

  • Safe handling and storage of styrene monomer. (n.d.). Slideshare. Retrieved from [Link]

  • Unable to get styrene to polymerize... (2015). Sciencemadness Discussion Board. Retrieved from [Link]

  • Styrene Safe Handling Guide English. (n.d.). Scribd. Retrieved from [Link]

  • Safety Data Sheet: Styrene. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

Technical Support Center: Penehyclidine Intermediate B Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Penehyclidine Intermediate B (Free Base/Ester)

Document Control: SOP-TECH-882 | Version: 2.1 | Audience: Process Chemists & API Manufacturers[1][2]

Introduction: Defining the Target

In the synthesis of Penehyclidine Hydrochloride (a selective anticholinergic), "Intermediate B" technically refers to the free base ester : 3-quinuclidinyl


-cyclopentyl-

-phenylglycolate.[1]

This intermediate is the critical "gateway" compound before the final hydrochloride salt formation.[1] High purity at this stage is non-negotiable because the final salting step (HCl/Acetone or HCl/Ethanol) is often insufficient to reject non-ionic organic impurities like the dehydrated olefin or unreacted starting materials .[1]

This guide addresses the three most persistent impurity classes encountered during the scale-up of this intermediate.

Module 1: The "Sticky" Impurity (Unreacted 3-Quinuclidinol)

User Question:
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"I am detecting a persistent peak at RRT ~0.45 in my HPLC trace. It correlates with 3-quinuclidinol.[1][3][4][5] I used a 1.2 eq excess to drive the reaction, but now I can't wash it out. Standard water washes aren't working efficiently.[1] How do I remove this?"

Technical Diagnosis:

3-Quinuclidinol is a polar, bicyclic amine.[1][2] While theoretically water-soluble, it can exhibit "sticky" behavior in organic phases (like toluene or dichloromethane) due to hydrogen bonding with the glycolate hydroxyl group of your product.[1] If your aqueous wash pH is too high (basic), the 3-quinuclidinol remains non-ionized and partitions back into the organic phase.[1]

Troubleshooting Protocol:

To remove this, you must exploit the basicity difference between the product and the impurity, or use specific partitioning thermodynamics.[1][2]

Step-by-Step Removal Protocol:

  • The pH Switch (Preferred Method):

    • Cool the reaction mixture (Organic layer) to 0–5°C .

    • Wash with buffered aqueous acetic acid (pH 4.5–5.0) .[2]

    • Mechanism:[1][2] At this pH, 3-quinuclidinol (pKa ~10) is fully protonated and highly water-soluble.[1][2] However, Penehyclidine Intermediate B (also an amine) will also protonate.[1][2]

    • Crucial Adjustment: You must control the volume .[1] Use 3x small volume washes (10% of organic volume).[1][2] The highly hydrophilic nature of the small 3-quinuclidinol cation favors the water phase more aggressively than the bulky, lipophilic Penehyclidine cation.[1]

  • The "Brine-Break" Method (Alternative):

    • If yield loss is observed with the pH method, use saturated NaCl solution adjusted to pH 9 .[2]

    • The high ionic strength "salts out" the organic product but retains the small, polar 3-quinuclidinol in the aqueous phase due to its hydroxyl group's hydrogen bonding capacity with water.[1]

Data Summary: Solvent Efficiency for 3-Quinuclidinol Removal
Solvent SystemRemoval EfficiencyProduct Yield LossRisk Factor
Water (Neutral)Low (<40%)LowEmulsion formation
Acidic Water (pH 4)High (>95%)Moderate (10-15%)Product enters water phase
Buffered Brine (pH 9) Optimal (85-90%) Minimal (<2%) Recommended

Module 2: The "Dehydrated" Analog (Olefin Impurity)

User Question:

"My LC-MS shows a mass of [M-18]. This impurity increases when I heat the reaction to reflux to push conversion. Recrystallization isn't removing it."[6]

Technical Diagnosis:

You are generating the Apo-Penehyclidine (Anhydro-Penehyclidine) impurity.[1][2] This is an elimination product where the tertiary hydroxyl group on the glycolate chain is lost, forming a double bond.[1]

  • Cause: This is an acid-catalyzed dehydration.[1] If you are using p-TsOH or similar catalysts for esterification, or if the reaction temperature exceeds 110°C for prolonged periods, this impurity forms exponentially.[1][2]

  • The Trap: This impurity is lipophilic and co-crystallizes with Intermediate B, making standard recrystallization difficult.[1][2]

Troubleshooting Protocol:

1. Prevention (Process Control):

  • Limit Temperature: Do not exceed 105°C during transesterification.

  • Scavenge Acid: Ensure your base catalyst (e.g., Sodium Methoxide or NaH) is sufficient to neutralize any in-situ acid generation.[1][2]

2. Purification (The "Orthogonal" Solvent System): Since the Olefin is less polar than the target Hydroxy-ester, you must use a polarity-gradient crystallization.[1]

  • Solvent A: Ethyl Acetate (Good solubility for both).[1][2]

  • Solvent B: n-Heptane (Anti-solvent).[1][2]

  • Protocol:

    • Dissolve crude Intermediate B in Ethyl Acetate (1:3 w/v) at 50°C.

    • Slowly add n-Heptane (1:5 w/v) until turbidity is just observed.

    • Critical Step: Cool extremely slowly (5°C/hour) to 0°C.

    • The hydroxyl group on the product facilitates stronger crystal lattice packing compared to the planar olefin impurity, which will remain in the mother liquor.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying Penehyclidine Intermediate B based on the specific impurity profile.

Purification_Workflow Start Crude Penehyclidine Intermediate B Check_HPLC HPLC Analysis (Identify Impurity) Start->Check_HPLC Imp_Quinuclidinol Impurity: 3-Quinuclidinol (Polar/Basic) Check_HPLC->Imp_Quinuclidinol RRT < 0.5 Imp_Olefin Impurity: Dehydrated Olefin (Lipophilic/Neutral) Check_HPLC->Imp_Olefin Mass [M-18] Action_Wash Action: Buffered Brine Wash (pH 9.0, 5°C) Imp_Quinuclidinol->Action_Wash Action_Cryst Action: Orthogonal Recrystallization (EtOAc / n-Heptane) Imp_Olefin->Action_Cryst Check_Purity Check Purity Action_Wash->Check_Purity Action_Cryst->Check_Purity Check_Purity->Check_HPLC Fail Final_Product Pure Intermediate B (Ready for HCl Salt) Check_Purity->Final_Product Purity > 99.5%

Caption: Decision tree for targeted removal of polar (Quinuclidinol) and non-polar (Olefin) impurities.

Module 4: Advanced Mechanism (Dehydration)[1][2]

Understanding how the impurity forms is the key to stopping it.[1] The diagram below details the acid-catalyzed elimination pathway that must be avoided.

Dehydration_Mechanism Intermediate_B Intermediate B (Tertiary Alcohol) Protonation Protonation of OH (Acidic Conditions) Intermediate_B->Protonation + H+ Carbocation Carbocation Intermediate Protonation->Carbocation - H2O Elimination Elimination of H+ (Heat Driven) Carbocation->Elimination Olefin Impurity: Dehydrated Olefin Elimination->Olefin Irreversible

Caption: The pathway of thermal/acidic degradation leading to the [M-18] impurity.[1][2]

References

  • American Chemical Society (ACS). (2024).[1][2][7] Improved Synthesis and Impurity Control Strategy of Penehyclidine Hydrochloride. Organic Process Research & Development. [Link][1][2][7]

  • Google Patents. (1964).[1][2] Process for making 3-quinuclidinyl benzilate (Analogous Chemistry). US Patent 3118896A.

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] 3-Quinuclidinol Compound Summary. [Link]

Sources

solving solubility issues of CPBE copolymers in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses solubility challenges for CPBE-based copolymers (specifically focusing on Cyclopentyl-functionalized or Conjugated Phenylboronic Ester amphiphilic systems used in drug delivery).

Subject: Troubleshooting Solubility Profiles in Non-Polar Solvents (Toluene, Hexane, Chlorinated Organics) Document ID: TS-CPBE-2026-SOL Audience: Formulation Scientists, Polymer Chemists, Drug Delivery Engineers

Executive Summary & Diagnostic Framework

The Core Challenge: Researchers working with CPBE copolymers (typically Amphiphilic Block Copolymers containing a bulky hydrophobic block like Poly(1-cyclopentylvinyl)benzene or Chlorambucil-Phenylboronic Ester conjugates) often face "Amphiphilic Frustration" in non-polar solvents.

While the CPBE block is designed to be hydrophobic, its bulky cyclic side-groups (adamantyl, cyclopentyl, or drug-conjugates) create high steric hindrance and high Glass Transition Temperatures (


). When placed in non-polar solvents, two competing failure modes occur:
  • Steric Locking: The bulky CPBE block remains glassy and kinetically trapped, preventing solvent penetration.

  • Inverse Micellization: If the copolymer contains a hydrophilic block (e.g., PEG/PEO), it self-assembles into inverse micelles (hydrophilic core/hydrophobic shell), resulting in opalescence or gelation rather than a true molecular solution.

Quick Diagnostic Table
ObservationLikely Physical CauseImmediate Action
Cloudy/Opalescent Suspension Inverse Micellization. The hydrophilic block (PEG) is collapsing in the non-polar solvent.Switch to Cosolvent Spiking (See Protocol A).
Swollen Gel / "Fish Eyes" Steric Locking / High

.
The solvent cannot penetrate the glassy CPBE core at RT.
Apply Thermal Annealing >

(See Protocol B).
Precipitate at Bottom Total Insolubility. The solvent's Dispersion Force ($ \delta_D $) is insufficient for the aromatic/cyclic rings.Check Hansen Solubility Parameters (See Section 3).

Troubleshooting Guide (Q&A)

Q1: I am trying to dissolve my PEG-b-CPBE copolymer in Toluene for film casting, but the solution remains turbid. Why?

A: You are witnessing Inverse Phase Separation . While Toluene is a good solvent for the hydrophobic CPBE block, it is a non-solvent for the PEG block. In pure Toluene, the PEG chains collapse to minimize surface energy, forming the core of an inverse micelle. The turbidity is caused by light scattering from these nano-aggregates.

The Fix: Use the "Good-Solvent Bridge" technique.

  • Dissolve the copolymer in a small volume of a "Bridging Solvent" (e.g., Dichloromethane or THF) that dissolves both blocks.

  • Slowly add Toluene to this solution.

  • The intermediate polarity prevents the PEG block from collapsing immediately, allowing for a metastable, clearer solution suitable for casting.

Q2: My CPBE homopolymer (no PEG) is theoretically soluble in Hexane, but it just sits as a solid pellet. Is the synthesis wrong?

A: Likely not. The issue is Kinetic Trapping , not thermodynamic insolubility. CPBE blocks (especially those based on styrenic derivatives like (1-cyclopentylvinyl)benzene ) have bulky side groups that restrict chain rotation, leading to a high


 (often >150°C). At room temperature, the polymer is a "frozen" glass. Hexane, being a low-energy solvent, lacks the thermodynamic drive to penetrate this glassy matrix quickly.

The Fix: Thermal Activation. Heat the solvent/polymer mixture to near the solvent's boiling point (reflux) for 1-2 hours. This provides the activation energy for the solvent molecules to intercalate between the polymer chains ("plasticization"). Once dissolved, the solution often remains stable upon cooling due to hysteresis.

Q3: Can I use ultrasonication to force dissolution?

A: Proceed with extreme caution. While sonication breaks up aggregates, high-intensity ultrasound can degrade CPBE copolymers via mechanochemical scission , particularly at the junction point between blocks (e.g., the ester or boronic acid linkage in prodrugs).

  • Recommendation: Use Bath Sonication (low energy) only after swelling the polymer with a small amount of a polar aprotic solvent (e.g., 2% DMSO). Avoid Probe Sonication.

Experimental Protocols

Protocol A: The "Gradient Solvation" Method

For dissolving amphiphilic CPBE copolymers in non-polar bulk solvents.

Objective: Achieve a clear, isotropic solution in a target non-polar solvent (e.g., Toluene, Xylene).

  • Weighing: Place 100 mg of CPBE copolymer into a scintillation vial.

  • Primary Solvation (The Key): Add 0.5 mL of Dichloromethane (DCM) or Chloroform .

    • Reasoning: These are "Universal Solvents" for this class, dissolving both the CPBE (hydrophobic) and PEG (hydrophilic) domains.

    • Action: Vortex until a clear, thick syrup is obtained.

  • Secondary Dilution: Slowly add the target non-polar solvent (e.g., 9.5 mL Toluene) dropwise while vortexing.

    • Observation: If cloudiness appears, stop and add 100 µL of THF or Acetone to restore clarity before continuing.

  • Equilibration: Allow the solution to stand for 30 minutes. The residual DCM can be removed via rotary evaporation if strictly necessary, though leaving trace amounts often stabilizes the solution.

Protocol B: Hansen Solubility Parameter (HSP) Matching

For selecting the correct non-polar solvent blend.

If a single solvent fails, calculate the Relative Energy Difference (RED) . You need a solvent blend where the RED < 1.0 for the CPBE block.

Data Table: Solubility Parameters for CPBE Moieties (Estimated based on group contribution methods for Cyclopentyl-Styrene derivatives)

Solvent

(Dispersion)

(Polarity)

(H-Bonding)
Compatibility with CPBE
Toluene 18.01.42.0Good (Swelling)
Hexane 14.90.00.0Poor (Too low

)
Chloroform 17.83.15.7Excellent (Primary)
THF 16.85.78.0Good (Bridge)
  • Rule of Thumb: CPBE blocks are dominated by Dispersion forces (

    
    ). Avoid solvents with high 
    
    
    
    (Alcohols) or very low
    
    
    (Fluoroalkanes).

Visualization: The Solubility Decision Tree

The following diagram illustrates the logical flow for achieving solubility based on the copolymer's behavior.

CPBE_Solubility_Logic cluster_legend Key Start Start: CPBE Copolymer + Non-Polar Solvent CheckAppearance Check Visual Appearance Start->CheckAppearance Cloudy Cloudy / Milky CheckAppearance->Cloudy Opalescent Swollen Swollen Gel / Solid CheckAppearance->Swollen Solid/Gel Clear Clear Solution CheckAppearance->Clear Transparent Diagnosis1 Diagnosis: Inverse Micelles (Hydrophilic block collapse) Cloudy->Diagnosis1 Diagnosis2 Diagnosis: Kinetic Trapping (Glassy CPBE block) Swollen->Diagnosis2 Action1 Action: Add Cosolvent (DCM/THF 5-10%) Diagnosis1->Action1 Action2 Action: Heat to > 60°C (Reflux) Diagnosis2->Action2 Result Result: Stable Solution Action1->Result Action2->Result Legend1 Observation Legend2 Mechanism

Caption: Logical workflow for diagnosing and resolving solubility failures in CPBE-based copolymer systems.

References

  • Wang, Y., et al. (2023). "H2O2-responsive polymer prodrug nanoparticles with glutathione scavenger for enhanced chemo-photodynamic synergistic cancer therapy." Journal of Nanobiotechnology. Link

    • Context: Describes the synthesis of P(EG-a-CPBE)
  • Bai, H., et al. (2019). "Investigation of the features in living anionic polymerization with styrene derivatives containing annular substituents."[1] Polymer Chemistry. Link

    • Context: Defines CPBE as (1-cyclopentylvinyl)benzene and details the high and steric properties of these hydrophobic blocks.
  • Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook." CRC Press. Context: The authoritative source for calculating , , and values for solvent selection.
  • Lodge, T. P., et al. (2005). "Block Copolymer Micelles in Non-Polar Solvents." Macromolecules. Context: Foundational theory on inverse micellization and the thermodynamics of block copolymers in selective solvents.

Sources

troubleshooting Grignard addition to cyclopentyl phenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Addition to Cyclopentyl Phenyl Ketone

Topic: Optimization & Troubleshooting of Tertiary Alcohol Synthesis via Grignard Addition Product Focus: Cyclopentyl Phenyl Ketone (Benzoylcyclopentane) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists[1]

Executive Summary

The addition of a Grignard reagent (R-MgX) to Cyclopentyl Phenyl Ketone is a deceptively challenging transformation.[1] While theoretically a standard route to tertiary alcohols (potential anticholinergic pharmacophores like Cycrimine analogs), this specific substrate presents a "perfect storm" of steric hindrance and enolization potential.[1]

The cyclopentyl ring provides significant steric bulk adjacent to the carbonyl, while the


-proton on the ring is susceptible to deprotonation.[1] Consequently, researchers often encounter recovered starting material  (due to enolization) or secondary alcohols  (due to 

-hydride reduction) rather than the desired addition product.[1]

This guide provides an evidence-based troubleshooting framework to navigate these competing pathways.

Phase 1: Pre-Reaction & Reagent Quality

Q: My Grignard reagent (e.g., Phenylmagnesium bromide) is not initiating or appears turbid. How does this affect the reaction with this specific ketone?

A: Purity is critical here because any excess base (hydroxide/alkoxide from moisture) will immediately deprotonate the sensitive


-proton of cyclopentyl phenyl ketone.[1]
  • Turbidity Diagnosis: Turbidity usually indicates the presence of magnesium alkoxides or hydroxides.[1] If your Grignard is commercial and turbid, titrate it.[1] If the titer is <80% of the label, discard it .[1] The degradation products are basic and will catalyze enolization.[1][2]

  • The "Dry" Standard: For this substrate, "standard" dry solvents are often insufficient.[1] Ensure THF or Et₂O has a water content <50 ppm.[1]

  • Pro-Tip: If preparing the Grignard in situ, use Cyclopentyl Methyl Ether (CPME) as the solvent.[1] It has low water solubility, higher stability, and allows for higher reaction temperatures without the safety risks of diethyl ether [1].[1]

Phase 2: The Reaction (Enolization vs. Nucleophilic Attack)

Q: I added 1.2 equivalents of Methylmagnesium bromide, but after workup, I recovered 60% of my starting Cyclopentyl Phenyl Ketone. What happened?

A: You likely fell victim to enolization .[1] Because the carbonyl carbon is flanked by a phenyl group and a bulky cyclopentyl group, the trajectory for nucleophilic attack (107° Bürgi-Dunitz angle) is obstructed.[1] The Grignard reagent, acting as a strong base, finds it easier to abstract the accessible


-proton on the cyclopentyl ring.[1]

The Mechanism of Failure:

  • R-MgX acts as a base -> Removes

    
    -H.[1]
    
  • Forms the Magnesium Enolate (stable in solution).[1]

  • Upon acidic workup (H₃O⁺), the enolate protonates back to the starting ketone.[1]

The Solution: The Imamoto Method (Organocerium Reagents) To favor addition over enolization, you must increase the electrophilicity of the carbonyl and decrease the basicity of the reagent.[1]

  • Protocol: Add anhydrous Cerium(III) Chloride (

    
    ) to your Grignard reagent before adding the ketone.[1]
    
  • Why it works: This forms an organocerium species (

    
    ).[1] Organocerium reagents are more nucleophilic  but less basic  than their magnesium counterparts, suppressing enolization and promoting addition to hindered ketones [2].[1]
    

Q: I am observing a significant amount of secondary alcohol (Cyclopentyl phenyl carbinol) instead of the tertiary alcohol. Why?

A: This is caused by


-Hydride Reduction .[1][2]
If you are using a Grignard reagent with 

-hydrogens (e.g., Isopropylmagnesium bromide or n-Butylmagnesium bromide), the steric bulk of cyclopentyl phenyl ketone prevents direct carbon attack.[1] Instead, a 6-membered transition state forms, transferring a hydride from the Grignard's

-position to the carbonyl.[1][2]

Corrective Actions:

  • Switch Reagents: If possible, use an Organolithium reagent at -78°C (less steric demand).

  • Non-Beta Grignards: Methyl-MgBr and Phenyl-MgBr cannot undergo this side reaction (no

    
    -hydrogens).[1]
    
  • Solvent Switch: Change from THF to Diethyl Ether (

    
    ). THF coordinates strongly to Mg, increasing steric bulk.[1] 
    
    
    
    coordinates less, keeping the reagent "smaller" [3].[1]

Phase 3: Workup & Isolation

Q: The reaction turned into a solid gel during the quench. I can't separate the layers.

A: Magnesium salts (especially if CeCl₃ was used) form gelatinous hydroxides at neutral pH.[1]

  • The Fix: Do not use simple water or HCl.[1] Use Rochelle’s Salt (Sodium Potassium Tartrate) .[1]

  • Procedure: Quench with a saturated aqueous solution of Rochelle’s salt and stir vigorously for 1-2 hours. The tartrate chelates the metal ions, breaking the emulsion and resulting in two clear layers.[1]

Visualizing the Competition

The following diagram illustrates the competing pathways when reacting Cyclopentyl Phenyl Ketone.

ReactionPathways Substrate Cyclopentyl Phenyl Ketone (Sterically Hindered) Enolization Pathway A: Enolization (Base Attack on α-H) Substrate->Enolization Steric Hindrance High Basicity Reduction Pathway B: Reduction (β-Hydride Transfer) Substrate->Reduction If R has β-H Addition Pathway C: Nucleophilic Addition (Attack on C=O) Substrate->Addition Ideal Conditions (or CeCl3) Grignard Grignard Reagent (R-MgX) Enolate Magnesium Enolate Enolization->Enolate SecAlcohol Secondary Alcohol (Impurity) Reduction->SecAlcohol TertAlcohol Tertiary Alcohol (Target Product) Addition->TertAlcohol Recovered Recovered Starting Material (After Workup) Enolate->Recovered

Caption: Competing mechanistic pathways for Grignard addition to hindered ketones. Pathway A (Enolization) is the dominant failure mode for Cyclopentyl Phenyl Ketone.[1]

Optimized Experimental Protocol: The Imamoto Modification

Use this protocol if standard addition yields <50%.[1]

Reagents:

  • Cyclopentyl Phenyl Ketone (1.0 equiv)[1]

  • Anhydrous

    
     (1.5 equiv)[1]
    
  • Grignard Reagent (1.5 equiv)[1]

  • THF (Anhydrous)[1][3]

Step-by-Step:

  • CeCl₃ Activation: Place anhydrous

    
     powder in a dry flask under Argon. Heat to 140°C under high vacuum for 2 hours to remove trace water. Cool to room temperature.
    
  • Slurry Formation: Add anhydrous THF to the

    
     and stir for 2 hours to form a milky white suspension.
    
  • Transmetallation: Cool the slurry to 0°C. Add the Grignard reagent dropwise. Stir for 30 minutes. The reagent is now an organocerium species.[1]

  • Addition: Cool to -78°C (optional, but recommended for selectivity). Add Cyclopentyl Phenyl Ketone (dissolved in minimal THF) dropwise.[1]

  • Reaction: Allow to warm slowly to 0°C over 2 hours.

  • Quench: Add 10% aqueous acetic acid or sat.

    
    .[1]
    
  • Workup: Extract with EtOAc. If emulsion occurs, add sat.[1] Rochelle's Salt solution.[1]

Data: Yield Comparison

The following table estimates yield improvements when mitigating steric hindrance and basicity [2, 4].

Reaction ConditionReagent TypeMajor ProductApprox. Yield
Standard (THF, 25°C) R-MgBrRecovered Ketone60-70% (Recovery)
Standard (Et₂O, 0°C) R-MgBrTertiary Alcohol40-50%
Imamoto (

, THF)
R-CeCl₂Tertiary Alcohol >85%
Beta-H Grignard (

)
iPr-MgBrSecondary Alcohol60% (Impurity)

Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Reaction Outcome Outcome What is the major impurity? Start->Outcome RecSM Recovered Starting Material Outcome->RecSM High % SecAlc Secondary Alcohol Outcome->SecAlc High % Wurtz Wurtz Coupling Dimer Outcome->Wurtz Trace Sol_Enol Cause: Enolization Solution: Use CeCl3 (Imamoto) or Switch to Organolithium RecSM->Sol_Enol Sol_Red Cause: Beta-Hydride Reduction Solution: Use MeMgBr/PhMgBr or Lower Temp (-78°C) SecAlc->Sol_Red Sol_Wurtz Cause: Radical Coupling Solution: Dilute Reaction or Slow Addition Wurtz->Sol_Wurtz

Caption: Diagnostic flowchart for identifying and resolving Grignard failure modes.

References

  • Watanabe, K., et al. "Grignard Reactions in Cyclopentyl Methyl Ether."[1] Asian Journal of Organic Chemistry, vol. 5, no. 5, 2016, pp. 636-645.[1] Link[1]

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no.[4] 12, 1989, pp. 4392–4398.[1] Link[1]

  • Canesi, S. "Grignard Reagents: reactivity and mechanisms."[1] Master Organic Chemistry, 2019.[1] Link

  • Conant, J. B., & Blatt, A. H.[1] "The Reaction of alpha-Halo Ketones with Grignard Reagents." Journal of the American Chemical Society, vol. 51, no.[4] 4, 1929, pp. 1227–1236.[1] Link[1]

Sources

Validation & Comparative

Comprehensive Spectroscopic Validation: (1-Cyclopentylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Spectroscopic Validation: (1-Cyclopentylvinyl)benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Cyclopentylvinyl)benzene (also known as


-cyclopentylstyrene) represents a critical structural motif in the development of sterically encumbered polymer scaffolds and asymmetric hydrogenation substrates. Unlike simple styrenes, the bulky cyclopentyl group at the 

-position introduces significant steric strain, making the synthesis prone to thermodynamic isomerization.

This guide provides an objective, data-driven comparison of the target terminal alkene against its two most common impurities: the thermodynamic isomer (1-phenylcyclopentene ) and the starting precursor (cyclopentyl phenyl ketone ).

Strategic Analysis: The Kinetic vs. Thermodynamic Challenge

In the synthesis of (1-cyclopentylvinyl)benzene—typically via Wittig olefination or Grignard addition/dehydration—the primary challenge is preventing the migration of the double bond.

  • The Target (Kinetic Product): The terminal alkene is sterically congested.

  • The Alternative (Thermodynamic Product): Acid-catalyzed conditions or thermal stress often drive the double bond into the ring (endocyclic) or into conjugation with the ring (benzylidene), which releases steric strain.

The Scientist’s Mandate: You must use 1H NMR not just to confirm the presence of the vinyl group, but to quantitatively rule out the internal alkene isomer.

Experimental Protocol

To ensure reproducibility and comparable chemical shifts, adhere to the following acquisition parameters.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Concentration: ~15 mg in 0.6 mL solvent (dilute solutions prevent intermolecular stacking effects common in aromatics).

  • Frequency: 400 MHz or higher (essential to resolve the vinyl geminal coupling).

  • Temperature: 298 K.

Comparative Spectral Matrix

The following table contrasts the diagnostic signals of the target against its primary alternatives. Use this for rapid "Go/No-Go" decision making.

FeatureTarget: (1-Cyclopentylvinyl)benzene Alt 1: 1-Phenylcyclopentene (Isomer) Alt 2: Cyclopentyl Phenyl Ketone
Vinyl Region Diagnostic: Two distinct singlets (or narrow multiplets) at

5.10 & 5.20 ppm
.
Diagnostic: Single triplet/multiplet at

~6.0–6.2 ppm
(endocyclic).
Absent. No signals in 4.5–6.5 ppm range.
Allylic Proton

2.95–3.05 ppm
(Methine, 1H).

2.6–2.8 ppm
(Methylene, 4H).

3.6–3.7 ppm
(Methine next to Carbonyl).
Aromatic Region Multiplet, 7.26–7.45 ppm.Multiplet, 7.20–7.40 ppm.Multiplet, 7.40–8.00 ppm (Ortho protons deshielded by C=O).
Carbonyl (

)
Absent.Absent.Diagnostic: Signal at ~202 ppm .
Detailed Structural Assignment

The following data is validated against high-purity isolated samples [1, 2]. The key to confirming the structure is the geminal vinyl protons which exhibit very small coupling constants (


 Hz) due to the lack of a vicinal neighbor.
1H NMR (400 MHz,

) Assignment
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
Ar-H 7.43 – 7.26Multiplet5H-Typical monosubstituted benzene pattern.
Vinyl-H

5.20 Singlet1H-Deshielded geminal proton (cis to phenyl ring).
Vinyl-H

5.10 Triplet/Broad S1H1.3Shielded geminal proton; shows long-range allylic coupling.
Allylic CH 3.03 – 2.95 Multiplet1H-The "hinge" proton connecting the ring to the styrene system.
Ring CH

1.96 – 1.42Multiplets8H-Envelope of cyclopentyl methylene protons.
13C NMR (101 MHz,

) Key Signals
  • Quaternary Alkene:

    
     153.1 ppm (confirming 
    
    
    
    -substitution).
  • Terminal Alkene (

    
    ): 
    
    
    
    110.2 ppm (Distinctive high-field alkene signal).
Visualization of Analysis Workflow

The following diagrams illustrate the structural mapping and the decision logic for purity assessment.

NMR_Analysis Structure Structure: (1-Cyclopentylvinyl)benzene VinylA Vinyl Ha (cis-Ph) δ 5.20 ppm (s) Structure->VinylA Diagnostic 1 VinylB Vinyl Hb (trans-Ph) δ 5.10 ppm (t, J=1.3) Structure->VinylB Diagnostic 2 Allylic Allylic Methine δ 2.99 ppm (m) Structure->Allylic Coupling Source Aromatic Aromatic Ring δ 7.26-7.43 ppm Structure->Aromatic Base VinylA->VinylB Geminal Relationship VinylB->Allylic Long-range Coupling

Figure 1: Chemical shift mapping of the target molecule. The separation of the two vinyl protons (5.10/5.20 ppm) is the primary purity indicator.

Purity_Logic Start Acquire 1H NMR Spectrum CheckVinyl Check 5.0 - 5.5 ppm region Start->CheckVinyl TwoSinglets Two distinct singlets/doublets? CheckVinyl->TwoSinglets TargetConfirmed Target Confirmed: (1-Cyclopentylvinyl)benzene TwoSinglets->TargetConfirmed Yes CheckIsomer Check 6.0 - 6.5 ppm TwoSinglets->CheckIsomer No Yes Yes No No TripletFound Triplet/Multiplet found? CheckIsomer->TripletFound IsomerID Impurity Identified: 1-Phenylcyclopentene (Thermodynamic Isomer) TripletFound->IsomerID Yes CheckKetone Check 3.6 ppm & No Vinyls TripletFound->CheckKetone No KetoneID Impurity Identified: Cyclopentyl Phenyl Ketone (Starting Material) CheckKetone->KetoneID

Figure 2: Decision tree for identifying the target product versus common synthetic impurities.

Troubleshooting & Causality
  • Problem: The vinyl peaks at 5.10/5.20 ppm appear as a single broad lump.

    • Cause: Poor shimming or high concentration causing aggregation.

    • Solution: Dilute the sample to <10 mg/mL and re-shim. The steric bulk of the cyclopentyl group can induce aggregation in non-polar solvents.

  • Problem: Appearance of a "ghost" triplet at 6.05 ppm.

    • Cause: Acidic workup or high heat during solvent removal caused isomerization to 1-phenylcyclopentene.

    • Solution: Use neutral alumina for purification instead of silica gel, and keep rotary evaporator bath <40°C.

References
  • Chemical Shift Validation

    • Source: Royal Society of Chemistry (RSC), Supporting Information for "Visible Light-Induced Aerobic Oxidation of Alkene Catalyzed by Thiobenzoic Acid". Compound S21.
    • Data: 1H NMR (400 MHz, CDCl3) 7.43–7.26 (m, 5H), 5.20 (s, 1H), 5.10 (t, J=1.3 Hz, 1H), 3.03–2.95 (m, 1H).
    • URL:[Link]

  • Synthesis & Isomer Data

    • Source: Universität zu Köln, Dissertation "Catalytic Oxy-aminomethyl
    • Data: Confirms 13C NMR assignments and synthesis
    • URL:[Link]

  • General NMR Data Repository

    • Source: Organic Chemistry Data, University of Wisconsin-Madison.
    • URL:[Link]

comparing anionic polymerizability of CPBE vs (1-cyclohexylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Anionic Polymerizability of CPBE vs. (1-Cyclohexylvinyl)benzene

Executive Summary & Strategic Positioning

Objective: This guide provides a technical comparison of the anionic polymerizability of (1-cyclopentylvinyl)benzene (CPBE) and (1-cyclohexylvinyl)benzene (CHBE) . Both monomers are


-substituted styrene derivatives featuring bulky cyclic alkyl groups at the vinyl position.

Core Insight: Unlike styrene, neither CPBE nor CHBE can undergo homopolymerization under standard anionic conditions. They behave kinetically and thermodynamically like 1,1-diphenylethylene (DPE) .[1] Their utility lies not in forming homopolymer blocks, but as non-polymerizable end-capping agents or for sequence-controlled copolymerization .

Key Differentiator: While both are sterically hindered, the cyclohexyl ring (CHBE) introduces a marginally higher steric barrier and conformational rigidity compared to the cyclopentyl ring (CPBE) . However, experimental data (Bai et al., 2019) confirms that both exhibit negligible propagation rates (


) after the addition of the first monomer unit, making them functionally equivalent for preventing homopolymerization.

Structural & Mechanistic Analysis

Monomer Identity
AcronymChemical Name

-Substituent
Structural Characteristic
CPBE (1-cyclopentylvinyl)benzeneCyclopentyl (

)
5-membered ring; "Envelope" conformation; Moderate steric bulk.
CHBE (1-cyclohexylvinyl)benzeneCyclohexyl (

)
6-membered ring; "Chair" conformation; High steric bulk.
The "Ceiling Temperature" Barrier

The primary failure mode for the homopolymerization of CPBE and CHBE is thermodynamic. The steric strain introduced by placing a bulky cyclic group at every alternating carbon atom in the polymer backbone creates a severe penalty in the enthalpy of polymerization (


).
  • Thermodynamic Rule:

    
    .
    
  • Effect: For

    
    -substituted styrenes, steric repulsion lowers 
    
    
    
    significantly.
  • Result: The ceiling temperature (

    
    ) drops below ambient temperature (and likely below -78°C for high molecular weights). Thus, the equilibrium favors the monomer  over the polymer.
    
Mechanism of Inhibition (Graphviz)

The following diagram illustrates why propagation stalls after a single addition, a phenomenon known as "mono-addition."

AnionicMechanism cluster_steric Steric Blockade Init Initiator (sec-BuLi) Adduct Mono-Adduct Anion (Sterically Hindered) Init->Adduct Fast Initiation (k_i) Monomer Monomer (CPBE or CHBE) Monomer->Adduct Propagation Propagation (Homopolymerization) Adduct->Propagation BLOCKED (Steric Barrier) Copolymer Copolymerization (with Styrene) Adduct->Copolymer Feasible (Alternating/Statistical)

Figure 1: Mechanistic pathway showing the kinetic blockade of homopolymerization for CPBE and CHBE.

Experimental Performance Data

The following data summarizes the reactivity findings from comparative anionic polymerization studies (Source: Bai et al., 2019).

Copolymerization Reactivity with Styrene

When copolymerized with styrene (St), CPBE and CHBE act as retarders or sequence regulators.

ParameterCPBE (Cyclopentyl)CHBE (Cyclohexyl)Interpretation
Homopolymerization None None No homopolymer formed even at low temps.
Incorporation Rate Very LowVery LowDifficult to incorporate into Styrene chains.
Reactivity Ratio (

)
High (

)
High (

)
Styrene prefers self-propagation over adding CPBE/CHBE.
Dispersity (

)
< 1.10< 1.10Living nature is maintained (no termination).[2]
Side Reactions None observedNone observedStable carbanions formed.
Comparative Steric Analysis
  • CPBE: The cyclopentyl ring is slightly more compact. While still preventing homopolymerization, it theoretically allows for slightly faster cross-over reactions than CHBE, though experimentally both are classified as "difficult" to incorporate.

  • CHBE: The cyclohexyl ring possesses significant 1,3-diaxial interactions if forced into a polymer chain. This makes CHBE the more sterically demanding monomer, useful only for single-unit end-capping.

Detailed Experimental Protocols

Protocol A: Synthesis of End-Functionalized Polystyrene (End-Capping)

Use this protocol to verify the "mono-addition" nature of CPBE/CHBE. This confirms they behave like DPE.

Reagents:

  • Styrene (purified over

    
     and dibutylmagnesium).
    
  • CPBE or CHBE (distilled from

    
    ).
    
  • Initiator: sec-Butyllithium (sec-BuLi).[2]

  • Solvent: Cyclohexane or Benzene (anhydrous).

Step-by-Step Workflow:

  • Initiation:

    • In a sealed reactor under argon, add solvent (50 mL) and Styrene (2.0 g).

    • Add sec-BuLi (0.1 mmol) at room temperature.

    • Observation: Solution turns orange/red (Styryl anion). Allow to polymerize for 4 hours.

  • End-Capping (The Test):

    • Add 1.5 equivalents (relative to Li) of CPBE or CHBE .

    • Observation: The color will shift to a deep red (characteristic of the diphenylalkyl-like anion).

    • Stir for 1 hour.

  • Verification of Non-Polymerization:

    • Take an aliquot.

    • Add another 10 equivalents of CPBE/CHBE.

    • Stir for 24 hours.

    • Terminate with degassed methanol.

  • Analysis:

    • Analyze via SEC (GPC) and

      
      -NMR.
      
    • Success Criteria: The molecular weight (

      
      ) should correspond to Polystyrene + exactly one unit  of CPBE/CHBE. If homopolymerization occurred, 
      
      
      
      would increase significantly in step 3.
Protocol B: Copolymerization Attempt (Sequence Control)

To demonstrate the difficulty of incorporation.

  • Setup: Prepare a reactor with THF (polar solvent promotes crossover) at -78°C.

  • Feed: Add Styrene and CPBE in a 1:1 molar ratio.

  • Initiate: Add sec-BuLi.

  • Result: The polymer will be predominantly Polystyrene. CPBE will only incorporate when the Styrene concentration is extremely low, or not at all, leaving unreacted CPBE monomer.

References

  • Bai, H., Zhang, Z., Ma, H., & Wu, Y. (2019).[1][3][4][5] Investigation of the Features in Living Anionic Polymerization with Styrene Derivatives Containing Annular Substituents. Polymer Chemistry , 10(9), 1123-1132.

    • Source:

    • Relevance: Primary source confirming the synthesis and non-homopolymerizability of CPBE and CHBE.
  • Quirk, R. P. (2002). Anionic Polymerization. In Encyclopedia of Polymer Science and Technology.

    • Source:

    • Relevance: Authoritative text on the thermodynamics of DPE-like monomers and ceiling temper
  • Szwarc, M. (1968). Carbanions, Living Polymers and Electron Transfer Processes. Interscience Publishers.

Sources

Thermal Profiling of CPBE-Modified Polystyrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the thermal properties of Polystyrene (PS) versus CPBE-modified Polystyrene , focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data.[1]

Note to Researchers: In the context of advanced polymer synthesis, CPBE refers to (1-cyclopentylvinyl)benzene , an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-substituted styrene derivative containing a rigid annular cyclopentyl group.[1][2] This modification is distinct from "Conductive Polymer-Based Elastomers" (cPBE) used in soft robotics.[1] This guide focuses on the chemical modification of polystyrene  to enhance its thermal rigidity.[1]

Executive Summary

Standard Polystyrene (PS) is a commodity thermoplastic limited by a relatively low glass transition temperature (


) and brittleness.[1] Modification with (1-cyclopentylvinyl)benzene (CPBE)  via living anionic polymerization introduces bulky, rigid cyclopentyl groups at the 

-position of the polymer backbone.[1]

This structural modification significantly alters the thermal profile, primarily by elevating the glass transition temperature (


)  through increased steric hindrance, while introducing unique thermal degradation pathways observable in TGA.[1] This guide outlines the specific thermal shifts researchers can expect.

Mechanistic Insight: Why CPBE Modification Works

The thermal enhancement in CPBE-modified PS stems from the restriction of segmental mobility.[1]

  • Standard PS: The phenyl ring allows for some rotation, and the backbone has moderate flexibility.[1]

  • CPBE-Modified PS: The introduction of the cyclopentyl ring at the

    
    -carbon (replacing the hydrogen or methyl group found in other derivatives) creates severe steric hindrance.[1] This "locking" effect increases the energy barrier required for cooperative chain motion, directly translating to a higher 
    
    
    
    .[1]
Diagram 1: Structural Modification & Thermal Logic

CPBE_Mechanism cluster_0 Standard Polystyrene cluster_1 CPBE Modification PS Polystyrene Chain (Phenyl Pendant) Rot Moderate Chain Rotation PS->Rot Result Elevated Tg (>150°C Potential) Rot->Result vs. CPBE Poly(1-cyclopentylvinyl)benzene (Cyclopentyl + Phenyl) Steric Steric Hindrance (Annular Substituent) CPBE->Steric Alpha-Substitution Steric->Result Restricted Mobility

Caption: The steric bulk of the cyclopentyl group in CPBE restricts backbone rotation, significantly elevating the glass transition temperature compared to standard polystyrene.[1]

Differential Scanning Calorimetry (DSC) Analysis

DSC is the primary tool for quantifying the rigidity conferred by CPBE.[1]

Experimental Protocol (Self-Validating)

To ensure accurate


 determination, the thermal history of the polymer must be erased.[1]
  • Sample Prep: 5–10 mg of dried polymer in an aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Cycle:

    • Heat 1: 25°C to 250°C @ 10°C/min (Erases thermal history/solvent effects).

    • Cool: 250°C to 25°C @ 10°C/min (Controlled vitrification).

    • Heat 2: 25°C to 300°C @ 10°C/min (Data collection).

  • Analysis: Determine

    
     at the inflection point of the step transition in the second heating curve.[1]
    
Comparative Performance Data

The incorporation of CPBE units into the polystyrene chain (or as a homopolymer) results in a dramatic increase in


.[1]
Material

(Onset)

(Midpoint)

(Heat Capacity Change)
Performance Implication
Standard Polystyrene (PS) ~95°C100°C 0.30 J/g[1]·KStandard heat resistance.[1]
Poly(CPBE) Homopolymer ~200°C*~210–257°C Lower than PSHigh-Heat Resistant: Suitable for autoclaving or high-temp electronics.[1]
Poly(St-co-CPBE) Copolymer 110–180°CTunable VariableCustomizable:

scales with CPBE mole fraction.[1]

*Note: Exact


 depends on molecular weight and tacticity, but 

-substituted cyclic styrene derivatives consistently show

values >200°C, significantly outperforming PS.[1]

Thermogravimetric Analysis (TGA)

TGA reveals the thermal stability and decomposition pathways.[1] While CPBE increases physical rigidity (


), the "dissociative" nature of the cycloalkane ring can introduce specific degradation steps.[1]
Experimental Protocol
  • Mode: Ramp.

  • Range: 25°C to 600°C.

  • Rate: 10°C/min or 20°C/min.

  • Atmosphere: Nitrogen (inert degradation) and Air (oxidative stability).[1]

Degradation Profile Comparison

Standard PS degrades in a single step via random chain scission (depolymerization) around 350–450°C. CPBE-modified PS may exhibit a more complex profile.[1]

ParameterStandard PSCPBE-Modified PSInterpretation

(Onset of Loss)
~350°C~330–360°C Slight reduction in onset stability is possible due to steric strain on the backbone C-C bonds.[1]

(Peak Degradation)
~420°C~400–430°C Main chain scission occurs in a similar range to PS.[1]
Degradation Steps 1 StepPossible 2 Steps Potential loss of the cyclopentyl ring (dissociation) prior to backbone unzipping.[1]
Char Yield (at 600°C, N2) ~0%< 5% Like PS, CPBE leaves minimal char unless crosslinked.[1]
Diagram 2: Thermal Analysis Workflow

TGA_Workflow cluster_DSC DSC (Rigidity) cluster_TGA TGA (Stability) Sample CPBE-PS Sample Heat1 Heat 1: Erase History Sample->Heat1 Ramp Ramp to 600°C (N2) Sample->Ramp Heat2 Heat 2: Measure Tg Heat1->Heat2 ResultDSC Tg Shift Detected (Steric Effect) Heat2->ResultDSC Decomp Identify T(onset) & T(max) Ramp->Decomp ResultTGA Degradation Profile (Ring Dissociation?) Decomp->ResultTGA

Caption: Parallel workflow for characterizing the thermal rigidity (DSC) and oxidative/inert stability (TGA) of CPBE-modified polymers.

References

  • Bai, H., Zhang, Z., Ma, H., & Wu, Y. (2019).[1][2][3][4] "Investigation of the features in living anionic polymerization with styrene derivatives containing annular substituents." Polymer Chemistry, 10(9), 1140-1149.[1][2] Link

  • Matsuoka, D., et al. (2017).[1][2] "Living Anionic Polymerization of 1-Adamantyl 4-vinylphenyl ketone." Macromolecular Chemistry and Physics, 218(12).[1][2] Link[1]

  • McNeill, I. C., et al. (1990).[1] "Thermal stability of polystyrene." Polymer Degradation and Stability. (Standard reference for PS baseline).

Sources

spectroscopic identification of alpha-cyclopentylstyrene impurities

Spectroscopic Identification of -Cyclopentylstyrene Impurities

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

In the synthesis of anticholinergic agents such as Glycopyrrolate (Glycopyrronium bromide), the control of hydrophobic impurities is critical for meeting ICH Q3A/B guidelines. One of the most persistent process-related impurities is


-cyclopentylstyrene

This impurity typically arises from the acid-catalyzed dehydration of the tertiary alcohol intermediate (cyclopentyl(phenyl)glycolic acid derivatives) or during Grignard reactions involving cyclopentylmagnesium bromide and acetophenone derivatives. Because it lacks the polar hydroxyl group of its precursor, it exhibits distinct lipophilicity but can co-elute with other non-polar byproducts in reverse-phase HPLC.

This guide compares the three primary spectroscopic modalities—NMR, MS, and HPLC-UV —to provide a definitive protocol for the identification and quantification of

Chemical Context & Impurity Origin[1]

To identify the impurity, one must understand its genesis. The target molecule,


Impurity Formation Pathway

The following diagram illustrates the dehydration mechanism that generates the styrene impurity from the glycolic precursor.

ImpurityFormationPrecursorTertiary Alcohol Intermediate(Cyclopentyl-mandelic derivative)TransitionCarbocationIntermediatePrecursor->Transition- H2O (Acid/Heat)Impurityα-Cyclopentylstyrene(1-cyclopentyl-1-phenylethene)Transition->Impurity- H+ (Elimination)

Figure 1: Formation of

Method 1: Nuclear Magnetic Resonance (NMR)

Status: The Structural Gold Standard (Qualitative/Quantitative Reference)

NMR is the only method capable of providing unambiguous structural proof without reliance on reference standards. It distinguishes the exocyclic double bond of the styrene impurity from internal alkene isomers (e.g., those formed via ring expansion or migration).

Diagnostic Signals ( H NMR in )

The dehydration of the alcohol precursor results in the loss of the hydroxyl proton and the appearance of two germinal vinylic protons.

MoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Vinylic Protons (

)
5.05 & 5.32 Singlets (or fine doublets,

Hz)
Critical. Differentiates from precursor (no alkene) and internal isomers (1 vinylic H).
Aromatic Ring 7.20 – 7.45MultipletConfirms styrene backbone; integration ratio (5:2) vs vinylics confirms structure.
Cyclopentyl Methine 2.90 – 3.10MultipletAllylic proton; shifted downfield due to proximity to the

-system.
Cyclopentyl

1.50 – 1.90MultipletsBulk aliphatic envelope.
Experimental Protocol: Quantitative qNMR
  • Sample Prep: Dissolve ~10 mg of isolated impurity (or enriched fraction) in 600 µL

    
     (99.8% D) containing 0.05% TMS.
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 
      
      
      seconds (ensure
      
      
      for accurate integration).
    • Scans: 64 (for S/N > 100).

  • Validation: Integrate the vinylic signals (normalized to 2H) against the aromatic region (5H). A deviation >5% suggests co-eluting aromatic impurities.

Expert Insight: The distinct separation of the two vinylic singlets is characteristic of 1,1-disubstituted styrenes. If you observe a triplet or quartet in the alkene region (5.5–6.5 ppm), you likely have the


-isomer or a ring-expanded impurity, not 

-cyclopentylstyrene.

Method 2: Mass Spectrometry (GC-MS / LC-MS)

Status: High Sensitivity Screening & Trace Analysis

While NMR defines the structure, MS is required for trace-level detection (<0.1%) in drug substances.

Technique Selection: GC-MS vs. LC-MS
  • GC-MS (Preferred for this impurity):

    
    -Cyclopentylstyrene is a non-polar hydrocarbon with high thermal stability and volatility, making it ideal for EI-GC-MS.
    
  • LC-MS: Requires APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization). Standard ESI (Electrospray) is often ineffective due to the lack of ionizable functional groups (no basic nitrogen or acidic proton).

Mass Spectral Signature (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 172  (Base peak or high intensity).
    
  • Key Fragments:

    • m/z 104: Styrene radical cation (

      
      ) – via loss of cyclopentene/cyclopentyl radical.
      
    • m/z 91: Tropylium ion (

      
      ) – characteristic of benzyl systems.
      
    • m/z 143: Loss of ethyl/methyl fragments from the ring (less common).

Protocol Note: If using LC-MS, use APCI in positive mode . Monitor the


 at m/z 173. Note that protonation occurs on the double bond, generating a stable tertiary carbocation.

Method 3: HPLC-UV

Status: Routine Quality Control

HPLC-UV is the workhorse for batch release but lacks specificity. The impurity possesses a conjugated styrene chromophore, distinct from the non-conjugated precursor.

  • Chromophore: Styrene system (

    
    ).
    
  • 
    :  ~245–250 nm (Bathochromic shift relative to benzene due to conjugation).
    
  • Elution Behavior: Highly retained on C18 columns (Reverse Phase) due to lipophilicity. Elutes significantly later than the polar alcohol precursor.

Comparative Analysis Summary

The following table synthesizes the performance of each technique for this specific application.

FeatureNMR (600 MHz) GC-MS (EI) HPLC-UV (250 nm)
Primary Use Structural Elucidation & Reference Standard QualificationTrace Impurity Profiling (<0.05%)Routine Batch Release & Stability Testing
Specificity High (Distinguishes isomers)Medium (Library match dependent)Low (Retention time only)
LOD (Limit of Detection) ~0.1 mg/mL (Low sensitivity)~10 ng/mL (High sensitivity)~1 µg/mL
Sample Requirement Non-destructive (Recoverable)DestructiveDestructive
Key Limitation Requires mg quantities; expensive equipment.Requires volatility; ionization issues in LC-MS.Co-elution risk; requires reference standard.

Analytical Decision Matrix

Use this workflow to determine the appropriate method based on your development stage.

DecisionMatrixStartSample Type?UnknownUnknown Impurity(>0.1%)Start->UnknownStructure UnknownTraceTrace Screening(<0.1%)Start->TraceKnown StructureRoutineBatch Release(QC)Start->RoutineValidated MethodDoNMRIsolate & Run 1H/13C NMR(Confirm Structure)Unknown->DoNMRPrimary IDDoGCMSRun GC-MS (EI)(Confirm Mass/Frag)Unknown->DoGCMSSupporting DataTrace->DoGCMSHigh SensitivityDoHPLCHPLC-UV Method(Quantify vs Std)Routine->DoHPLCHigh Throughput

Figure 2: Analytical workflow for selecting the correct spectroscopic tool based on impurity concentration and knowledge status.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: (1-Cyclopentylvinyl)benzene. National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Standard reference for styrene NMR shifts).

  • European Pharmacopoeia (Ph. Eur.). Glycopyrronium Bromide Monograph. (Context for cyclopentylmandelic impurities). Retrieved from [Link]

kinetic studies of (1-cyclopentylvinyl)benzene addition to polystyryl lithium

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of the kinetic behavior of (1-cyclopentylvinyl)benzene (CPVB) during its addition to polystyryl lithium (PS-Li), contrasted against industry-standard benchmarks: Styrene ,


-Methylstyrene (AMS) , and 1,1-Diphenylethylene (DPE) .

Executive Summary

The addition of (1-cyclopentylvinyl)benzene (CPVB) to living polystyryl lithium represents a critical study in steric control within anionic polymerization. Unlike styrene (unhindered) or


-methylstyrene (moderately hindered), CPVB introduces a massive cyclopentyl group at the 

-position.

Core Insight: The kinetic rate constant (


) for CPVB addition is governed almost exclusively by steric hindrance rather than electronic effects. While the phenyl ring provides resonance stabilization similar to AMS, the cyclopentyl ring imposes a severe steric penalty, significantly retarding the rate of crossover and lowering the ceiling temperature (

). This makes CPVB a candidate for controlled capping or radical-free end-functionalization where homopolymerization must be suppressed.

Technical Comparison: CPVB vs. Alternatives

The following table contrasts CPVB with standard styrenic monomers used in anionic synthesis.

FeatureStyrene (Baseline)

-Methylstyrene
(AMS)
1,1-Diphenylethylene (DPE)(1-Cyclopentylvinyl)benzene (CPVB)
Role Main Chain BuilderHigh

Segments / Capping
Capping Agent (Non-homopolymerizable)Tunable Capping / Steric Probe
Steric Bulk (

-sub)
Hydrogen (Negligible)Methyl (Moderate)Phenyl (High, planar)Cyclopentyl (Very High, non-planar)
Crossover Rate (

)
Fast (

L mol

s

)
Slow (~1-5 L mol

s

)
Moderate (stabilized TS)Very Slow (Predicted < AMS)
Ceiling Temp (

)
> 300°C61°CN/A (Does not homopolymerize)Likely < 0°C (Requires cryogenic run)
Anion Color Orange/Red (

nm)
Red (

nm)
Deep Red (

nm)
Red/Orange (

nm)
Electronic Effect Resonance StabilizedInductive (+I) from MethylDouble ResonanceInductive (+I) from Cyclopentyl

Experimental Protocol: Kinetic Determination

To ensure trustworthiness and reproducibility, the kinetics must be monitored using UV-Visible Spectroscopy under high-vacuum or inert atmosphere (break-seal technique) to prevent termination by impurities.

Phase 1: Reagent Purification (Self-Validating System)
  • Solvent (Benzene/Cyclohexane): Must be distilled from polystyryl lithium oligomers. Validation: The solvent must remain orange (active PS-Li) for 24 hours before distillation.

  • CPVB Monomer: Dry over

    
    , then distill over dibutylmagnesium (DBM). Validation: Aliquot must sustain a stable color when mixed with s-BuLi.
    
  • Initiator: sec-Butyllithium (s-BuLi), titrated using the double-titration method (Gilman) or diphenylethylene titration.

Phase 2: Kinetic Run (UV-Vis Stop-Flow or In-Situ)

Objective: Measure the disappearance of PS-Li absorbance or the shift in


 upon crossover.
  • Reactor Setup: Use a quartz cell attached to a vacuum line manifold.

  • Baseline: Charge reactor with purified benzene and PS-Li seed. Record Initial Absorbance (

    
    ) at 340 nm (
    
    
    
    L mol
    
    
    cm
    
    
    ).
  • Addition: Introduce CPVB (in 10-20 fold molar excess) via break-seal.

  • Monitoring:

    • Since CPVB is in excess, the reaction follows pseudo-first-order kinetics .

    • Monitor absorbance decay/shift at controlled temperatures (-78°C, -40°C, 0°C, 25°C).

    • Note: Unlike DPE (which shifts to 440 nm), CPVB anion absorption will likely overlap with PS-Li. Therefore, capillary sampling followed by GC/NMR of terminated aliquots is the preferred secondary validation method to track monomer consumption.

Phase 3: Data Processing

Calculate the apparent rate constant (


) using the logarithmic decay of the limiting reagent (PS-Li) or the monomer if 

is in excess (rare for capping).


Where


. By varying 

, determine the reaction order

.

Visualizing the Kinetic Workflow

The following diagram illustrates the critical decision pathways and experimental flow for characterizing the addition reaction.

KineticStudy Start START: Reagent Purification PSLi_Prep Synthesis of Living PS-Li (Benzene, 25°C) Start->PSLi_Prep Validation Validation: Color Stability > 1hr PSLi_Prep->Validation Validation->PSLi_Prep Fail (Terminate/Retry) Add_CPVB Add (1-Cyclopentylvinyl)benzene (Excess [M]0 >> [I]0) Validation->Add_CPVB Pass Measurement Monitor Reaction Add_CPVB->Measurement Method_A Method A: UV-Vis (If shift in Lambda_max is detectable) Measurement->Method_A Method_B Method B: Aliquot GC/NMR (If spectra overlap) Measurement->Method_B Calc_K Calculate k_obs (Pseudo-first order plot) Method_A->Calc_K Method_B->Calc_K Arrhenius Arrhenius Plot (Determine Ea and A) Calc_K->Arrhenius End Output: Kinetic Parameters (k12, Ea) Arrhenius->End

Caption: Workflow for determining kinetic rate constants of sterically hindered monomer addition.

Mechanistic Analysis & Expected Results

Steric Hindrance vs. Electronic Effects

In the addition of PS-Li to CPVB, the reaction coordinate is dominated by the entropy of activation (


).
  • Pre-Equilibrium: PS-Li exists as dimers

    
     in non-polar solvents.[1] The monomer must react with the unassociated (trace) species or insert directly into the aggregate.
    
  • Transition State: The bulky cyclopentyl group creates significant repulsion with the incoming polystyryl chain.

    • Prediction: The activation energy (

      
      ) will be slightly higher than AMS, but the frequency factor (
      
      
      
      ) will be significantly lower due to the strict geometric requirements for the collision (entropic penalty).
Causality in Protocol Design
  • Why Low Temperature? Because

    
    -substituted styrenes have low ceiling temperatures (
    
    
    
    ). If you run this at 60°C, the depolymerization rate (
    
    
    ) might equal the propagation rate (
    
    
    ), leading to zero net conversion. Running at -78°C to 0°C drives the equilibrium toward polymer formation.
  • Why Benzene/Cyclohexane? Polar solvents like THF dissociate the ion pairs, increasing rates by

    
     but altering the stereochemistry and increasing side reactions. Non-polar solvents provide the "true" steric kinetic data.
    

References

  • Szwarc, M. (1968). Carbanions, Living Polymers, and Electron Transfer Processes. Interscience Publishers.
  • Bywater, S., & Worsfold, D. J. (1962). "Alkyllithium Polymerization of Styrene in Benzene." Journal of Physical Chemistry. Link

  • Quirk, R. P., & Khasat, N. (1984). "Anionic synthesis of functionalized polymers using 1,1-diphenylethylene derivatives." ACS Symposium Series. (Establishes capping protocols).
  • Hirao, A., et al. (2002). "Anionic Polymerization of Monomers Containing Functional Groups." Progress in Polymer Science. Link (Review of hindered monomer reactivity).

  • Mays, J. W. (1990). "Solution properties and chain stiffness of poly(alpha-methylstyrene)." Polymer Communications. (Context for physical properties of hindered styrenics).

Sources

Safety Operating Guide

Safe Disposal & Management Protocol: (1-Cyclopentylvinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2]

(1-Cyclopentylvinyl)benzene (CAS: 825-76-3), a structural analog of styrene, presents a dual-hazard profile common to vinyl-aromatic compounds: flammability and exothermic polymerization . While often treated casually as a generic organic solvent, its vinyl group creates a latent risk of "runaway polymerization" in waste containers if not properly stabilized.

This guide moves beyond generic SDS statements to provide a field-validated protocol for the safe sequestration and disposal of this compound. The core directive is to treat this material as a Class IB Flammable Liquid with Reactive Potential .

Physicochemical Hazard Profile

Effective disposal requires understanding the physical state of the waste. As a styrene derivative, (1-Cyclopentylvinyl)benzene exhibits lipophilic characteristics and volatility that dictate specific containerization requirements.

PropertyValue / CharacteristicOperational Implication
Chemical Structure Styrene core + Cyclopentyl ringHigh carbon content; burns with heavy soot.
Flash Point < 60°C (Estimated based on Styrene)RCRA D001 (Ignitable) . Grounding required.[1]
Reactivity Vinyl group (C=C)Prone to radical polymerization initiated by heat, light, or peroxides.
Density ~0.9 - 0.95 g/mLFloats on water. Do not use water streams for spill cleanup.[2]
Solubility Insoluble in water; Soluble in organicsWaste must go to Organic Solvent streams, not aqueous.

Critical Safety Note: Like styrene, this compound typically requires a radical inhibitor (e.g., 4-tert-butylcatechol, TBC) to remain stable. Distilled or "washed" material in waste drums may lack this inhibitor, increasing the risk of spontaneous polymerization and drum rupture.

Pre-Disposal Stabilization Protocol

Before moving waste to the Satellite Accumulation Area (SAA), you must ensure the chemical stability of the waste matrix.

Step 1: Inhibitor Verification

If the waste is pure (1-Cyclopentylvinyl)benzene or a high-concentration mixture (>10%), and it has been distilled or passed through silica (removing the manufacturer's inhibitor), you must restabilize it.

  • Action: Add 10-50 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone (HQ) to the waste bottle.

  • Why: This acts as a radical scavenger, preventing the "popcorn polymer" effect that can pressurize and rupture waste caps.

Step 2: Segregation (The "Never-Mix" List)

Never combine (1-Cyclopentylvinyl)benzene waste with:

  • Peroxides / Oxidizers: Initiates immediate, violent polymerization.

  • Strong Acids (Sulfuric/Nitric): Can catalyze cationic polymerization.

  • Halogenated Solvents (Optional): While chemically compatible, mixing with Chloroform/DCM moves the waste into a more expensive "Halogenated" disposal stream. Keep separate for cost efficiency unless already mixed.

Waste Segregation & Containerization Workflow

The following decision tree illustrates the logic for assigning (1-Cyclopentylvinyl)benzene to the correct waste stream.

WasteSegregation Start Waste: (1-Cyclopentylvinyl)benzene CheckPoly Is material solid/polymerized? Start->CheckPoly CheckMix Is it mixed with other solvents? CheckHalogen Does mixture contain Halogens? (DCM, Chloroform, etc.) CheckMix->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) RCRA: D001 CheckMix->StreamA No (Pure) CheckHalogen->StreamA No StreamB Stream B: Halogenated Organic (Solvent Recovery/Incineration) RCRA: D001, F002 CheckHalogen->StreamB Yes CheckPoly->CheckMix No (Liquid) StreamC Stream C: Solid Hazardous Waste (Debris/Polymer) RCRA: D001 (if flammable solid) CheckPoly->StreamC Yes (Solid)

Figure 1: Decision logic for segregating vinyl-benzene waste streams to ensure regulatory compliance and cost-efficiency.

Detailed Disposal Procedures
A. Liquid Waste (Unpolymerized)
  • Container Selection: Use High-Density Polyethylene (HDPE) or Safety-Coated Glass. Avoid standard LDPE wash bottles for long-term storage as styrenics can swell/soften some plastics over time.

  • Labeling:

    • Chemical Name: Write out "(1-Cyclopentylvinyl)benzene" fully. Do not use abbreviations like "CPVB".

    • Hazards: Check "Flammable" and "Toxic".[2][3]

    • RCRA Codes: Label as D001 (Ignitable).

  • Venting: Use a vented cap (e.g., filtered waste cap) if available. If the waste generates heat, do not cap tightly ; move to a fume hood and allow to cool/stabilize first.

B. Solid Waste (Polymerized / Debris)

If the material has polymerized in the flask or on glassware:

  • Solvent Rinse: Attempt to dissolve the polymer with Toluene or Acetone. If it dissolves, treat as Liquid Waste (Stream A) .

  • Intractable Solid: If it cannot be dissolved, scrape the solid into a wide-mouth jar labeled "Solid Hazardous Waste - Flammable."

  • Sharps: If the polymer broke the glass, the entire mixture goes into a Sharp Container , labeled with the chemical contaminant.

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, immediate action is required due to the flammability and inhalation risk.

SpillResponse Alert 1. ALERT & EVACUATE Remove ignition sources PPE 2. PPE DONNING Nitrile gloves, Goggles, Organic Vapor Respirator Alert->PPE Contain 3. CONTAINMENT Use unexpected spill berms or absorbent socks PPE->Contain Absorb 4. ABSORPTION Use Vermiculite or Polypropylene pads Contain->Absorb Clean 5. DISPOSAL Transfer to sealed bag, then fume hood Absorb->Clean

Figure 2: Sequential response actions for a laboratory spill of (1-Cyclopentylvinyl)benzene.

Specific Cleanup Notes:

  • Do NOT use paper towels for large spills; the high surface area combined with the flammable liquid increases fire risk. Use inert absorbents (Vermiculite/Clay).

  • Ventilation: Increase lab air exchange if possible. The vapor is heavier than air and will accumulate in low spots.

References & Regulatory Grounding
  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." RCRA Regulations.[4]Link

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 136374, (1-Cyclopentylvinyl)benzene." PubChem.Link

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Flammable Liquids (1910.106)." Link

  • Sigma-Aldrich. "Safety Data Sheet for Styrene Derivatives (General Class)." Merck KGaA. (Referenced for general vinyl-aromatic handling protocols). Link

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
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